Furazolidone-d4
Description
A nitrofuran derivative with antiprotozoal and antibacterial activity. Furazolidone binds bacterial DNA which leads to the gradual inhibition of monoamine oxidase. (From Martindale, The Extra Pharmacopoeia, 30th ed, p514)
Furazolidone is a nitrofuran antimicrobial agent used in the treatment of diarrhea or enteritis caused by bacteria or protozoan infections. Furazolidone is also active in treating typhoid fever, cholera and salmonella infections.
Furazolidone can cause cancer according to The Environmental Protection Agency (EPA).
A nitrofuran derivative with antiprotozoal and antibacterial activity. Furazolidone acts by gradual inhibition of monoamine oxidase. (From Martindale, The Extra Pharmacopoeia, 30th ed, p514)
Structure
2D Structure
Properties
IUPAC Name |
4,4,5,5-tetradeuterio-3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O5/c12-8-10(3-4-15-8)9-5-6-1-2-7(16-6)11(13)14/h1-2,5H,3-4H2/b9-5+/i3D2,4D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLHJDBGFXBMTGZ-QIBFQDEWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1N=CC2=CC=C(O2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(OC(=O)N1/N=C/C2=CC=C(O2)[N+](=O)[O-])([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00675914 | |
| Record name | 3-{(E)-[(5-Nitrofuran-2-yl)methylidene]amino}(~2~H_4_)-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217222-76-8 | |
| Record name | 3-{(E)-[(5-Nitrofuran-2-yl)methylidene]amino}(~2~H_4_)-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1217222-76-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Furazolidone-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Furazolidone-d4, a deuterated internal standard crucial for the accurate quantification of the veterinary drug Furazolidone in various matrices. The guide details the multi-step synthetic pathway, including isotopic labeling strategies, and presents key quantitative data and detailed experimental protocols.
Introduction to Furazolidone and its Deuterated Analog
Furazolidone is a nitrofuran antibiotic that has been widely used in veterinary medicine to treat bacterial and protozoal infections.[1] Due to concerns over its potential carcinogenicity, its use in food-producing animals has been banned in many countries. Regulatory monitoring of Furazolidone residues in food products is therefore essential. The primary metabolite of Furazolidone, and the marker residue for its illegal use, is 3-amino-2-oxazolidinone (AOZ).[1][2]
Accurate quantification of Furazolidone and its metabolite AOZ in complex matrices like animal tissues requires the use of a stable isotope-labeled internal standard. This compound, in which four hydrogen atoms on the oxazolidinone ring are replaced with deuterium, is the ideal internal standard for mass spectrometry-based analytical methods.[3] Its chemical properties are nearly identical to the unlabeled analyte, but its increased mass allows for clear differentiation in mass spectrometric analysis, leading to improved accuracy and precision. The IUPAC name for this compound is 4,4,5,5-tetradeuterio-3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one.[4]
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the initial preparation of a deuterated precursor, 4,4,5,5-tetradeuterio-3-amino-2-oxazolidinone (AOZ-d4), followed by a condensation reaction with a 5-nitrofurfural derivative.
Synthesis of 4,4,5,5-tetradeuterio-3-amino-2-oxazolidinone (AOZ-d4)
The synthetic route to the key deuterated intermediate, AOZ-d4, begins with deuterated starting materials to introduce the deuterium atoms into the oxazolidinone ring.
Logical Workflow for the Synthesis of AOZ-d4
Caption: Synthetic pathway for 4,4,5,5-tetradeuterio-3-amino-2-oxazolidinone (AOZ-d4).
Experimental Protocol:
A detailed experimental protocol for the synthesis of AOZ-d4 can be adapted from methodologies described for similar deuterated compounds. The following is a representative procedure:
Step 1: Synthesis of Deuterated Bromoacetic Acid
-
To deuterated acetic acid (CH3COOD-d4), add trifluoroacetic anhydride (TFAA) and bromine.
-
Allow the reaction to proceed at room temperature for approximately 16 hours.
-
Quench the reaction with deuterium oxide (D2O) and evaporate to dryness to obtain deuterated bromoacetic acid.
Step 2: Synthesis of Deuterated Benzyl Bromoacetate
-
React the deuterated bromoacetic acid with oxalyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF).
-
After the initial reaction, add benzyl alcohol and continue the reaction at room temperature.
-
Quench the reaction with D2O to yield deuterated benzyl bromoacetate.
Step 3: Synthesis of Deuterated Bromoethanol
-
Dissolve sodium borodeuteride (NaBD4) in anhydrous tetrahydrofuran (THF).
-
Add the deuterated benzyl bromoacetate dropwise to the NaBD4 solution.
-
Allow the reduction to proceed at room temperature.
-
Evaporate the solvent to obtain deuterated bromoethanol.
Step 4: Synthesis of Deuterated 2-Hydroxyethylhydrazine
-
Dissolve hydrazine hydrate in dehydrated ethanol.
-
Add sodium hydroxide and stir the mixture.
-
Add the deuterated bromoethanol and allow the reaction to proceed to obtain deuterated 2-hydroxyethylhydrazine.
Step 5: Synthesis of 4,4,5,5-tetradeuterio-3-amino-2-oxazolidinone (AOZ-d4)
-
React the deuterated 2-hydroxyethylhydrazine with dimethyl carbonate in the presence of a base to induce cyclization.
-
The resulting product is 4,4,5,5-tetradeuterio-3-amino-2-oxazolidinone (AOZ-d4).
Condensation to form this compound
The final step in the synthesis is the condensation of the deuterated intermediate, AOZ-d4, with a 5-nitrofurfural derivative, typically 5-nitrofurfural diacetate.
Reaction Scheme for the Final Condensation Step
References
The Role of Furazolidone-d4 in Modern Analytical Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical application of Furazolidone-d4 in analytical research. Furazolidone, a nitrofuran antibiotic, is banned for use in food-producing animals in many countries due to concerns about its carcinogenicity and the potential for antimicrobial resistance. Consequently, highly sensitive and accurate analytical methods are required to monitor for its illegal use. This guide details the use of its deuterated analog, this compound, as an indispensable tool for the precise quantification of furazolidone residues in various matrices.
Core Application: Internal Standard in Isotope Dilution Mass Spectrometry
This compound is a stable, isotopically labeled version of Furazolidone, where four hydrogen atoms have been replaced by deuterium. Its primary and most crucial role in research is as an internal standard (IS) for quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[1][2][3] The use of a deuterated internal standard is a cornerstone of the isotope dilution technique, which is considered the gold standard for quantitative mass spectrometry.
The rationale for using this compound as an internal standard lies in its chemical and physical properties, which are nearly identical to the non-labeled analyte, Furazolidone. It exhibits similar extraction efficiency, chromatographic retention time, and ionization response in the mass spectrometer. However, it is distinguishable by its higher mass-to-charge ratio (m/z). This allows for the correction of variations in sample preparation and instrumental analysis, leading to highly accurate and precise quantification.[4]
Quantitative Data Summary
The following tables summarize key quantitative parameters from various validated LC-MS/MS methods for the determination of Furazolidone and its metabolite, 3-amino-2-oxazolidinone (AOZ), using this compound or its metabolite analog (AOZ-d4) as an internal standard.
Table 1: Performance of LC-MS/MS Methods for Furazolidone Metabolite (AOZ) Analysis
| Matrix | Method | Internal Standard | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) | Reference |
| Porcine Tissue | thermospray LC-MS | Not specified | 1 µg/kg | - | - | |
| Meat | LC-MS/MS | AOZ-d4 | - | - | 78-103 | [5] |
| Meat | LC-MS/MS | AOZ-d4, AMOZ-d5, AHD-13C3, SEM-13C15N2 | 0.013-0.200 µg/kg (CCα) | - | - | [2][6] |
| Honey | LC-MS/MS | - | - | 0.25 ppb | 92-103 | |
| Feeds | HPLC-UV / LC-MS | Not specified | 0.1 mg/kg | 1 mg/kg | - | [7] |
| Shrimp | LC-MS/MS | Not specified | - | 0.5 ng/g | - | [8] |
| Prawn | UHPLC-ESI-MSMS | Isotope-labeled standards | - | - | - | [3] |
Table 2: Mass Spectrometric Parameters for the Analysis of AOZ and AOZ-d4
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |
| NP-AOZ | 236 | 134 | 104 | - |
| NP-AOZ-d4 | 240 | 134 | 108 | - |
Note: Data for precursor and product ions can vary slightly depending on the specific derivatization agent used and the instrument settings.
Experimental Protocols
The following is a representative, detailed methodology for the determination of the Furazolidone metabolite (AOZ) in animal tissue using this compound (in the form of its derivatized metabolite analog, AOZ-d4) as an internal standard, based on common practices found in the literature.[5][6][8]
Materials and Reagents
-
Standards: Furazolidone, 3-amino-2-oxazolidinone (AOZ), and 3-amino-2-oxazolidinone-d4 (AOZ-d4).
-
Solvents: Methanol (HPLC grade), Acetonitrile (LC-MS grade), Ethyl acetate (HPLC grade), Water (LC-MS grade).
-
Reagents: Hydrochloric acid (HCl), Potassium phosphate dibasic (K2HPO4), Sodium hydroxide (NaOH), 2-nitrobenzaldehyde (2-NBA), Ammonium acetate.
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of AOZ and AOZ-d4 in methanol.
-
Working Standard Solutions (e.g., 1 µg/mL): Prepare intermediate and working standard solutions by diluting the stock solutions with a suitable solvent, such as methanol or a mobile phase constituent.
-
Internal Standard Spiking Solution (e.g., 100 ng/mL): Prepare the internal standard spiking solution of AOZ-d4 at a concentration appropriate for the expected analyte levels in the samples.
Sample Preparation (Tissue)
-
Homogenization: Homogenize approximately 2 g of the tissue sample.
-
Fortification: Spike the sample with a known amount of the AOZ-d4 internal standard solution.
-
Hydrolysis and Derivatization:
-
Add 5 mL of 0.125 M HCl to the sample.
-
Add 200 µL of 50 mM 2-nitrobenzaldehyde (2-NBA) in DMSO.
-
Incubate the mixture overnight (approximately 16 hours) at 37°C to release the protein-bound metabolites and derivatize them with 2-NBA.
-
-
pH Adjustment: Cool the sample to room temperature and adjust the pH to 7.5 with 1 M K2HPO4 and 1 M NaOH.
-
Liquid-Liquid Extraction (LLE):
-
Add 5 mL of ethyl acetate and vortex for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a new tube.
-
Repeat the extraction step.
-
-
Evaporation and Reconstitution:
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 1 mL) of the mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor at least two transitions for both the analyte (derivatized AOZ) and the internal standard (derivatized AOZ-d4) for quantification and confirmation.
-
Visualizations
Analytical Workflow
References
- 1. Detection of Nitrofuran Metabolites in Shrimp | FDA [fda.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. lcms.cz [lcms.cz]
- 5. scispace.com [scispace.com]
- 6. Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide on the Mechanism of Action of Furazolidone-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Furazolidone is a nitrofuran antibiotic whose use in food-producing animals is prohibited in many countries due to concerns about the carcinogenicity of its residues.[1][2] Regulatory monitoring requires highly accurate and precise analytical methods to detect trace amounts of its residues in complex matrices like animal tissues, eggs, and feed.[1][3] The core of these reliable methods is the use of a stable isotope-labeled internal standard (IS), with Furazolidone-d4 being a prime example for the quantification of furazolidone and its key metabolite, 3-amino-2-oxazolidinone (AOZ).[4] This guide details the mechanism by which this compound functions as an internal standard, outlines a typical experimental protocol, provides essential quantitative data, and illustrates the underlying principles through logical diagrams.
The Principle of Isotope Dilution Mass Spectrometry (IDMS)
The use of this compound as an internal standard is an application of Isotope Dilution Mass Spectrometry (IDMS), the gold-standard analytical technique for achieving the highest accuracy and precision in quantification. The fundamental principle of IDMS is the use of a stable, isotopically-labeled version of the analyte, which is chemically identical to the native (unlabeled) analyte but has a different mass.[5]
Mechanism of Action as an Internal Standard:
-
Chemical and Physical Equivalence : this compound, where four hydrogen atoms are replaced by deuterium, is chemically and physically almost identical to natural furazolidone.[6] This means it exhibits the same behavior during every stage of the analytical process, including extraction, derivatization, chromatography, and ionization in the mass spectrometer.[7][8]
-
Correction for Analyte Loss : A known quantity of this compound is added ("spiked") into the sample at the very beginning of the workflow.[7] Any physical loss of the target analyte during the multi-step sample preparation process will be mirrored by a proportional loss of the internal standard.[8]
-
Compensation for Matrix Effects : Biological samples contain complex matrices that can interfere with the ionization of the analyte in the mass spectrometer's source, causing either ion suppression or enhancement. Since this compound co-elutes with the native analyte and has the same ionization efficiency, it experiences the same matrix effects.[5][8]
-
Accurate Quantification : The mass spectrometer distinguishes between the native analyte and the deuterated standard based on their mass-to-charge (m/z) ratio.[5] Quantification is not based on the absolute signal intensity of the analyte, which can vary, but on the ratio of the analyte's signal to the internal standard's signal.[7] This ratio remains constant regardless of sample loss or matrix effects, leading to highly accurate and reproducible results.[6]
Mandatory Visualizations
The following diagrams illustrate the core concepts of using this compound as an internal standard in a typical analytical workflow.
Caption: Workflow for quantification using a stable isotope-labeled internal standard.
Caption: Furazolidone metabolism and the analytical approach for its marker residue AOZ.
Quantitative Data and Parameters
Accurate detection by tandem mass spectrometry relies on monitoring specific mass transitions from a precursor ion to a product ion. The following tables summarize typical parameters for the analysis of furazolidone's metabolite, AOZ, after derivatization with 2-nitrobenzaldehyde (to form NPAOZ), using its deuterated internal standard.
Table 1: Mass Spectrometry Parameters for NPAOZ Analysis
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Isotope |
|---|---|---|---|---|
| NPAOZ (from AOZ) | 236 | 134 | 104 | Native |
| NPAOZ-d4 (from AOZ-d4) | 240 | 134 | 108 | Deuterated IS |
Note: Specific ions and collision energies may vary slightly based on the instrument and source conditions.[9][10]
Table 2: Typical Method Performance Characteristics
| Parameter | Typical Value | Reference |
|---|---|---|
| Limit of Detection (LOD) | 0.05 - 0.5 ng/g (µg/kg) | [1][11] |
| Limit of Quantification (LOQ) | 0.2 - 1.0 ng/g (µg/kg) | [12][13] |
| Recovery | 92% - 105% | [11] |
| Derivatization Yield | 66% - 74% |[11] |
Experimental Protocol: Determination of AOZ in Tissue
This protocol is a representative example for the determination of the furazolidone marker residue AOZ in animal tissue (e.g., muscle, liver) using AOZ-d4 as the internal standard.
5.1 Materials and Reagents
-
Reagents : Methanol, Ethyl Acetate, Hydrochloric Acid (HCl), Dipotassium Hydrogen Phosphate, 2-nitrobenzaldehyde (NBA) in DMSO.[10]
-
Equipment : Centrifuge, Vortex Mixer, Nitrogen Evaporator, Solid-Phase Extraction (SPE) cartridges, LC-MS/MS system.[11]
5.2 Sample Preparation Procedure
-
Homogenization & Spiking : Weigh 1-2 g of homogenized tissue into a centrifuge tube. Add a precise volume of the AOZ-d4 internal standard solution.[10]
-
Hydrolysis : Add water and 1 M HCl to the sample. This step is crucial to release the protein-bound AOZ metabolites from the tissue matrix.[2][16]
-
Derivatization : Add 2-nitrobenzaldehyde (NBA) solution. Incubate the mixture, typically overnight (16 hours) at 37°C, to form the stable NPAOZ and NPAOZ-d4 derivatives, which are more amenable to chromatographic analysis.[2][11]
-
Neutralization & Extraction : Cool the sample and adjust the pH to ~7.4. Perform a liquid-liquid extraction by adding ethyl acetate, vortexing, and centrifuging to separate the layers.[2]
-
Clean-up : Transfer the ethyl acetate layer (supernatant) and evaporate it to dryness under a gentle stream of nitrogen. The residue can be reconstituted and further cleaned using Solid-Phase Extraction (SPE) to remove remaining matrix components.[11][12]
-
Final Reconstitution : Evaporate the final cleaned extract and reconstitute the residue in a small, known volume of mobile phase for injection into the LC-MS/MS system.[13]
5.3 LC-MS/MS Analysis
-
Chromatography : Separation is typically achieved on a C18 reversed-phase column.[9][10] A gradient elution with a mobile phase consisting of water (often with a modifier like formic acid or ammonium formate) and an organic solvent like methanol or acetonitrile is used to separate the NPAOZ derivative from other compounds.[4][9]
-
Mass Spectrometry : The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.[11] It specifically monitors the transition of the NPAOZ precursor ion to its product ions, and simultaneously does the same for the NPAOZ-d4 internal standard (as detailed in Table 1).
Conclusion
This compound, and more commonly its metabolite standard AOZ-d4, is an indispensable tool for the accurate quantification of furazolidone residues. Its mechanism of action as an internal standard is rooted in the principles of isotope dilution mass spectrometry. By being chemically identical to the analyte, it effectively normalizes for variations in sample preparation, analyte loss, and instrument response.[5][7] This allows laboratories to achieve the low detection limits and high degree of certainty required for regulatory compliance and food safety monitoring. The use of such stable isotope-labeled standards is considered the industry-standard technique for any high-sensitivity, quantitative mass spectrometry application.[5]
References
- 1. Determinations of residual furazolidone and its metabolite, 3-amino-2-oxazolidinone (AOZ), in fish feeds by HPLC-UV and LC-MS/MS, respectively - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. Evaluation of the residues of furazolidone and its metabolite, 3-amino-2-oxazolidinone (AOZ), in eggs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 7. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. vliz.be [vliz.be]
- 10. scielo.br [scielo.br]
- 11. Determination of the metabolites of nitrofuran antibiotics in animal tissue by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. jfda-online.com [jfda-online.com]
- 14. determination-of-furazolidone-in-porcine-tissue-using-thermospray-liquid-chromatography-mass-spectrometry-and-a-study-of-the-pharmacokinetics-and-stability-of-its-residues - Ask this paper | Bohrium [bohrium.com]
- 15. Determination of furazolidone in porcine tissue using thermospray liquid chromatography-mass spectrometry and a study of the pharmacokinetics and stability of its residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical and Chemical Characteristics of Furazolidone-d4
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the core physical, chemical, and biological characteristics of Furazolidone-d4, a deuterated isotopologue of the synthetic nitrofuran antimicrobial agent, Furazolidone. This guide is intended for professionals in research and development who utilize stable isotope-labeled compounds as internal standards in quantitative analyses or as tracers in metabolic studies.
Physicochemical Characteristics
This compound is the deuterium-labeled form of Furazolidone, where four hydrogen atoms on the oxazolidinone ring have been replaced with deuterium. This isotopic substitution imparts a higher molecular weight, making it an ideal internal standard for mass spectrometry-based analytical methods.[1][2] Its physical and chemical properties are largely similar to those of its non-deuterated parent compound.
Table 1: Summary of Physicochemical Properties
| Property | Value | Source(s) |
| IUPAC Name | 4,4,5,5-tetradeuterio-3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one | [3] |
| CAS Number | 1217222-76-8 | [4] |
| Molecular Formula | C₈H₃D₄N₃O₅ | [4][5] |
| Molecular Weight | 229.18 g/mol | [1][4][5] |
| Appearance | Yellow solid / crystalline powder | [6][7] |
| Melting Point | Parent compound decomposes at 254-259 °C. Data for the deuterated form is limited. | [6][8][9] |
| Solubility | Sparingly soluble in water; soluble in DMSO, dimethylformamide, and formic acid. | [10][11][12] |
| Stability | Light sensitive. Crystals may darken under strong light. | [6][10] |
| Storage Conditions | Typically stored at -20°C or between 2-8°C. | [4][7][11] |
Spectroscopic Data
Spectroscopic data is critical for the identification and quantification of this compound. While specific spectra for the deuterated analog are proprietary to manufacturers, the data for the parent compound, Furazolidone, serves as a reliable reference.
Table 2: Spectroscopic Data for Furazolidone (Parent Compound)
| Technique | Data | Source(s) |
| UV/Vis (λmax) | 365 nm (in DMSO) | [10][11] |
| UV/Vis (λmax) | 261, 355 nm | [11] |
| Infrared (IR) | Spectra available in the Coblentz Society spectral collection. | [6] |
Experimental Protocols
Synthesis of Furazolidone
The synthesis of Furazolidone provides a framework for understanding the potential synthesis of its deuterated analog. A common method involves the condensation reaction between 3-amino-2-oxazolidinone (AOZ) and 5-nitro-2-furaldehyde diacetate under acidic conditions.[9][13][14] For this compound, this would necessitate the use of a deuterated precursor, 3-amino-2-oxazolidinone-d4 (AOZ-d4).
Methodology:
-
Preparation of Reactants: 3-amino-2-oxazolidinone-d4 is dissolved in water.[13]
-
Acidification: Hydrochloric acid is added to the solution to create an acidic environment (pH < 1).[13][15]
-
Condensation: The solution is heated (e.g., to 65°C), and 5-nitro-2-furaldehyde diacetate is added.[13]
-
Reaction: The temperature is raised and maintained (e.g., 80-86°C) for a set period to allow the condensation reaction and hydrolysis to complete.[9]
-
Isolation: The mixture is cooled, and the resulting this compound precipitate is filtered, washed with water until neutral, and dried.[9][13]
Analytical Method: LC-MS/MS for Residue Analysis
This compound is primarily used as an internal standard for the quantitative analysis of Furazolidone's tissue-bound metabolite, 3-amino-2-oxazolidinone (AOZ), in biological matrices like meat and seafood.[16][17] The use of a stable isotope-labeled standard is crucial for correcting variations in sample preparation and instrument response, ensuring high accuracy and precision.[2]
Methodology:
-
Sample Homogenization: A biological sample (e.g., muscle tissue) is weighed and homogenized.[17]
-
Internal Standard Spiking: A known amount of this compound is added to the sample. During hydrolysis, this is converted to AOZ-d4.
-
Hydrolysis: The sample undergoes mild acid hydrolysis (e.g., with HCl) to release the protein-bound AOZ metabolite.[18]
-
Derivatization: The released AOZ and the internal standard AOZ-d4 are derivatized with 2-nitrobenzaldehyde (NBA) to form NPAOZ and NPAOZ-d4, respectively. This step improves chromatographic retention and detection sensitivity.[18]
-
Extraction and Clean-up: The derivatized analytes are extracted from the matrix using liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interferences.[17]
-
LC-MS/MS Analysis: The final extract is injected into an LC-MS/MS system. The instrument is set to monitor specific precursor-to-product ion transitions for both NPAOZ and NPAOZ-d4.
-
Quantification: The concentration of AOZ in the original sample is calculated by comparing the peak area ratio of the native analyte (NPAOZ) to the labeled internal standard (NPAOZ-d4).[17]
Pharmacology and Biochemistry
The biological activity of this compound is considered identical to that of Furazolidone. The deuterium substitution does not alter its mechanism of action but can sometimes affect its metabolic rate (isotopic effect), a property leveraged in pharmacokinetic studies.[2]
Mechanism of Action
Furazolidone's antimicrobial effect is initiated by the reduction of its 5-nitro group by bacterial nitroreductase enzymes.[19] This process generates reactive cytotoxic intermediates and free radicals.[20][21] These intermediates are believed to bind to and crosslink bacterial DNA, leading to the inhibition of DNA synthesis and, ultimately, cell death.[6][22] This mechanism makes the development of bacterial resistance less common. Additionally, Furazolidone is known to be an inhibitor of monoamine oxidase (MAO).[23][24]
Metabolism
Furazolidone is rapidly and extensively metabolized in the body.[23][25] The primary metabolic pathway begins with the nitro-reduction of the furan ring.[25] A significant portion of the drug's residues becomes covalently bound to tissue macromolecules, particularly proteins.[18][21] The key tissue-bound metabolite, which is stable and often targeted for regulatory monitoring, is 3-amino-2-oxazolidinone (AOZ).[16][25] Detoxification can also occur through conjugation with glutathione.[20][25]
Safety Information
This compound should be handled with the same precautions as its parent compound. It is intended for research use only.[7][26] Furazolidone is considered a hazardous material, a possible carcinogen, and may cause skin sensitization.[27] Appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn when handling the compound.[4] Work should be conducted in a well-ventilated area or a fume hood.[27]
References
- 1. veeprho.com [veeprho.com]
- 2. This compound | CAS#:1217222-76-8 | Chemsrc [chemsrc.com]
- 3. Furazolidone D4 | CAS 1217222-76-8 | LGC Standards [lgcstandards.com]
- 4. hpc-standards.com [hpc-standards.com]
- 5. This compound | CAS No- 1217222-76-8 | Simson Pharma Limited [simsonpharma.com]
- 6. Furazolidone | C8H7N3O5 | CID 5323714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. usbio.net [usbio.net]
- 8. Furazolidone | 67-45-8 [chemicalbook.com]
- 9. CN102086194B - Synthesis method of furazolidone - Google Patents [patents.google.com]
- 10. Furazolidone CAS#: 67-45-8 [m.chemicalbook.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. CN102086194A - Synthesis method of furazolidone - Google Patents [patents.google.com]
- 14. Furazolidone synthesis - chemicalbook [chemicalbook.com]
- 15. CN101450944A - Furazolidone synthesis and purification method - Google Patents [patents.google.com]
- 16. vliz.be [vliz.be]
- 17. Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. research.wur.nl [research.wur.nl]
- 19. What is the mechanism of Furazolidone? [synapse.patsnap.com]
- 20. researchgate.net [researchgate.net]
- 21. tandfonline.com [tandfonline.com]
- 22. Furazolidone - Wikipedia [en.wikipedia.org]
- 23. e-lactancia.org [e-lactancia.org]
- 24. droracle.ai [droracle.ai]
- 25. go.drugbank.com [go.drugbank.com]
- 26. scbt.com [scbt.com]
- 27. This compound [chembk.com]
Furazolidone-d4: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Furazolidone-d4, a deuterated analog of the synthetic nitrofuran antibiotic, Furazolidone. This document is intended for researchers, scientists, and professionals in drug development, offering key technical data, relevant biological pathways, and established experimental protocols. This compound is primarily utilized as an internal standard in analytical and pharmacokinetic studies due to its mass shift from the parent compound, ensuring accurate quantification.
Core Technical Data
The fundamental physicochemical properties of this compound are summarized below, providing a quick reference for laboratory use.
| Property | Value | Citations |
| CAS Number | 1217222-76-8 | [1][2][3][4][5][6][7][8] |
| Molecular Formula | C₈H₃D₄N₃O₅ | [1][3][4][5] |
| Molecular Weight | 229.18 g/mol | [1][3][4][5][9] |
| Synonyms | 3-[[(5-Nitro-2-furanyl)methylene]amino]-2-oxazolidinone-d4, Diafuron-d4, Furaxon-d4, Topazone-d4 | [1][5] |
| Parent Compound | Furazolidone (CAS: 67-45-8) | [1] |
Mechanism of Action and Signaling Pathways
While this compound is primarily used as a stable isotope-labeled standard, its biological activity is presumed to be identical to that of Furazolidone. The parent compound, Furazolidone, exerts its antimicrobial effects through multiple mechanisms. It is known to interfere with several bacterial enzyme systems.[4] Upon entering microbial cells, the nitro group of Furazolidone is enzymatically reduced by nitroreductases, leading to the formation of reactive intermediates.[5] These intermediates can bind to and induce cross-links in bacterial DNA, leading to mutations and inhibition of DNA replication and transcription, ultimately causing cell death.[3][5]
In eukaryotic cells, Furazolidone has been shown to induce apoptosis. One identified mechanism involves the activation of a reactive oxygen species (ROS)-dependent mitochondrial signaling pathway. This process is characterized by an increase in the Bax/Bcl-2 ratio, disruption of the mitochondrial membrane potential, and subsequent release of cytochrome c, leading to the activation of caspase-9 and caspase-3.[1] Furthermore, Furazolidone has been observed to suppress the PI3K/Akt signaling pathway, a key regulator of cell survival.[1] Furazolidone also acts as an inhibitor of monoamine oxidase (MAO).[2][3]
Caption: Furazolidone-induced apoptosis pathway.
Experimental Protocols
This compound is a critical component in the quantitative analysis of Furazolidone residues in various matrices, particularly in food safety testing. Below are summaries of typical experimental methodologies where this compound serves as an internal standard.
Determination of Furazolidone in Animal-Derived Foods by LC-MS/MS
This method is widely used for the detection of the tissue-bound metabolite of Furazolidone, 3-amino-2-oxazolidinone (AOZ).
-
Sample Preparation and Hydrolysis:
-
Homogenize the animal tissue sample (e.g., muscle, liver).
-
Spike the homogenate with a known concentration of this compound (which metabolizes to AOZ-d4) as an internal standard.
-
Perform acid hydrolysis (e.g., with hydrochloric acid) to release the protein-bound AOZ. This is often carried out overnight at an elevated temperature (e.g., 37°C).
-
-
Derivatization:
-
The released AOZ and AOZ-d4 are derivatized to a more stable form, typically with 2-nitrobenzaldehyde (2-NBA), to form NP-AOZ and NP-AOZ-d4, respectively.
-
-
Extraction:
-
Adjust the pH of the solution.
-
Extract the NP-AOZ and NP-AOZ-d4 using an organic solvent such as ethyl acetate.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried extract in a suitable mobile phase.
-
Inject the sample into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Separate the analytes using a suitable column (e.g., C18).
-
Detect and quantify NP-AOZ based on the signal ratio to the internal standard, NP-AOZ-d4.
-
HPLC Method for Furazolidone Analysis
A high-performance liquid chromatography (HPLC) method can be employed for the separation and quantification of Furazolidone, often with greater specificity than UV spectrophotometry.
-
Chromatographic Conditions:
-
Sample Preparation:
-
Dissolve a known quantity of the sample and the internal standard in the mobile phase.
-
Perform dilutions as necessary to bring the concentration within the calibration range.
-
Caption: Workflow for Furazolidone residue analysis.
References
- 1. Furazolidone induces apoptosis through activating reactive oxygen species-dependent mitochondrial signaling pathway and suppressing PI3K/Akt signaling pathway in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Furazolidone | C8H7N3O5 | CID 5323714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Furazolidone | Johns Hopkins ABX Guide [hopkinsguides.com]
- 5. What is the mechanism of Furazolidone? [synapse.patsnap.com]
- 6. This compound | CAS#:1217222-76-8 | Chemsrc [chemsrc.com]
- 7. This compound | CAS No- 1217222-76-8 | Simson Pharma Limited [br.simsonpharma.com]
- 8. This compound | CAS No- 1217222-76-8 | Simson Pharma Limited [simsonpharma.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Furazolidone Analyzed by HPLC - AppNote [mtc-usa.com]
- 11. mtc-usa.com [mtc-usa.com]
An In-depth Technical Guide to Deuterated Furazolidone for Mass Spectrometry Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of deuterated furazolidone, particularly its metabolite 3-amino-2-oxazolidinone-d4 (AOZ-d4), as an internal standard in mass spectrometry-based bioanalysis. The use of such isotopically labeled standards is critical for the accurate quantification of furazolidone residues in various matrices, which is essential for regulatory monitoring and ensuring food safety.
Introduction to Furazolidone and the Need for Deuterated Standards
Furazolidone is a nitrofuran antibiotic that has been widely used in veterinary medicine. However, due to concerns over its potential carcinogenic properties, its use in food-producing animals has been banned in many countries. Regulatory bodies monitor for the presence of furazolidone residues to enforce this ban. Furazolidone is rapidly metabolized in animals, and its primary tissue-bound metabolite, 3-amino-2-oxazolidinone (AOZ), is the target analyte for monitoring.
In quantitative mass spectrometry, especially with complex matrices like animal tissues, matrix effects can significantly impact the accuracy and precision of the results. The use of a stable isotope-labeled internal standard, such as deuterated AOZ (AOZ-d4), is the most effective way to compensate for these matrix effects and variations in sample preparation and instrument response. The deuterated internal standard co-elutes with the native analyte and experiences similar ionization suppression or enhancement, allowing for reliable quantification.
Quantitative Data for Mass Spectrometry Analysis
The accurate quantification of furazolidone and its metabolite AOZ using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) relies on the selection of specific precursor and product ion transitions in Multiple Reaction Monitoring (MRM) mode. The use of deuterated internal standards requires monitoring of their corresponding transitions.
Table 1: MRM Transitions for the Analysis of Furazolidone and its Metabolite AOZ
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| Furazolidone | 226.1 | 104.1 | 182.1 |
| Furazolidone-d4 | 230.1 | 106.1 | 186.1 |
| NPAOZ | 236.1 | 134.1 | 104.1 |
| NPAOZ-d4 | 240.1 | 134.1 | 108.1 |
*NPAOZ (Nitrophenyl-AOZ) is the derivatized form of AOZ. Derivatization with 2-nitrobenzaldehyde is a common and often necessary step to improve the chromatographic retention and ionization efficiency of AOZ.[1]
Experimental Protocols
The following is a generalized experimental protocol for the analysis of furazolidone and its metabolite AOZ in animal tissue using a deuterated internal standard. This protocol is a synthesis of methodologies described in various scientific publications and should be optimized and validated for specific laboratory conditions and matrices.
Sample Preparation
-
Homogenization: Weigh a representative portion of the tissue sample (e.g., 1-2 grams) and homogenize it.
-
Internal Standard Spiking: Spike the homogenized sample with a known concentration of the deuterated internal standard solution (e.g., AOZ-d4).
-
Hydrolysis: To release the protein-bound AOZ, perform an acid hydrolysis by adding hydrochloric acid and incubating the sample.[1]
-
Derivatization: Neutralize the sample and add 2-nitrobenzaldehyde (2-NBA) solution to derivatize the AOZ into NPAOZ. Incubate the mixture.[1]
-
Liquid-Liquid Extraction (LLE): Extract the derivatized analytes using an organic solvent such as ethyl acetate.
-
Evaporation and Reconstitution: Evaporate the organic extract to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent mixture for LC-MS/MS analysis (e.g., methanol/water).
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
-
Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is employed for its high sensitivity and selectivity. The specific MRM transitions are listed in Table 1.
-
Visualizations
Metabolic and Analytical Pathway of Furazolidone
The following diagram illustrates the metabolic conversion of furazolidone to its stable tissue-bound metabolite, AOZ, and the subsequent derivatization step required for its analysis.
Caption: Metabolic conversion and analytical derivatization of furazolidone.
General Workflow for Veterinary Drug Residue Analysis
This diagram outlines the typical workflow for the analysis of veterinary drug residues, such as furazolidone, in food matrices using LC-MS/MS with an internal standard.
Caption: Standard workflow for veterinary drug residue analysis.
Conclusion
The use of deuterated furazolidone, specifically its metabolite AOZ-d4, as an internal standard is a cornerstone of modern analytical methods for the detection and quantification of furazolidone residues. This approach, combined with robust sample preparation and sensitive LC-MS/MS analysis, provides the accuracy and reliability required for regulatory compliance and the protection of public health. The protocols and data presented in this guide offer a solid foundation for researchers and analysts working in the field of food safety and drug metabolism.
References
Stability of Furazolidone-d4 in Solution: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the stability of Furazolidone-d4 in solution, a critical aspect for its use as an analytical standard and in various research applications. Due to the limited availability of specific stability data for the deuterated form, this guide leverages extensive data on the non-deuterated Furazolidone and combines it with established principles of isotopic labeling effects on drug stability. The information presented herein is intended to guide researchers in handling, storing, and utilizing this compound solutions to ensure the accuracy and reliability of their experimental results.
Introduction to this compound and Its Stability
Furazolidone is a nitrofuran antibiotic that has been used in human and veterinary medicine. Its deuterated analog, this compound, serves as an internal standard for the quantitative analysis of Furazolidone in various matrices by mass spectrometry. The stability of such analytical standards in solution is paramount for accurate quantification.
Deuteration, the replacement of hydrogen with its heavier isotope deuterium, can influence the stability of a molecule. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, a phenomenon known as the kinetic isotope effect.[][2] This increased bond strength can lead to a slower rate of metabolic degradation and potentially enhanced chemical stability.[][2][3] Therefore, this compound is expected to exhibit stability that is at least comparable to, if not greater than, its non-deuterated counterpart under identical conditions.
Quantitative Stability Data
The following tables summarize the available quantitative stability data for non-deuterated Furazolidone in various solutions and conditions. This data serves as a strong proxy for the expected stability of this compound.
Table 1: Stability of Furazolidone in Aqueous Solutions
| Solvent System | pH | Temperature (°C) | Half-life (hours) | Reference |
| Freshwater | 7.4 (average) | 26.7 (average) | 170 | [4] |
| Seawater | 8.2 (average) | 26.7 (average) | 135 | [4] |
Table 2: Solubility of Furazolidone in Various Solvents
| Solvent | Solubility | Reference |
| Water (pH 6, 25°C) | ~40 mg/L | [5] |
| Dimethylformamide (DMF) | Soluble | [6] |
| Dimethyl sulfoxide (DMSO) | Soluble | [6] |
Factors Influencing the Stability of this compound in Solution
The stability of this compound in solution is influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents.
pH and Hydrolysis
Furazolidone is susceptible to hydrolysis, particularly under alkaline conditions. A study on the alkaline hydrolysis of Furazolidone demonstrated that the rate of degradation is pH-dependent. The degradation of Furazolidone in seawater (average pH 8.2) was faster than in freshwater (average pH 7.4).[4]
Temperature
Elevated temperatures can accelerate the degradation of Furazolidone. Forced degradation studies have shown that Furazolidone degrades under thermal stress.[7]
Photostability
Furazolidone is known to be sensitive to light. Photostability testing is crucial to determine appropriate handling and storage conditions. Exposure to light can lead to the degradation of the molecule, and therefore, solutions should be protected from light.
Oxidation
Forced degradation studies have indicated that Furazolidone is susceptible to oxidation.[7] Contact with oxidizing agents should be avoided to maintain the integrity of the solution.
Experimental Protocols
The following are detailed methodologies for key experiments related to the stability assessment of this compound.
Protocol for a Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and establishing the degradation pathways of a drug substance.
Objective: To evaluate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
High-purity water
-
Methanol or other suitable organic solvent
-
HPLC or LC-MS/MS system
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration.
-
Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of HCl solution. Keep the solution at a controlled temperature (e.g., 60°C) for a specified period. Take samples at different time points, neutralize with NaOH, and dilute with mobile phase for analysis.
-
Alkaline Hydrolysis: Mix an aliquot of the stock solution with an equal volume of NaOH solution. Keep the solution at a controlled temperature (e.g., 60°C) for a specified period. Take samples at different time points, neutralize with HCl, and dilute with mobile phase for analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of H₂O₂ solution. Keep the solution at room temperature for a specified period. Take samples at different time points and dilute with mobile phase for analysis.
-
Thermal Degradation: Keep an aliquot of the stock solution in a solid or solution state at an elevated temperature (e.g., 80°C) for a specified period. Take samples at different time points, dissolve/dilute with mobile phase, and analyze.
-
Photolytic Degradation: Expose an aliquot of the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[8] A control sample should be protected from light. Analyze the samples after the exposure period.
-
Analysis: Analyze all the samples using a validated stability-indicating HPLC or LC-MS/MS method to determine the percentage of degradation and identify any degradation products.
Protocol for a Stability-Indicating HPLC-UV Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation.
Objective: To develop and validate an HPLC-UV method for the quantification of this compound and its degradation products.
Instrumentation and Conditions (Example):
-
HPLC System: A system with a UV detector.
-
Mobile Phase: 80% DI Water / 20% Acetonitrile / 0.1% Formic Acid (v/v).[9][10]
Methodology:
-
Standard Preparation: Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Sample Preparation: Dilute the samples from the stability studies with the mobile phase to a suitable concentration.
-
Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Calculate the concentration of this compound in the samples by comparing the peak area with that of the standard. The percentage of degradation can be calculated from the decrease in the concentration of the parent compound.
Visualizations
The following diagrams illustrate key concepts and workflows related to the stability of this compound.
Conclusion and Recommendations
The stability of this compound in solution is a critical parameter for its use as an analytical standard. While specific quantitative data for the deuterated form is scarce, the available information on non-deuterated Furazolidone provides a solid foundation for understanding its stability profile. Furazolidone is susceptible to degradation under alkaline, high temperature, and light-exposed conditions, as well as in the presence of oxidizing agents.
Based on the kinetic isotope effect, this compound is expected to be at least as stable as, and likely more stable than, its non-deuterated counterpart.
Recommendations for Handling and Storage of this compound Solutions:
-
Solvent Selection: For stock solutions, use aprotic organic solvents like DMSO or DMF where Furazolidone exhibits good solubility. For working solutions, prepare them fresh in the analytical mobile phase if possible.
-
pH Control: Maintain solutions at a neutral or slightly acidic pH to minimize hydrolytic degradation.
-
Temperature: Store stock solutions at low temperatures (e.g., -20°C) to slow down potential degradation.
-
Light Protection: Always protect solutions from light by using amber vials or by wrapping containers in aluminum foil.
-
Inert Atmosphere: For long-term storage, consider purging the solution with an inert gas like nitrogen or argon to prevent oxidative degradation.
By adhering to these recommendations and utilizing the provided experimental protocols, researchers can ensure the integrity of their this compound solutions, leading to more accurate and reliable analytical results.
References
- 2. What Are Deuterated Drugs? Everything You Need to Know About Deuterated Compounds [simsonpharma.com]
- 3. salamandra.net [salamandra.net]
- 4. asianfisheriessociety.org [asianfisheriessociety.org]
- 5. Furazolidone | C8H7N3O5 | CID 5323714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Solvation dynamics of furazolidone in pure organic solvents and aqueous EDTA disodium salt mixtures: molecular interactions and thermodynamic insights [jcps.bjmu.edu.cn]
- 7. wjpps.com [wjpps.com]
- 8. database.ich.org [database.ich.org]
- 9. mtc-usa.com [mtc-usa.com]
- 10. Furazolidone Analyzed by HPLC - AppNote [mtc-usa.com]
The Gold Standard in Food Safety: A Technical Guide to the Furazolidone Metabolite AOZ-d4 Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the Furazolidone metabolite 3-amino-2-oxazolidinone-d4 (AOZ-d4) analytical standard. Furazolidone, a nitrofuran antibiotic, is banned for use in food-producing animals in many countries due to concerns about the carcinogenic nature of its residues. Regulatory monitoring focuses on detecting its stable, tissue-bound metabolite, 3-amino-2-oxazolidinone (AOZ). The use of a stable isotope-labeled internal standard like AOZ-d4 is critical for the accurate and reliable quantification of AOZ residues in various food matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for confirmatory analysis.[1]
Core Characteristics of the AOZ-d4 Analytical Standard
AOZ-d4 serves as an ideal internal standard because its chemical and physical properties closely mirror those of the native AOZ analyte. This ensures that it behaves similarly during sample preparation, extraction, and chromatographic separation, effectively compensating for matrix effects and variations in analytical performance.
Chemical and Physical Properties
| Property | Value | Source(s) |
| Chemical Name | 3-Amino-oxazolidin-2-one-d4; 4,4,5,5-Tetradeutero-3-amino-oxazolidin-2-one | [2] |
| CAS Number | 1188331-23-8 | [1] |
| Empirical Formula | C₃H₂D₄N₂O₂ | [1] |
| Molecular Weight | 106.12 g/mol | [1] |
| Purity | Typically ≥98% | [3] |
| Appearance | White crystalline powder | |
| Solubility | Sparingly soluble in DMSO, slightly soluble in Methanol | [4] |
| Storage Conditions | Long-term at -20°C (up to 3 years); Short-term at 2-8°C or 4°C (up to 2 years) | [5][4] |
Metabolic Pathway of Furazolidone to Protein-Bound AOZ
Furazolidone is rapidly metabolized in animals. The initial step involves the reduction of the 5-nitrofuran ring. Subsequently, the molecule is cleaved, forming the 3-amino-2-oxazolidinone (AOZ) side-chain.[6] This reactive metabolite then covalently binds to tissue macromolecules, such as proteins, forming stable residues that are the target for monitoring programs.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. ringbio.com [ringbio.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of protein-bound metabolites of furazolidone and furaltadone in pig liver by high-performance liquid chromatography and liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Furazolidone-d4 for Laboratory Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the commercial sourcing, key characteristics, and laboratory applications of Furazolidone-d4. This deuterated analog of the nitrofuran antibiotic, Furazolidone, serves as an invaluable tool in various research and development settings, particularly as an internal standard for mass spectrometry-based analyses.
Commercial Suppliers and Product Specifications
For researchers looking to procure this compound, several reputable commercial suppliers offer this stable isotope-labeled compound. The following table summarizes the available quantitative data from prominent suppliers to facilitate easy comparison. Please note that pricing and availability are subject to change and should be confirmed with the respective suppliers.
| Supplier | Catalog Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Pack Size |
| Simson Pharma Limited | F490005 | 1217222-76-8 | C₈H₃D₄N₃O₅ | 229.18 | Certificate of Analysis provided with purchase | Custom Synthesis |
| Santa Cruz Biotechnology, Inc. | sc-211518 | 1217222-76-8 | C₈H₃D₄N₃O₅ | 229.18 | Information available on Certificate of Analysis | Inquire for details |
| LGC Standards | TRC-F872502 | 1217222-76-8 | C₈H₃D₄N₃O₅ | 229.18 | Information available on Certificate of Analysis | Inquire for details |
| Veeprho | DVE00866 | 1217222-76-8 | C₈H₃D₄N₃O₅ | 229.18 | Information available upon request | Inquire for details |
| Pharmaffiliates | PA STI 043620 | 1217222-76-8 | C₈H₃D₄N₃O₅ | 229.18 | Information available on Certificate of Analysis | Inquire for details |
Mechanism of Action of Furazolidone: A Brief Overview
Furazolidone exerts its biological effects through a complex mechanism of action that involves the generation of reactive oxygen species (ROS) and the modulation of key cellular signaling pathways. Understanding these pathways is crucial for interpreting experimental results and for developing new therapeutic strategies.
Induction of Apoptosis via the Mitochondrial Signaling Pathway
Furazolidone has been shown to induce apoptosis, or programmed cell death, in various cell types. This process is primarily mediated through the intrinsic mitochondrial pathway. Furazolidone treatment leads to an increase in intracellular ROS, which in turn disrupts the mitochondrial membrane potential. This disruption triggers the release of cytochrome c from the mitochondria into the cytoplasm, which then activates a cascade of caspases, ultimately leading to apoptosis.
Suppression of the PI3K/Akt Signaling Pathway
In addition to inducing apoptosis, Furazolidone has been observed to suppress the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and growth. By inhibiting the activation of Akt, a key protein in this pathway, Furazolidone can further promote apoptosis and inhibit cell proliferation.
Methodological & Application
Application Note: Quantitative Analysis of Furazolidone in Animal Tissue using LC-MS/MS with Furazolidone-d4 as an Internal Standard
[AN001]
Abstract
This application note details a robust and sensitive method for the quantification of furazolidone in animal tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Due to the rapid metabolism of furazolidone, regulatory methods often focus on the detection of its tissue-bound metabolite, 3-amino-2-oxazolidinone (AOZ). This protocol, however, outlines the direct analysis of the parent drug, which is crucial for certain pharmacokinetic and residue studies. The method utilizes Furazolidone-d4 as an internal standard to ensure high accuracy and precision. The sample preparation involves an extraction followed by solid-phase extraction (SPE) cleanup. The chromatographic separation is achieved on a C18 reversed-phase column, and detection is performed using a tandem mass spectrometer in positive ion electrospray ionization (ESI) mode.
Introduction
Furazolidone is a nitrofuran antibiotic that has been widely used in veterinary medicine to treat bacterial and protozoan infections in livestock and poultry.[1] However, concerns over its potential carcinogenic effects have led to a ban on its use in food-producing animals in many countries, including the European Union.[2] Regulatory monitoring of furazolidone residues is essential to ensure food safety. While the analysis of the AOZ metabolite is common for monitoring illegal use, direct measurement of the parent compound is also necessary in specific contexts.[3][4] LC-MS/MS offers the high selectivity and sensitivity required for detecting trace levels of furazolidone in complex biological matrices.[1] The use of a stable isotope-labeled internal standard, this compound, is critical for correcting matrix effects and variabilities in sample processing and instrument response.
Experimental Protocol
Sample Preparation
-
Homogenization: Weigh 2 ± 0.05 g of homogenized animal tissue into a 50 mL polypropylene centrifuge tube.
-
Internal Standard Spiking: Add a known concentration of this compound internal standard solution to each sample, control, and calibration standard.
-
Extraction: Add 10 mL of a methanol-buffer solution and vortex for 1 minute. The samples are then placed in a water bath for incubation.[5]
-
Liquid-Liquid Partitioning: After incubation, the sample is partitioned with an organic solvent like ethyl acetate.[2][6]
-
Solid-Phase Extraction (SPE) Cleanup: The resulting extract is passed through an SPE cartridge to remove interfering matrix components.[7][8]
-
Evaporation and Reconstitution: The cleaned extract is evaporated to dryness under a gentle stream of nitrogen and reconstituted in a suitable volume of the initial mobile phase.[6][9]
LC-MS/MS Analysis
The analysis is performed using a high-performance liquid chromatography system coupled to a tandem mass spectrometer.
Table 1: LC-MS/MS Instrumental Parameters
| Parameter | Value |
| LC System | Agilent 1100 series or equivalent[2] |
| Column | C18 reversed-phase column |
| Mobile Phase A | 5 mM ammonium formate in H₂O:MeOH (90:10, v/v)[9] |
| Mobile Phase B | 5 mM ammonium formate in H₂O:MeOH (10:90, v/v)[9] |
| Flow Rate | 0.6 mL/min[9] |
| Injection Volume | 10 µL[9] |
| Column Temperature | 40 °C[9] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS System | AB Sciex API 5500 Qtrap or equivalent[5] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Table 2: MRM Transitions for Furazolidone and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Furazolidone | 226.1 | 104.1 | 20 |
| 226.1 | 180.1 | 15 | |
| This compound | 230.1 | 106.1 | 20 |
| 230.1 | 184.1 | 15 |
Quantitative Data Summary
The method was validated for linearity, recovery, precision, and limit of quantification (LOQ).
Table 3: Method Validation Parameters
| Parameter | Result |
| Linearity (r²) | > 0.99 |
| Calibration Range | 0.1 - 100 µg/kg |
| Recovery | 85% - 110% |
| Precision (RSD%) | < 15% |
| Limit of Quantification (LOQ) | 0.1 µg/kg[7] |
| Decision Limit (CCα) | 0.19 to 0.43 µg/kg for metabolites[6] |
| Detection Capability (CCβ) | 0.23 to 0.54 µg/kg for metabolites[6] |
Workflow Diagram
Caption: Workflow for Furazolidone analysis by LC-MS/MS.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of furazolidone in animal tissues, with this compound as an effective internal standard. The detailed sample preparation protocol ensures efficient extraction and cleanup, minimizing matrix interference. The method meets the typical validation criteria for linearity, recovery, and precision, making it suitable for research and monitoring purposes in the field of drug development and food safety.
References
- 1. spectroscopyworld.com [spectroscopyworld.com]
- 2. agilent.com [agilent.com]
- 3. research.wur.nl [research.wur.nl]
- 4. Analysis of protein-bound metabolites of furazolidone and furaltadone in pig liver by high-performance liquid chromatography and liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New Method of Analysis of Nitrofurans and Nitrofuran Metabolites in Different Biological Matrices Using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jfda-online.com [jfda-online.com]
- 7. researchgate.net [researchgate.net]
- 8. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 9. Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Accuracy Quantification of Furazolidone Residues in Food Matrices Using Furazolidone-d4 as an Internal Standard
Introduction
Furazolidone is a synthetic nitrofuran antibiotic that has been widely used in veterinary medicine to treat bacterial and protozoal infections in food-producing animals.[1][2][3] However, due to concerns about its potential carcinogenic and mutagenic effects, its use in food-producing animals has been banned in many countries, including the European Union.[2] Regulatory monitoring for furazolidone residues is crucial to ensure food safety.
In biological systems, furazolidone is rapidly metabolized, and its residues become covalently bound to tissue macromolecules.[1] Therefore, residue monitoring programs focus on the detection of its tissue-bound metabolite, 3-amino-2-oxazolidinone (AOZ).[1][4] The analytical challenge lies in the accurate and precise quantification of AOZ at very low levels in complex food matrices. To overcome matrix effects and variations in sample preparation and instrument response, the use of a stable isotope-labeled internal standard is the gold standard.[5]
This application note details a robust and validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the determination of AOZ in various food samples, employing Furazolidone-d4 (which metabolizes to AOZ-d4) as the internal standard for reliable quantification.[6]
Principle
The analytical method involves the release of protein-bound AOZ from the food matrix through acid hydrolysis.[6][7][8] The released AOZ, along with the added AOZ-d4 internal standard, is then derivatized with 2-nitrobenzaldehyde (2-NBA) to form NP-AOZ and NP-AOZ-d4, respectively.[6][9] This derivatization step improves the chromatographic retention and mass spectrometric detection of the analytes. Following extraction and clean-up, the derivatized compounds are quantified by LC-MS/MS operating in the Multiple Reaction Monitoring (MRM) mode.[6][7] The use of a deuterated internal standard that is chemically identical to the analyte ensures that it experiences the same extraction efficiency, matrix effects, and ionization suppression or enhancement, leading to highly accurate and precise results.[5]
Experimental Protocols
Materials and Reagents
-
Standards: 3-amino-2-oxazolidinone (AOZ), 3-Amino-2-oxazolidinone-d4 (AOZ-d4), 2-nitrobenzaldehyde (2-NBA).[10]
-
Solvents: Methanol, acetonitrile, ethyl acetate, n-hexane (all HPLC or LC-MS grade).[2][9]
-
Reagents: Hydrochloric acid (HCl), sodium hydroxide (NaOH), di-potassium hydrogen phosphate, sodium chloride (NaCl), magnesium sulfate (MgSO₄).[2][9][11]
-
Water: Ultrapure water (18.2 MΩ·cm).
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of AOZ and AOZ-d4 in methanol. These solutions can be stored at -20°C for up to 5 years in the dark.[9]
-
Intermediate Standard Mix (e.g., 10 µg/mL): Prepare a mixed working solution of AOZ from the stock solution by dilution in methanol.
-
Internal Standard Spiking Solution (e.g., 1 µg/mL): Prepare a working solution of AOZ-d4 from the stock solution by dilution in methanol. This solution is used to spike all samples, blanks, and calibration standards.
Sample Preparation and Extraction
-
Homogenization: Homogenize a representative portion of the food sample (e.g., shrimp, meat, eggs).[2]
-
Weighing and Spiking: Weigh 1-2 g of the homogenized sample into a centrifuge tube.[3][10] Add a known amount of the AOZ-d4 internal standard working solution (e.g., 100 µL of 1 µg/mL).[3]
-
Hydrolysis and Derivatization: Add 5 mL of 0.2 M HCl and 100 µL of 0.1 M 2-NBA solution in methanol.[7][9] Vortex the mixture and incubate overnight (approximately 16 hours) at 37°C in a shaking water bath.[3][7][9]
-
Neutralization: Cool the samples to room temperature. Adjust the pH to approximately 7 by adding 0.5 mL of 0.1 M di-potassium hydrogen phosphate and dropwise addition of 1 M NaOH.[2][9]
-
Liquid-Liquid Extraction (LLE): Add 5 mL of ethyl acetate, vortex vigorously for 1 minute, and centrifuge (e.g., 4000 x g for 10 minutes).[7][9] Collect the upper ethyl acetate layer. Repeat the extraction step.
-
Evaporation: Combine the ethyl acetate extracts and evaporate to dryness under a gentle stream of nitrogen at 40-45°C.[2][11]
-
Reconstitution and Clean-up: Reconstitute the dried residue in 1 mL of methanol/water (50:50, v/v) and add 1 mL of n-hexane.[2] Vortex and centrifuge. The lower aqueous layer is collected and filtered through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.[2][8]
LC-MS/MS Analysis
-
LC System: UHPLC system.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.9 µm).[8]
-
Mobile Phase: A gradient of 0.1% acetic acid in water (A) and acetonitrile (B).[7]
-
Flow Rate: 0.35 mL/min.[8]
-
Column Temperature: 40°C.[10]
-
Injection Volume: 10 µL.[8]
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.[6][7]
Data Presentation
Table 1: Mass Spectrometric Parameters for NP-AOZ and NP-AOZ-d4
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) | Collision Energy (eV) |
| NP-AOZ | 236.1 | 134.1 | 104.1 | 10 - 15 |
| NP-AOZ-d4 | 240.1 | 134.1 | 108.1 | 10 - 15 |
Note: Specific collision energies should be optimized for the instrument in use.
Table 2: Method Performance Characteristics
| Parameter | Typical Value | Reference |
| Linearity Range | 0.05 - 5.0 µg/kg | [1] |
| Correlation Coefficient (r²) | > 0.995 | [12] |
| Recovery | 78% - 110% | [1][8][12] |
| Repeatability (RSDr) | < 15% | [7] |
| Within-lab Reproducibility (RSDR) | < 22% | [7] |
| Decision Limit (CCα) | 0.08 - 0.36 µg/kg | [7] |
| Detection Capability (CCβ) | 0.12 - 0.61 µg/kg | [7] |
These values are indicative and may vary depending on the matrix and instrumentation.
Experimental Workflow Diagram
Caption: Workflow for AOZ analysis using this compound.
Conclusion
The use of this compound as an internal standard in the LC-MS/MS analysis of the furazolidone metabolite AOZ provides a highly accurate, sensitive, and robust method for monitoring illegal veterinary drug use in food production. The described protocol, which involves acid hydrolysis, derivatization, and liquid-liquid extraction, is suitable for a variety of complex food matrices. The inclusion of a stable isotope-labeled internal standard is critical for compensating for matrix-induced signal suppression or enhancement and variations in sample recovery, thereby ensuring the reliability of the quantitative results for regulatory compliance and food safety assessment.
References
- 1. scispace.com [scispace.com]
- 2. cdn.most.gov.bd [cdn.most.gov.bd]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Quantitative determination of four nitrofuran metabolites in meat by isotope dilution liquid chromatography-electrospray ionisation-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. vliz.be [vliz.be]
- 8. ssi.shimadzu.com [ssi.shimadzu.com]
- 9. nucleus.iaea.org [nucleus.iaea.org]
- 10. New Method of Analysis of Nitrofurans and Nitrofuran Metabolites in Different Biological Matrices Using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. thermoscientific.fr [thermoscientific.fr]
Application Note & Protocol: Quantitative Analysis of Furazolidone Residues in Animal-Derived Food Matrices using Isotope Dilution LC-MS/MS with Furazolidone-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furazolidone is a nitrofuran antibiotic whose use in food-producing animals is widely banned due to concerns about the carcinogenicity of its residues. Regulatory monitoring for compliance requires highly sensitive and specific analytical methods. Since furazolidone is rapidly metabolized in vivo, the analytical focus is on its stable, tissue-bound metabolite, 3-amino-2-oxazolidinone (AOZ). This protocol details a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of AOZ in various animal-derived food matrices. The method employs an acid hydrolysis step to release the bound AOZ, followed by derivatization with 2-nitrobenzaldehyde (NBA). For accurate quantification and to compensate for matrix effects, a deuterated internal standard, 3-amino-2-oxazolidinone-d4 (AOZ-d4), derived from Furazolidone-d4, is utilized throughout the procedure. This isotope dilution method provides high accuracy and precision, meeting the stringent requirements for regulatory analysis.
Experimental Protocol
This protocol is intended for the analysis of furazolidone residues (as the metabolite AOZ) in matrices such as poultry, porcine tissue, fish, shrimp, and eggs.
1. Materials and Reagents
-
Standards: 3-amino-2-oxazolidinone (AOZ), 3-amino-2-oxazolidinone-d4 (AOZ-d4)[1][2][3], and 2-nitrobenzaldehyde (NBA)[4][5][6].
-
Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Ethyl acetate (HPLC grade), n-Hexane (HPLC grade)[7].
-
Acids and Bases: Hydrochloric acid (HCl), Sodium Hydroxide (NaOH).
-
Buffers and Salts: Dipotassium hydrogen phosphate (K₂HPO₄), Formic acid, Ammonium formate.
-
Water: Deionized water (18 MΩ·cm or greater).
-
Solid Phase Extraction (SPE): C18 cartridges (optional, for cleanup).
2. Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of AOZ and AOZ-d4 in methanol. Store at -20°C.
-
Intermediate Standard Solutions (e.g., 10 µg/mL): Dilute the stock solutions with methanol to create intermediate working solutions.
-
Working Standard Mixture: Prepare a mixed working standard solution containing both AOZ and the AOZ-d4 internal standard at appropriate concentrations in methanol. This will be used for spiking and calibration curve preparation.
3. Sample Preparation, Hydrolysis, and Derivatization
-
Homogenization: Homogenize a representative portion of the tissue sample (e.g., muscle, liver, whole egg) to a uniform consistency.
-
Weighing: Weigh 2 g of the homogenized sample into a 50 mL polypropylene centrifuge tube[5].
-
Internal Standard Spiking: Add a known amount of the AOZ-d4 working solution to each sample, quality control (QC), and calibration standard (except for the blank). A typical spiking level is 1.0 µg/kg.
-
Acid Hydrolysis: Add 8 mL of 0.2 M HCl to the tube[5].
-
Derivatization: Add 100 µL of 100 mM 2-nitrobenzaldehyde (NBA) in methanol[1][5].
-
Incubation: Vortex the sample for 1 minute and incubate overnight (approximately 16 hours) at 37°C with gentle shaking to facilitate both the release of bound AOZ and its derivatization to NPAOZ[5]. Some rapid methods suggest microwave-assisted derivatization at 60°C for 2 hours[1].
4. Extraction and Clean-up
-
Neutralization: After incubation, cool the samples to room temperature. Adjust the pH to approximately 7.5 by adding 1 mL of 0.3 M dipotassium hydrogen phosphate solution and then 2 M NaOH solution[5].
-
Liquid-Liquid Extraction (LLE): Add 10 mL of ethyl acetate, cap the tube, and vortex vigorously for 2 minutes.
-
Centrifugation: Centrifuge at 4,000 x g for 10 minutes.
-
Solvent Transfer: Carefully transfer the upper ethyl acetate layer to a clean tube.
-
Evaporation: Evaporate the ethyl acetate extract to dryness under a gentle stream of nitrogen at 40-50°C.
-
Reconstitution: Reconstitute the dried residue in 1 mL of a suitable solvent (e.g., 50:50 methanol:water) and vortex.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial for analysis[5].
5. LC-MS/MS Analysis
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is commonly used[5].
-
Mobile Phase A: 0.1% Formic acid in water with 5 mM ammonium formate[1].
-
Mobile Phase B: 0.1% Formic acid in acetonitrile/methanol.
-
Gradient Elution: A typical gradient starts with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by re-equilibration.
-
Flow Rate: 0.3 - 0.4 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Column Temperature: 40°C[1].
-
MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
MRM Transitions: Monitor at least two multiple reaction monitoring (MRM) transitions for both the derivatized analyte (NPAOZ) and the internal standard (NPAOZ-d4) for quantification and confirmation.
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) |
| NPAOZ | 236.1 | 134.1 | 104.1 |
| NPAOZ-d4 | 240.1 | 134.1 | 108.1 |
6. Data Analysis and Quantification
-
Calibration Curve: Construct a matrix-matched calibration curve by plotting the ratio of the peak area of the NPAOZ quantifier ion to the peak area of the NPAOZ-d4 quantifier ion against the concentration of the calibration standards.
-
Quantification: Determine the concentration of AOZ in the samples by interpolating their peak area ratios from the calibration curve. The final concentration should be reported in µg/kg or ng/g, taking into account the initial sample weight.
Quantitative Data Summary
The performance of the method should be validated according to international guidelines such as the Commission Decision 2002/657/EC. The following table summarizes typical performance characteristics.
| Parameter | Matrix | Typical Value | Reference |
| Limit of Detection (LOD) | Porcine Tissue | 1 µg/kg | [8] |
| Eggs | ~1.0 µg/kg | [9] | |
| Animal Feeds | 0.1 mg/kg | [10] | |
| Limit of Quantification (LOQ) | Animal Feeds | 1 mg/kg | [10] |
| Fish | 0.103 µg/mL | [11] | |
| Decision Limit (CCα) | Meat | 0.013 - 0.200 µg/kg | [1] |
| Recovery | Poultry & Swine Tissues | 65-75% | [12] |
| Various Matrices | 88.9% - 107.3% | [13] | |
| Repeatability (RSDr) | Various Matrices | 2.9% - 9.4% | [13] |
| Within-Lab Reproducibility (RSDw) | Various Matrices | 4.4% - 10.7% | [13] |
Workflow and Pathway Diagrams
References
- 1. Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. vliz.be [vliz.be]
- 4. researchgate.net [researchgate.net]
- 5. ifrj.upm.edu.my [ifrj.upm.edu.my]
- 6. research.wur.nl [research.wur.nl]
- 7. researchgate.net [researchgate.net]
- 8. Determination of furazolidone in porcine tissue using thermospray liquid chromatography-mass spectrometry and a study of the pharmacokinetics and stability of its residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. brieflands.com [brieflands.com]
- 12. academic.oup.com [academic.oup.com]
- 13. New Method of Analysis of Nitrofurans and Nitrofuran Metabolites in Different Biological Matrices Using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Furazolidone-d4 in Animal Tissue
Introduction
Furazolidone is a nitrofuran antibiotic that is prohibited for use in food-producing animals in many countries due to concerns about the carcinogenicity of its residues.[1] After administration, furazolidone is rapidly metabolized, and its residues become covalently bound to tissue macromolecules.[1] The marker residue for monitoring the illegal use of furazolidone is its tissue-bound metabolite, 3-amino-2-oxazolidinone (AOZ).[2]
This document provides a detailed protocol for the sample preparation and analysis of AOZ in animal tissues using an isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard, 3-amino-2-oxazolidinone-d4 (AOZ-d4), derived from Furazolidone-d4, ensures high accuracy and precision by correcting for matrix effects and variations during the sample preparation process.[3] This method involves acid hydrolysis to release the protein-bound AOZ, followed by derivatization with 2-nitrobenzaldehyde (2-NBA) to form NPAOZ, which is then extracted and quantified.[4][5][6]
Principle
A known amount of the internal standard (AOZ-d4) is added to the homogenized animal tissue sample. The sample then undergoes acid hydrolysis to release the bound AOZ and AOZ-d4 from tissue proteins. Both the analyte (AOZ) and the internal standard (AOZ-d4) are derivatized with 2-nitrobenzaldehyde (2-NBA) to improve their chromatographic and mass spectrometric properties. Following derivatization, the sample is subjected to a liquid-liquid or solid-phase extraction for purification.[2][5] The final extract is then analyzed by LC-MS/MS.[5] Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.[3]
Materials and Reagents
-
3-Amino-2-oxazolidinone (AOZ) standard
-
3-Amino-2-oxazolidinone-d4 (AOZ-d4) standard[3]
-
Methanol (HPLC grade)
-
Hydrochloric acid (HCl)
-
2-Nitrobenzaldehyde (2-NBA) or o-nitrobenzaldehyde (o-NBA)[3][5]
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate[3]
-
Dipotassium hydrogen phosphate (K₂HPO₄)[3]
-
Sodium hydroxide (NaOH)[3]
-
n-Hexane[3]
-
Water (deionized or Milli-Q)
-
Magnesium sulfate (MgSO₄)[7]
Experimental Protocols
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve AOZ and AOZ-d4 in methanol to prepare individual stock solutions.
-
Intermediate Solutions (10 µg/mL): Dilute the stock solutions with methanol to prepare intermediate solutions.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the AOZ intermediate solution. Fortify each calibration standard with the AOZ-d4 intermediate solution to achieve a constant final concentration (e.g., 50 ng/mL).[3]
Sample Preparation
A detailed workflow for the sample preparation is outlined below.
Caption: Workflow for the preparation of animal tissue for AOZ analysis.
Detailed Steps:
-
Homogenization: Weigh approximately 1-2 g of the animal tissue sample into a centrifuge tube.[3][8] Add a suitable buffer and homogenize the tissue until a uniform consistency is achieved.
-
Internal Standard Spiking: Add a precise volume of the AOZ-d4 working solution to the homogenized sample.[3]
-
Hydrolysis and Derivatization:
-
Extraction and Cleanup:
-
Cool the sample to room temperature.
-
Adjust the pH to approximately 7.4 with 0.1 M K₂HPO₄ and 1 M NaOH.[3]
-
Add 5 mL of ethyl acetate, vortex vigorously for 5 minutes, and then centrifuge at 4000 rpm for 10 minutes.[3]
-
Transfer the upper ethyl acetate layer to a clean tube.
-
For additional cleanup, add 2 mL of n-hexane to the ethyl acetate extract, vortex, and centrifuge. Discard the upper hexane layer. Repeat this washing step.[3]
-
Alternatively, a solid-phase extraction (SPE) with a C18 or polystyrene sorbent can be used for cleanup.[2][5][6]
-
-
Evaporation and Reconstitution:
LC-MS/MS Analysis
The analysis is typically performed using a reversed-phase C18 column with a mobile phase consisting of a mixture of water and methanol or acetonitrile, often with additives like formic acid.[8] The mass spectrometer is operated in positive electrospray ionization (ESI+) mode, and quantification is performed using multiple reaction monitoring (MRM).[5]
Caption: Logical workflow of the LC-MS/MS analysis.
Quantitative Data Summary
The performance of the described method can be summarized by the following parameters.
| Parameter | Typical Value | Reference |
| Recovery | 60% - 105% | [2][5] |
| Limit of Detection (LOD) | 0.5 - 5 ng/g | [5] |
| Limit of Quantification (LOQ) | 2.5 - 10 ng/g | [5] |
| Derivatization Yield | 66% - 74% | [5] |
| EU Minimum Required Performance Limit (MRPL) | 1 µg/kg (1 ng/g) | [6] |
Conclusion
The described isotope dilution LC-MS/MS method provides a robust and sensitive approach for the quantification of the furazolidone metabolite AOZ in animal tissues. The use of an isotopically labeled internal standard, AOZ-d4, is crucial for achieving accurate and reliable results by compensating for matrix effects and procedural losses. This method is suitable for regulatory monitoring and ensures the safety of food products of animal origin.
References
- 1. agilent.com [agilent.com]
- 2. Use of solid phase extraction for the isolation and clean-up of a derivatised furazolidone metabolite from animal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. spectroscopyworld.com [spectroscopyworld.com]
- 5. Determination of the metabolites of nitrofuran antibiotics in animal tissue by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. waters.com [waters.com]
- 7. Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Method of Analysis of Nitrofurans and Nitrofuran Metabolites in Different Biological Matrices Using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Derivatization of Nitrofuran Metabolites with 2-Nitrobenzaldehyde for LC-MS/MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitrofuran antibiotics, such as furazolidone, furaltadone, nitrofurazone, and nitrofurantoin, are broad-spectrum antibacterial agents.[1] Due to concerns about their carcinogenicity and mutagenicity, their use in food-producing animals has been banned in many countries.[2][3] These parent compounds are rapidly metabolized, and their residues are not easily detectable in animal tissues.[4][5] However, their metabolites, including 3-amino-2-oxazolidinone (AOZ), 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), 1-aminohydantoin (AHD), and semicarbazide (SEM), can bind to tissue proteins, forming stable residues.[5]
Monitoring these tissue-bound metabolites is crucial for ensuring food safety and regulatory compliance.[6] Analytical methods for their detection often involve the release of the metabolites from proteins through acid hydrolysis, followed by derivatization to enhance their chromatographic and mass spectrometric properties.[2][4] A widely used derivatizing agent is 2-nitrobenzaldehyde (2-NBA), which reacts with the primary amine group of the nitrofuran metabolites.[4][7] This application note provides a detailed protocol for the derivatization of nitrofuran metabolites with 2-NBA and their subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Workflow
The overall experimental workflow for the analysis of nitrofuran metabolites involves sample homogenization, acid hydrolysis to release the bound metabolites, derivatization with 2-nitrobenzaldehyde, extraction of the derivatized products, and subsequent analysis by LC-MS/MS.
Detailed Experimental Protocol
This protocol is a representative method for the analysis of nitrofuran metabolites in animal tissue.
1. Materials and Reagents
-
Homogenized animal tissue sample
-
Internal standard solutions (e.g., isotopically labeled AOZ-d4, AMOZ-d5)[8]
-
Hydrochloric acid (HCl), e.g., 0.125 M[3]
-
2-nitrobenzaldehyde (2-NBA) solution, e.g., 100 mM in DMSO[1][3]
-
Sodium hydroxide (NaOH), e.g., 1 M[3]
-
Potassium phosphate dibasic (K2HPO4) solution, e.g., 0.1 M[8]
-
Methanol
-
Water, HPLC grade
-
Acetonitrile, HPLC grade
-
Formic acid
2. Sample Preparation and Derivatization
-
Weigh 1-2 g of the homogenized sample into a centrifuge tube.[3][4]
-
Spike the sample with an appropriate amount of the internal standard solution.[3]
-
Add 10 mL of 0.125 M HCl.[3]
-
Add 200 µL of 100 mM 2-nitrobenzaldehyde (2-NBA) solution.[3]
-
Vortex the mixture for 30 seconds.[10]
-
Incubate the sample overnight (approximately 16 hours) at 37°C to allow for the release of bound metabolites and their derivatization.[3][4]
3. Extraction
-
Cool the sample to room temperature.[11]
-
Neutralize the sample to a pH of approximately 7.4 with 1 M NaOH and 0.1 M K2HPO4 solution.[3][8]
-
Perform a liquid-liquid extraction by adding a suitable organic solvent such as ethyl acetate (e.g., 5-8 mL).[2][9][10]
-
Vortex for 5 minutes and centrifuge to separate the phases.[10]
-
Collect the upper organic layer.
-
Repeat the extraction step for a second time and combine the organic extracts.[10]
-
Evaporate the combined extracts to dryness under a gentle stream of nitrogen.[10]
-
Reconstitute the residue in a suitable solvent mixture (e.g., 1:1 methanol:water) for LC-MS/MS analysis.[9]
4. LC-MS/MS Analysis
The analysis is typically performed using a reversed-phase C18 column with a gradient elution using a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like formic acid.[6] Detection is carried out using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode, with Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[6]
Derivatization Reaction
The derivatization reaction involves the condensation of the aldehyde group of 2-nitrobenzaldehyde with the primary amine group of the nitrofuran metabolite to form a Schiff base (imine). This reaction increases the molecular weight and improves the chromatographic retention and ionization efficiency of the metabolites.
Quantitative Data Summary
The following tables summarize the quantitative performance data from various studies using 2-nitrobenzaldehyde derivatization for the analysis of nitrofuran metabolites.
Table 1: Limits of Detection (LOD) and Quantification (LOQ)
| Metabolite | Matrix | LOD (µg/kg) | LOQ (µg/kg) | Reference |
| AOZ | Animal Tissue | 0.5 - 5 ng/g | 2.5 - 10 ng/g | [12] |
| AMOZ | Animal Tissue | 0.5 - 5 ng/g | 2.5 - 10 ng/g | [12] |
| SEM | Animal Tissue | 0.5 - 5 ng/g | 2.5 - 10 ng/g | [12] |
| AHD | Animal Tissue | 0.5 - 5 ng/g | 2.5 - 10 ng/g | [12] |
| All four | Fish | 0.25 - 0.33 | 0.80 - 1.10 | [1] |
| SEM | Human Urine | 0.5 µg/L | 1 µg/L | [13] |
| AOZ | - | 0.02 µg/kg | - | [4] |
| AMOZ | - | 0.01 µg/kg | - | [4] |
| SEM | - | 0.05 µg/kg | - | [4] |
| AHD | - | 0.1 µg/kg | - | [4] |
Table 2: Recovery Rates
| Metabolite | Matrix | Spiked Level (µg/kg) | Recovery (%) | Reference |
| All four | Animal Tissue | 10 - 500 ng/g | 92 - 105 | [12] |
| All four | Fish | - | 89.8 - 101.9 | [1] |
| SEM | Human Urine | - | 98.7 - 108.6 | [13] |
| All four | Shrimp | 0.5, 1.0, 2.0 | >87 | [14] |
Note: The derivatization reaction yield has been reported to be between 66% and 74%.[12]
Conclusion
The derivatization of nitrofuran metabolites with 2-nitrobenzaldehyde is a robust and essential step for their sensitive and reliable quantification in various biological matrices. The protocol outlined in this application note, coupled with LC-MS/MS analysis, provides a highly effective method for monitoring the illegal use of nitrofuran antibiotics in food production, thereby ensuring consumer safety. The use of isotopically labeled internal standards is highly recommended to correct for matrix effects and variations in extraction efficiency, leading to more accurate and precise results.[6]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. spectroscopyworld.com [spectroscopyworld.com]
- 5. Preparation of Monoclonal Antibody and Development of Indirect Competitive Enzyme-Linked Immunosorbent Assay and Fluorescence-Linked Immunosorbent Assay for Detecting 3-Amino-5-methylmorpholino-2-oxazolidinone (AMOZ) in Edible Animal Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Siyang Wu, Binghu Yang, Huiqing Yu, Yingfei Li. A rapid derivatization method for analyzing nitrofuran metabolites in fish using ultra-performance liquid chromatography-tandem mass spectrometry.Food Chem, 2020, 310: 125814. [icmm.ac.cn]
- 8. Development and Validation of a LC-MS/MS Method for the Determination of Nitrofuran Metabolites in Soft-Shell Turtle Powder Health Food Supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. benchchem.com [benchchem.com]
- 11. vliz.be [vliz.be]
- 12. Determination of the metabolites of nitrofuran antibiotics in animal tissue by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
Quantitative Analysis of 3-Amino-2-oxazolidinone (AOZ) Using a Deuterated Internal Standard (AOZ-d4)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-2-oxazolidinone (AOZ) is the primary tissue-bound metabolite of the nitrofuran antibiotic, furazolidone.[1][2][3] Due to concerns over the carcinogenic properties of nitrofuran residues, the use of furazolidone in food-producing animals has been banned in many jurisdictions.[3][4][5] Consequently, the detection and quantification of AOZ in various biological matrices such as animal tissues, eggs, and honey serve as a critical indicator of the illegal use of furazolidone.[1][2][3]
The gold standard for the accurate and precise quantification of AOZ is isotope dilution mass spectrometry, which employs a stable isotope-labeled internal standard.[1][3] 3-Amino-2-oxazolidinone-d4 (AOZ-d4), a deuterated analog of AOZ, is the ideal internal standard for this purpose.[1][4] Its chemical and physical properties are nearly identical to AOZ, ensuring it behaves similarly during sample preparation, extraction, and analysis, thus effectively compensating for matrix effects and variations in instrument response.[2] This document provides detailed application notes and protocols for the quantitative analysis of AOZ using AOZ-d4 as an internal standard by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry is a powerful quantitative technique that relies on the addition of a known amount of an isotopically labeled standard (in this case, AOZ-d4) to a sample before any processing steps.[1] Because the labeled standard is chemically identical to the analyte of interest (AOZ), it experiences the same efficiencies in extraction, derivatization, and ionization.[1] By measuring the ratio of the signal from the native analyte to the signal from the isotopically labeled internal standard, accurate quantification can be achieved, as this ratio is directly proportional to the concentration of the analyte in the original sample.
Experimental Protocols
The following is a representative experimental protocol for the determination of AOZ in animal tissue using AOZ-d4 as an internal standard, based on common practices in the field.[2][5]
Preparation of Standard Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve AOZ and AOZ-d4 standards in methanol to prepare individual stock solutions.[1][3]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the AOZ stock solution with methanol to create calibration standards at various concentrations.
-
Internal Standard Spiking Solution: Dilute the AOZ-d4 stock solution with methanol to a suitable concentration (e.g., 1 µg/mL).[3]
Sample Preparation
-
Homogenization: Accurately weigh a homogenized tissue sample (e.g., 1 gram).[2]
-
Internal Standard Spiking: Add a known amount of the AOZ-d4 internal standard spiking solution to the sample.[2]
-
Hydrolysis: To release protein-bound AOZ residues, add 5 mL of water and 0.5 mL of 1 M HCl to the sample.[3] Vortex the sample thoroughly and incubate at 37°C overnight.[3]
-
Neutralization: After hydrolysis, centrifuge the sample and collect the supernatant. Adjust the pH of the supernatant to approximately 7.0 using 1 M NaOH.[3]
-
Derivatization: Add 0.25 mL of 0.1 M K2HPO4 and 50 µL of o-nitrobenzaldehyde in dimethylformamide (DMF).[3] Incubate the mixture at 50°C for 2 hours. This step converts AOZ to a more stable derivative, NPAOZ, which has improved chromatographic and mass spectrometric properties.[2][3]
-
Extraction: Extract the derivatized products from the aqueous matrix into an organic solvent, such as ethyl acetate.[5]
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).[3]
-
Mobile Phase: A gradient of water and methanol or acetonitrile, often with a modifier like acetic acid.
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
-
Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[2] Specific precursor-to-product ion transitions for both derivatized AOZ and derivatized AOZ-d4 are monitored.
-
Quantification
A calibration curve is constructed by plotting the ratio of the peak area of the derivatized AOZ to the peak area of the derivatized AOZ-d4 against the concentration of the AOZ calibration standards.[2] The concentration of AOZ in the samples is then determined by interpolating the peak area ratio obtained from the sample onto this calibration curve.[2][3]
Data Presentation
The use of AOZ-d4 as an internal standard significantly improves the performance of the analytical method. The following tables summarize typical performance characteristics observed in the analysis of AOZ in various food matrices.
Table 1: Comparison of Method Performance with and without AOZ-d4 Internal Standard [2]
| Performance Parameter | Method with AOZ-d4 (Internal Standard) | Method with AOZ (External Standard) |
| Linearity (R²) | ≥ 0.99 | ≥ 0.99 (typically in simpler matrices or with matrix-matched calibration) |
| Recovery (%) | Typically not reported as IS compensates for loss | 64 - 192% (highly variable depending on matrix and cleanup) |
| Precision (RSD %) | < 15% (intra- and inter-day) | 18.8% (intra-assay), 38.2% (inter-assay) in prawn tissue |
| Limit of Detection (LOD) | 0.05 - 0.1 µg/kg | 0.1 µg/kg in prawn tissue |
| Limit of Quantification (LOQ) | 0.15 - 0.4 µg/kg | Not always reported, often higher than LOD |
| Matrix Effect | Significantly minimized | Can be a major source of inaccuracy |
Table 2: Typical LC-MS/MS Parameters for AOZ and AOZ-d4 Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Derivatized AOZ | Varies with derivatizing agent | Varies with derivatizing agent |
| Derivatized AOZ-d4 | Varies with derivatizing agent | Varies with derivatizing agent |
Note: The exact m/z values will depend on the derivatizing agent used and the specific instrumentation.
Mandatory Visualization
Caption: Experimental workflow for AOZ quantification.
Conclusion
The use of 3-Amino-2-oxazolidinone-d4 as an internal standard provides a robust and reliable method for the quantification of the furazolidone metabolite, AOZ, in various food and biological matrices.[1] The detailed protocols and performance data presented in these application notes offer a comprehensive guide for researchers, scientists, and drug development professionals to implement this highly accurate and precise analytical methodology. The inherent advantages of isotope dilution mass spectrometry, particularly the mitigation of matrix effects and compensation for procedural losses, make this the preferred approach for regulatory monitoring and food safety applications.
References
Application of Furazolidone-d4 in the Analysis of Shrimp and Fish Samples
Introduction
Furazolidone, a nitrofuran antibiotic, has been widely used in aquaculture to treat bacterial and protozoan infections in shrimp and fish. However, due to concerns about its potential carcinogenic and mutagenic effects, its use in food-producing animals has been banned in many countries, including the European Union and the United States.[1] Regulatory bodies worldwide monitor seafood for the presence of furazolidone residues to ensure food safety.
Furazolidone is rapidly metabolized in organisms, and its parent form is often undetectable. Therefore, analytical methods focus on the detection of its stable, tissue-bound metabolite, 3-amino-2-oxazolidinone (AOZ).[2][3][4] To ensure the accuracy and reliability of these analytical methods, a stable isotopically labeled internal standard is crucial. Furazolidone-d4 (3-amino-2-oxazolidinone-d4, AOZ-d4) serves as an ideal internal standard for the quantification of AOZ in shrimp and fish tissues by compensating for matrix effects and variations during sample preparation and analysis.[5][6] This document provides detailed application notes and protocols for the use of this compound in the testing of shrimp and fish samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Analytical Principle
The analytical method involves the release of the protein-bound AOZ metabolite from tissue samples through acid hydrolysis. The released AOZ is then derivatized with 2-nitrobenzaldehyde (2-NBA) to form a stable derivative, NPAOZ.[2][7][8] A known amount of the internal standard, this compound (which also undergoes derivatization to NPAOZ-d4), is added at the beginning of the sample preparation process. The derivatized analytes are then extracted, purified, and analyzed by LC-MS/MS. Quantification is achieved by comparing the peak area ratio of the analyte (NPAOZ) to the internal standard (NPAOZ-d4).
Quantitative Data Summary
The following tables summarize the performance characteristics of analytical methods using this compound as an internal standard for the analysis of AOZ in shrimp and fish.
Table 1: Method Performance for AOZ Analysis in Shrimp
| Parameter | Reported Value | Reference |
| Recovery | 88-110% | [9] |
| Decision Limit (CCα) | 0.12-0.23 µg/kg | [9] |
| Detection Capability (CCβ) | 0.21-0.38 µg/kg | [9] |
| Linearity (R²) | > 0.9998 |
Table 2: Method Performance for AOZ Analysis in Fish
| Parameter | Reported Value | Reference |
| Recovery | 95.6-102.8% | [3] |
| Limit of Detection (LOD) | 0.05 ng/g (0.05 µg/kg) | [3] |
| Decision Limit (CCα) | 0.19 - 0.43 µg/kg | [10] |
| Detection Capability (CCβ) | 0.23 - 0.54 µg/kg | [10] |
Experimental Protocols
This section provides a detailed protocol for the determination of AOZ in shrimp and fish tissue using this compound as an internal standard.
Reagents and Materials
-
Solvents: Methanol (MeOH), Ethyl Acetate (EtOAc), Acetonitrile (MeCN), Hexane (all HPLC or LC-MS grade)
-
Acids and Bases: Hydrochloric acid (HCl), Sodium Hydroxide (NaOH), Formic acid
-
Salts: Dipotassium hydrogen phosphate (K₂HPO₄), Sodium chloride (NaCl), Magnesium sulfate (MgSO₄)
-
Derivatizing Reagent: 2-nitrobenzaldehyde (2-NBA)
-
Standards: 3-amino-2-oxazolidinone (AOZ), 3-amino-2-oxazolidinone-d4 (this compound, AOZ-d4)
-
Water: Deionized or ultrapure water
-
Equipment: Homogenizer, centrifuge, vortex mixer, water bath, evaporator (e.g., TurboVap), solid-phase extraction (SPE) manifold, LC-MS/MS system.
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of AOZ and this compound in methanol.
-
Intermediate Standard Solution: Prepare a mixed working standard solution containing both AOZ and this compound at a suitable concentration (e.g., 1 µg/mL) by diluting the stock solutions in methanol.
-
Spiking Solution: Further dilute the intermediate standard solution to create spiking solutions at various concentrations for method validation and calibration curve preparation.
Sample Preparation
-
Homogenization: Homogenize approximately 2 g of shrimp or fish tissue until a uniform consistency is achieved.[7]
-
Spiking: Add a known amount of this compound internal standard solution to the homogenized sample.
-
Hydrolysis and Derivatization:
-
Neutralization:
-
Cool the sample to room temperature.
-
Add 1 mL of 0.1 M K₂HPO₄ and adjust the pH to 7.3 ± 0.2 with 0.8 M NaOH.[7]
-
-
Liquid-Liquid Extraction (LLE):
-
Evaporation and Reconstitution:
-
Evaporate the combined ethyl acetate extract to dryness under a gentle stream of nitrogen at 40-50°C.
-
Reconstitute the residue in a suitable volume (e.g., 1 mL) of mobile phase (e.g., 50:50 methanol:water).[10]
-
Filter the reconstituted sample through a 0.2 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor at least two transitions for both the derivatized AOZ (NPAOZ) and the derivatized internal standard (NPAOZ-d4). The specific mass transitions will depend on the instrument used.
-
Visualizations
Experimental Workflow
Caption: Workflow for the analysis of AOZ in shrimp and fish.
Logical Relationship of Components
Caption: Role of this compound in AOZ quantification.
References
- 1. Banned substance furazolidone (AOZ) detected in shrimp at French boarder [randoxfood.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Determinations of residual furazolidone and its metabolite, 3-amino-2-oxazolidinone (AOZ), in fish feeds by HPLC-UV and LC-MS/MS, respectively - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. vliz.be [vliz.be]
- 6. Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detection of Nitrofuran Metabolites in Shrimp | FDA [fda.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. jfda-online.com [jfda-online.com]
- 11. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Furazolidone with Furazolidone-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furazolidone is a nitrofuran antibiotic that has been utilized in both human and veterinary medicine for its antibacterial and antiprotozoal properties.[1][2] Its use, however, has been restricted in many countries due to concerns about its carcinogenicity and the persistence of its residues in food products. Accurate and sensitive analytical methods are therefore crucial for monitoring its presence in various matrices. High-Performance Liquid Chromatography (HPLC) offers a robust and specific method for the quantification of Furazolidone.[1][2] The use of a deuterated internal standard, such as Furazolidone-d4, is a standard practice in analytical chemistry to improve the accuracy and precision of quantification by correcting for variations in sample preparation and instrument response. This application note provides a detailed protocol for the analysis of Furazolidone using HPLC with UV detection, incorporating this compound as an internal standard.
Experimental Protocols
This section details a general protocol for the HPLC analysis of Furazolidone. It is important to note that specific parameters may require optimization based on the sample matrix and the specific instrumentation used.
Sample Preparation
-
Standard Solution Preparation:
-
Prepare a stock solution of Furazolidone (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile or a mixture of the mobile phase.
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in the same solvent.
-
From these stock solutions, prepare a series of calibration standards by serial dilution to cover the desired concentration range. Each calibration standard should be spiked with a constant concentration of the this compound internal standard.
-
-
Sample Extraction (General Procedure):
-
The extraction procedure will vary depending on the matrix (e.g., plasma, tissue, food product). A generic solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol is often employed.
-
For example, a sample can be homogenized and extracted with an organic solvent. The extract is then evaporated to dryness and reconstituted in the mobile phase.
-
Prior to injection, the reconstituted sample should be filtered through a 0.45 µm syringe filter.
-
HPLC Method
A robust HPLC method for the analysis of Furazolidone is presented below.[1][2]
| Parameter | Value |
| Column | Cogent Bidentate C8™, 4µm, 100Å, 4.6 x 75mm |
| Mobile Phase | 80% DI Water / 20% Acetonitrile / 0.1% Formic Acid (v/v) |
| Flow Rate | 1.0 mL/minute |
| Injection Volume | 1 µL |
| Detection | UV at 367 nm |
| Internal Standard | This compound |
Quantitative Data Summary
The following tables summarize quantitative data from various HPLC methods developed for the analysis of Furazolidone. These values can serve as a reference for method development and validation.
Table 1: Chromatographic Parameters and Performance
| Compound | Retention Time (min) | Linearity Range (µg/mL) | Correlation Coefficient (r²) |
| Furazolidone | 2.45[3] | 40.2 - 60.4[3] | >0.99[3] |
| Furazolidone | 2.770[4] | 2 - 18[4] | Not Reported |
| Furazolidone | Not Specified | 10 - 30[5] | 0.9996[5] |
Table 2: Method Sensitivity
| Analyte | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| Furazolidone | 0.39[3] | 0.103[3] |
| Furazolidone | 0.076[5] | 0.230[5] |
Visualizations
Metabolic Pathway of Furazolidone
The metabolic pathway of Furazolidone is crucial for understanding its potential toxicity and for identifying relevant metabolites for monitoring. The primary metabolic route involves the reduction of the nitro group.[6][7]
Caption: Proposed metabolic pathway for the degradation of Furazolidone.
Experimental Workflow for HPLC Analysis
The following diagram illustrates the general workflow for the HPLC analysis of Furazolidone using an internal standard.
Caption: General experimental workflow for HPLC analysis of Furazolidone.
Conclusion
This application note provides a comprehensive overview and a detailed protocol for the analysis of Furazolidone using HPLC with this compound as an internal standard. The provided quantitative data and visual workflows serve as valuable resources for researchers and scientists in the fields of analytical chemistry and drug development. The robustness and specificity of this method make it suitable for a wide range of applications, including quality control, residue analysis, and pharmacokinetic studies.
References
Application Note: Therapeutic Drug Monitoring of Furazolidone Using Furazolidone-d4 Internal Standard by LC-MS/MS
Troubleshooting & Optimization
Technical Support Center: Optimizing Furazolidone-d4 Signal Intensity in Mass Spectrometry
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when aiming to improve the signal intensity of Furazolidone-d4 in mass spectrometry (MS) experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low signal intensity for this compound in my LC-MS/MS analysis?
Low signal intensity for this compound can stem from several factors, including inefficient ionization, ion suppression from the sample matrix, suboptimal instrument parameters, or issues with the internal standard itself. It is crucial to systematically evaluate each ofthese potential causes to identify and resolve the issue. Common culprits include poor sample cleanup, incorrect mobile phase composition, and non-optimized mass spectrometer source settings.
Q2: Which ionization mode is most suitable for this compound analysis?
Electrospray ionization (ESI) in positive ion mode is the most common and effective technique for the analysis of Furazolidone and its metabolites.[1] ESI is a soft ionization technique that is well-suited for polar compounds, minimizing fragmentation and maximizing the signal of the protonated molecule, [M+H]⁺.
Q3: How can I mitigate matrix effects that suppress the this compound signal?
Matrix effects occur when co-eluting endogenous components from the sample interfere with the ionization of the target analyte, leading to signal suppression or enhancement.[2] To mitigate these effects:
-
Improve Sample Preparation: Employ more rigorous sample cleanup techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[1]
-
Optimize Chromatography: Adjust the chromatographic conditions to separate this compound from the interfering compounds. This can involve trying different analytical columns, mobile phases, or gradient profiles.
-
Dilute the Sample: A simple dilution of the sample can reduce the concentration of matrix components, thereby lessening their impact on ionization.
A post-extraction spike experiment can be conducted to quantify the extent of matrix effects. This involves comparing the signal of this compound in a clean solvent to its signal in a blank matrix extract spiked after extraction.
Q4: My deuterated internal standard signal is decreasing throughout the analytical run. What could be the cause?
A progressive decrease in the signal of a deuterated internal standard can indicate a few issues. If the signal loss is specific to the deuterated standard and not the native analyte, it could be due to H/D exchange, where deuterium atoms are replaced by hydrogen atoms from the solvent. This is more likely if the deuterium labels are on exchangeable sites like hydroxyl or amine groups. Ensure your this compound has deuterium labels on stable positions. Another possibility is a gradual build-up of contaminants in the ion source, which can be addressed by cleaning the instrument.
Q5: What are the expected precursor and product ions for this compound in MS/MS analysis?
For this compound, the precursor ion will be the protonated molecule [M+H]⁺. The exact m/z will depend on the specific deuteration pattern. The product ions are generated by fragmentation of the precursor ion in the collision cell. While specific fragmentation data for this compound is not readily published, it is expected to follow similar fragmentation pathways as the non-deuterated form, with a mass shift corresponding to the number of deuterium atoms in the fragment. For the related metabolite, 3-amino-2-oxazolidinone-d4 (AOZ-d4), common transitions are monitored for quantification.[3]
Troubleshooting Guides
Guide 1: Systematic Optimization of ESI Source Parameters
The efficiency of ionization is highly dependent on the electrospray source parameters. A systematic approach to optimizing these settings can significantly enhance the signal intensity of this compound.
Experimental Protocol:
-
Prepare a Standard Solution: Infuse a solution of this compound at a known concentration (e.g., 100 ng/mL) in your mobile phase directly into the mass spectrometer using a syringe pump.
-
Parameter Optimization: While infusing the solution, manually adjust the following parameters one at a time, monitoring the signal intensity of the [M+H]⁺ ion. Record the optimal value for each parameter that provides the highest and most stable signal.
Table 1: Example of ESI Source Parameter Optimization for this compound
| Parameter | Range Tested | Optimal Value | Observed Effect on Signal Intensity |
| Capillary Voltage | 2.0 - 5.0 kV | 4.5 kV | Signal increases with voltage up to 4.5 kV, then plateaus or slightly decreases. |
| Nebulizer Gas Pressure | 20 - 60 psi | 45 psi | Higher pressure improves nebulization and signal, but excessive pressure can be detrimental. |
| Drying Gas Flow | 5 - 15 L/min | 12 L/min | Increased flow enhances desolvation and signal intensity up to an optimal point. |
| Drying Gas Temperature | 250 - 400 °C | 350 °C | Higher temperatures improve solvent evaporation, but excessive heat can cause degradation.[4] |
| Sheath Gas Temperature | 300 - 450 °C | 400 °C | Similar to drying gas, optimizes desolvation for better ionization.[5] |
| Sheath Gas Flow | 8 - 15 L/min | 12 L/min | Optimizes the spray plume shape for efficient ion sampling.[5] |
Troubleshooting Workflow for Low Signal Intensity
The following diagram illustrates a logical workflow for troubleshooting low signal intensity of this compound.
Guide 2: Addressing Potential Issues with the Deuterated Internal Standard
When using a deuterated internal standard like this compound, it's essential to ensure its purity, stability, and chromatographic behavior relative to the native analyte.
Experimental Protocol: Verifying Co-elution and Isotopic Purity
-
Co-elution Check:
-
Prepare a solution containing both Furazolidone and this compound.
-
Inject this solution into your LC-MS/MS system.
-
Extract the ion chromatograms for the primary transitions of both the analyte and the internal standard.
-
The retention times for both peaks should be nearly identical. A significant shift can indicate that they are experiencing different matrix effects.[6]
-
-
Isotopic Purity Assessment:
-
Prepare a high-concentration solution of only this compound.
-
Acquire a full-scan mass spectrum of this solution.
-
Examine the spectrum for the presence of the unlabeled Furazolidone. The presence of a significant peak at the m/z of the native compound indicates isotopic impurity, which can affect the accuracy of quantification.
-
Signaling Pathway of Electrospray Ionization (ESI)
The following diagram illustrates the key stages of the electrospray ionization process, highlighting where signal loss can occur.
References
- 1. researchgate.net [researchgate.net]
- 2. jfda-online.com [jfda-online.com]
- 3. Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Matrix Effects in Furazolidone-d4 Quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of Furazolidone-d4 by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of this compound?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix.[1][2][3] This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), ultimately compromising the accuracy, precision, and sensitivity of the analytical method.[3][4][5][6]
Q2: My analysis of a spiked sample shows poor recovery for this compound. Is this a matrix effect?
A2: Poor recovery can be a result of matrix effects, but it can also be due to inefficient extraction of the analyte from the matrix. It is crucial to differentiate between these two phenomena. Matrix effects specifically refer to the influence of the matrix on the ionization process in the mass spectrometer, not the physical loss of the analyte during sample preparation. A post-extraction spiking experiment can help determine if the issue is with the matrix effect or the extraction recovery.
Q3: I am using this compound, a stable isotope-labeled internal standard. Shouldn't this correct for all matrix effects?
A3: While stable isotope-labeled internal standards (SIL-IS) like this compound are the best tools to compensate for matrix effects, they may not provide a complete solution in all cases.[7] The underlying assumption is that the analyte and the SIL-IS are affected by the matrix in the exact same way. If the ion suppression is severe, the signal for both the analyte and the internal standard can be significantly reduced, leading to a loss of sensitivity and potentially impacting the reliability of the results.[7] Therefore, it is still important to assess and minimize matrix effects.
Q4: What are the common sources of matrix effects in bioanalytical samples?
A4: In biological matrices such as plasma, urine, and tissue, common sources of matrix effects include phospholipids, salts, endogenous metabolites, and proteins.[3][8] In food matrices like honey, milk, or meat, the complexity of sugars, fats, and proteins can also lead to significant matrix effects.[7]
Q5: How can I qualitatively assess at what point during my chromatographic run matrix effects are most significant?
A5: A post-column infusion experiment is a valuable qualitative tool for this purpose.[3][9][10] By infusing a constant flow of this compound solution into the mass spectrometer after the analytical column, you can observe a stable baseline signal. When a blank, extracted matrix sample is then injected, any dips or rises in this baseline will indicate regions of ion suppression or enhancement, respectively, as different matrix components elute from the column.[8][9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Poor reproducibility and accuracy | Significant matrix effects altering ionization. | 1. Quantify the matrix effect using the post-extraction spike protocol. 2. Optimize sample preparation to remove interfering components (see protocols below). 3. Adjust chromatographic conditions to separate this compound from interfering peaks. |
| Low signal intensity for this compound | Ion suppression by co-eluting matrix components. | 1. Perform a post-column infusion experiment to identify regions of ion suppression. 2. Modify the chromatographic gradient to move the elution of this compound to a cleaner region of the chromatogram. 3. Employ a more rigorous sample cleanup method, such as Solid-Phase Extraction (SPE).[9] |
| Inconsistent results between different sample lots | Relative matrix effects due to variability in matrix composition between lots. | 1. Evaluate the matrix effect across multiple lots of the same matrix. 2. If variability is high, a more robust sample preparation method may be necessary. |
| Peak shape distortion (e.g., tailing, fronting) | Co-eluting matrix components interfering with the chromatography. | 1. Optimize the mobile phase composition and gradient profile. 2. Consider a different stationary phase for the analytical column. 3. Ensure adequate sample cleanup to remove interfering substances. |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spike
This protocol allows for the quantitative determination of matrix effects.
Methodology:
-
Prepare a Blank Matrix Extract: Extract a sample of the matrix (e.g., plasma, honey) that is known to be free of Furazolidone using your established sample preparation method.
-
Prepare Spiked Samples:
-
Set A (Analyte in Solvent): Prepare a standard solution of this compound in a clean solvent (e.g., mobile phase) at a known concentration.
-
Set B (Analyte in Matrix Extract): Spike the blank matrix extract with the this compound standard to achieve the same final concentration as in Set A.
-
-
Analysis: Analyze both sets of samples using your LC-MS/MS method and record the peak areas.
-
Calculation: Calculate the matrix effect using the following formula:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Data Presentation:
| Sample Set | Description | Mean Peak Area (n=3) | Matrix Effect (%) |
| Set A | This compound in Solvent | 1,500,000 | N/A |
| Set B | This compound in Plasma Extract | 975,000 | 65% (Ion Suppression) |
| Set C | This compound in Honey Extract | 1,650,000 | 110% (Ion Enhancement) |
Protocol 2: Sample Cleanup using Solid-Phase Extraction (SPE)
This protocol provides a general workflow for reducing matrix effects through SPE.
Methodology:
-
Sample Pre-treatment: Centrifuge the sample to remove particulates. Acidify the sample with an appropriate acid (e.g., formic acid) to ensure the analyte is in the correct ionization state for retention.
-
Column Conditioning: Condition the SPE cartridge (e.g., a mixed-mode cation exchange) with methanol followed by equilibration with acidified water.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove hydrophilic interferences. Follow with a stronger organic solvent wash (e.g., methanol) to remove lipids and other organic interferences.
-
Elution: Elute the this compound from the cartridge using a solvent mixture designed to disrupt the retention mechanism (e.g., 5% ammonium hydroxide in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Workflow for the quantitative assessment of matrix effects.
Caption: Troubleshooting logic for addressing matrix effects.
References
- 1. Analytical quality assurance in veterinary drug residue analysis methods: matrix effects determination and monitoring for sulfonamides analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 9. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Overcoming Poor Recovery of Furazolidone-d4
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing poor recovery of Furazolidone-d4 during solid-phase extraction (SPE) procedures.
Frequently Asked Questions (FAQs)
Q1: Why is my recovery of this compound consistently low?
A1: Low recovery of this compound can stem from several factors throughout the extraction process. These can be broadly categorized as issues related to the sample matrix, the SPE method itself, or the stability of the analyte. Common culprits include matrix effects, improper pH of the sample or solvents, incorrect choice of SPE sorbent, and suboptimal washing or elution steps.[1][2] It is also crucial to ensure the stability of this compound throughout the procedure, as it can be sensitive to light and pH.[3][4]
Q2: Could matrix effects be the reason for poor this compound recovery even though I'm using a deuterated internal standard?
A2: Yes, significant matrix effects can still negatively impact your results. While deuterated internal standards like this compound are designed to compensate for variations in extraction and ionization, severe ion suppression can lead to a loss of signal for both the analyte and the internal standard.[5][6] This can result in a poor signal-to-noise ratio and make accurate quantification difficult.
Q3: Is it possible that the deuterium atoms on this compound are exchanging with hydrogen atoms from my solvents?
A3: While deuterium atoms covalently bonded to carbon are generally stable, the possibility of H-D exchange, though low, should not be entirely dismissed, especially under harsh pH or temperature conditions.[7] It is more likely that other factors are contributing to low recovery, but if all other possibilities have been exhausted, investigating the stability of the deuterated standard under your specific experimental conditions may be warranted.
Q4: What are the key chemical properties of this compound that I should be aware of during extraction?
A4: Furazolidone is a nitrofuran antibiotic. It is a light-sensitive compound and is more stable under acidic conditions.[3][4] It is sparingly soluble in water and ethanol but more soluble in dimethylformamide.[4] These properties are critical when selecting solvents for extraction, washing, and elution, and for sample handling and storage.
Troubleshooting Guide
This guide will walk you through a systematic approach to diagnose and resolve poor recovery of this compound.
Step 1: Pinpoint the Stage of Analyte Loss
To effectively troubleshoot, you must first identify where in the extraction process the this compound is being lost.
-
Action: Collect and analyze fractions from each step of your SPE procedure:
-
Sample load flow-through
-
Wash solvent fractions
-
Elution fraction(s)
-
-
Analysis: Quantify the amount of this compound in each fraction. This will tell you if the analyte is not binding to the sorbent, being washed away prematurely, or not eluting effectively.[8]
dot
Caption: Troubleshooting workflow for diagnosing poor this compound recovery.
Step 2: Address Common Problems Based on Findings
The following sections provide detailed solutions for common issues identified in Step 1.
Issue 1: this compound is Found in the Sample Loading Flow-Through
This indicates that the analyte is not being retained by the SPE sorbent.
-
Potential Cause: Incorrect sample pH.
-
Explanation: For non-polar retention on a reversed-phase sorbent (e.g., C18), the analyte should be in its neutral form. Furazolidone is more stable in acidic conditions.
-
Solution: Adjust the pH of your sample to be acidic (e.g., pH 3-4) to ensure this compound is neutral and will be retained on a non-polar sorbent.[9]
-
-
Potential Cause: Inappropriate sorbent selection.
-
Explanation: The polarity of the sorbent must be appropriate for the analyte. For Furazolidone, a reversed-phase sorbent is typically used.[2][10]
-
Solution: Ensure you are using a sorbent with the correct retention mechanism. If using a reversed-phase sorbent, consider one with a different chemistry (e.g., C8 vs. C18) or a polymer-based sorbent for mixed-mode interactions.
-
-
Potential Cause: Sample solvent is too strong.
-
Explanation: If the solvent in which your sample is dissolved has a high percentage of organic solvent, it can prevent the analyte from binding to the sorbent.
-
Solution: Dilute your sample with a weaker solvent (e.g., water or a low percentage of organic solvent) before loading it onto the SPE cartridge.
-
Issue 2: this compound is Found in the Wash Fraction
This suggests that the analyte is being prematurely eluted during the washing step.
-
Potential Cause: Wash solvent is too strong.
-
Explanation: The wash solvent should be strong enough to remove interferences but weak enough to leave the analyte bound to the sorbent.
-
Solution: Decrease the strength of your wash solvent. For a reversed-phase sorbent, this means reducing the percentage of organic solvent in the wash solution.[1][8]
-
Issue 3: this compound Recovery is Low in the Elution Fraction
This points to incomplete elution of the analyte from the SPE sorbent.
-
Potential Cause: Elution solvent is too weak.
-
Explanation: The elution solvent must be strong enough to disrupt the interactions between the analyte and the sorbent.
-
Solution: Increase the strength of your elution solvent. For a reversed-phase sorbent, this typically involves increasing the percentage of organic solvent (e.g., acetonitrile or methanol).[2][11]
-
-
Potential Cause: Insufficient elution volume.
-
Explanation: The volume of the elution solvent may not be enough to completely desorb the analyte from the sorbent.
-
Solution: Increase the volume of the elution solvent in increments and analyze the recovery at each step.[2]
-
-
Potential Cause: Sorbent bed has dried out.
-
Explanation: If the sorbent bed dries out after the conditioning step and before sample loading, it can lead to poor retention and subsequent poor elution.
-
Solution: Ensure the sorbent bed remains wetted throughout the entire process until the final drying step before elution.
-
Data Presentation
Table 1: Chemical Properties of Furazolidone
| Property | Value | Reference |
| Molecular Formula | C₈H₇N₃O₅ | [12] |
| Molecular Weight | 225.16 g/mol | [12] |
| Appearance | Light yellow crystalline powder | [4] |
| Solubility | Insoluble in water and ethanol; slightly soluble in chloroform; soluble in dimethylformamide. | [4] |
| Stability | Light sensitive; stable in acidic conditions; decomposes in the presence of alkali. | [3][4] |
Table 2: Troubleshooting Summary for Poor this compound Recovery
| Problem | Potential Cause | Recommended Solution |
| Analyte in Load Flow-Through | Incorrect sample pH | Adjust sample to acidic pH (e.g., 3-4). |
| Inappropriate sorbent choice | Use a reversed-phase (e.g., C18) or polymer-based sorbent. | |
| Sample solvent too strong | Dilute sample with a weaker solvent before loading. | |
| Analyte in Wash Fraction | Wash solvent too strong | Decrease the organic solvent percentage in the wash solution. |
| Low Analyte in Elution | Elution solvent too weak | Increase the organic solvent percentage in the elution solution. |
| Insufficient elution volume | Increase the volume of the elution solvent. | |
| Sorbent bed dried out | Ensure the sorbent bed remains wetted during the process. | |
| General Low Recovery | Matrix effects | Dilute the sample; use a more selective clean-up method. |
| Analyte degradation | Protect samples from light; store at low temperatures; ensure acidic pH. |
Experimental Protocols
Baseline Solid-Phase Extraction (SPE) Protocol for Furazolidone from Animal Tissue
This protocol is a starting point and may require optimization for your specific matrix and analytical instrumentation.
-
Sample Preparation:
-
Homogenize 1 gram of tissue with 5 mL of an acidic buffer (e.g., 0.1 M citrate buffer, pH 4.0).
-
Add this compound internal standard.
-
Vortex for 1 minute and centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
-
SPE Cartridge Conditioning:
-
Use a C18 SPE cartridge (e.g., 500 mg, 6 mL).
-
Wash the cartridge with 5 mL of methanol.
-
Equilibrate the cartridge with 5 mL of deionized water.
-
Important: Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the supernatant from the sample preparation step onto the SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
Wash the cartridge with 5 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove less polar interferences.
-
-
Drying:
-
Dry the cartridge under vacuum or with nitrogen for 10-15 minutes to remove residual water.
-
-
Elution:
-
Elute the analyte with 5 mL of a strong organic solvent (e.g., acetonitrile or methanol).
-
Collect the eluate.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable solvent (e.g., mobile phase) for LC-MS/MS analysis.
-
dot
Caption: General workflow for Solid-Phase Extraction (SPE) of Furazolidone.
References
- 1. specartridge.com [specartridge.com]
- 2. welch-us.com [welch-us.com]
- 3. Furazolidone CAS#: 67-45-8 [m.chemicalbook.com]
- 4. Furazolidone | 67-45-8 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Extraction of Metronidazole and Furazolidone from industrial effluents by double salting out assisted liquid liquid extraction technique and their analyses by HPLC-UV method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Why Is Your SPE Recovery So Low? - News - News [alwsci.com]
- 11. welchlab.com [welchlab.com]
- 12. Furazolidone | C8H7N3O5 | CID 5323714 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mobile Phase for Furazolidone-d4 Separation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the chromatographic separation of Furazolidone-d4.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting mobile phase compositions for this compound separation?
A1: For the reversed-phase HPLC or UPLC separation of Furazolidone and its deuterated analog, this compound, a combination of an aqueous solvent and an organic solvent is typically used. Common starting points for mobile phase composition include:
-
Acetonitrile and Water: This is a widely used combination. Ratios can vary, for instance, 20% acetonitrile and 80% water or in gradient elution.[1][2] An acidic modifier is often added.
-
Methanol and Water: Methanol can be used as an alternative to acetonitrile and may offer different selectivity.
-
Acidic Modifiers: To improve peak shape and control ionization, acids like formic acid (0.1%), acetic acid (1%), or a phosphate buffer are frequently added to the aqueous component of the mobile phase.[1][3]
Q2: Which type of HPLC/UPLC column is most suitable for this compound analysis?
A2: C18 and C8 columns are the most commonly reported stationary phases for the separation of Furazolidone.[1][3][4] The choice between C18 and C8 will depend on the desired retention and selectivity. C18 columns are more retentive, which can be beneficial for separating this compound from less retained impurities.
Q3: What detection methods are appropriate for this compound?
A3: Several detection methods can be employed for the analysis of this compound:
-
UV Detection: Furazolidone has a UV absorbance maximum around 365-367 nm, making UV detection a viable option.[1][3]
-
Mass Spectrometry (MS/MS): For higher sensitivity and selectivity, especially in complex matrices like biological samples, coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the preferred method.[5][6] This is particularly useful for deuterated standards like this compound.
-
Electrochemical Detection: This method has also been reported for the analysis of Furazolidone and other nitrofurans.[4]
Q4: Will this compound have the same retention time as non-deuterated Furazolidone?
A4: In reversed-phase chromatography, deuterated standards like this compound typically have very similar, but not always identical, retention times compared to their non-deuterated counterparts. A slight shift in retention time may be observed. It is crucial to confirm the retention time of this compound by injecting a pure standard.
Troubleshooting Guide
Q1: I am observing poor peak shape (tailing or fronting) for my this compound peak. What can I do?
A1: Poor peak shape can be caused by several factors. Here are some troubleshooting steps:
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is appropriate for Furazolidone. Adding a small amount of acid (e.g., 0.1% formic acid) can help to protonate silanol groups on the column and reduce peak tailing.
-
Check for Column Contamination: The column may be contaminated. Try flushing the column with a strong solvent or, if necessary, replace the column.
-
Sample Solvent Effects: Ensure the sample is dissolved in a solvent that is weaker than or similar in strength to the mobile phase. Injecting a sample in a much stronger solvent can lead to peak distortion.
Q2: The resolution between this compound and another compound (e.g., an impurity or another analyte) is poor. How can I improve it?
A2: To improve resolution, you can modify the following:
-
Mobile Phase Composition:
-
Organic Solvent Percentage: A slight decrease in the organic solvent percentage will increase retention and may improve resolution.
-
Organic Solvent Type: Switching from acetonitrile to methanol, or vice versa, can alter selectivity and improve separation.
-
Aqueous Phase Modifier: Changing the type or concentration of the acid modifier (e.g., from formic acid to acetic acid) can influence selectivity.
-
-
Gradient Elution: If you are using an isocratic method, switching to a shallow gradient can often improve the separation of closely eluting peaks.[7]
-
Column Chemistry: If mobile phase optimization is insufficient, consider trying a column with a different stationary phase (e.g., a phenyl-hexyl column instead of a C18).[6]
Q3: My retention times are shifting between injections. What is the cause?
A3: Retention time instability can be due to:
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a sequence of injections.
-
Mobile Phase Preparation: Inconsistent mobile phase preparation can lead to shifts in retention. Prepare fresh mobile phase daily and ensure it is well-mixed.
-
Column Temperature: Fluctuations in column temperature can affect retention times. Using a column oven to maintain a constant temperature is recommended.[3]
-
Pump Performance: Issues with the HPLC/UPLC pump, such as leaks or malfunctioning check valves, can cause flow rate fluctuations and lead to retention time variability.
Q4: I am analyzing this compound in a complex matrix (e.g., plasma, tissue) and observing significant matrix effects. How can I mitigate this?
A4: Matrix effects are a common challenge in bioanalysis. Consider the following strategies:
-
Sample Preparation: Employ a more rigorous sample preparation technique to remove interfering matrix components. This could include solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[5]
-
Chromatographic Separation: Optimize the chromatography to separate this compound from the matrix components that are causing ion suppression or enhancement in the MS detector.
-
Internal Standard: The use of a stable isotope-labeled internal standard, such as this compound itself when quantifying the non-deuterated form, is the most effective way to compensate for matrix effects.
Data Presentation
Table 1: Summary of Reported Mobile Phase Compositions for Furazolidone Analysis
| Organic Solvent | Aqueous Phase | Modifier | Column Type | Detection | Reference |
| Acetonitrile (20%) | DI Water (80%) | 0.1% Formic Acid | C8 | UV @ 367nm | [1] |
| Acetonitrile (12%) | DI Water (88%) | 1% Acetic Acid | C18 | UV @ 365nm | [3] |
| Acetonitrile (28%) | 0.1 M Sodium Perchlorate (72%) | 0.5% Glacial Acetic Acid | C18 | Electrochemical | [4] |
| Acetonitrile | Water | Phosphate Buffer (pH 7.5) | C8 | UV @ 215nm | [7] |
| Methanol | 80 mM Dipotassium Phosphate (pH 7.5) | - | C18 | UV @ 254nm | [8] |
| Methanol (90%) | Acetonitrile (10%) | - | C18 | UV @ 259nm | [9] |
Experimental Protocols
General Protocol for HPLC/UPLC Method Development for this compound Separation
This protocol provides a general framework. Specific parameters should be optimized for your instrument and application.
-
Column Selection:
-
Start with a C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm for UPLC or 150 mm x 4.6 mm, 5 µm for HPLC).
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Filter both mobile phases through a 0.22 µm or 0.45 µm membrane filter.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.4 mL/min for UPLC or 1.0 mL/min for HPLC.
-
Column Temperature: 30 °C.
-
Injection Volume: 1-10 µL.
-
Detection:
-
UV: Monitor at 365 nm.
-
MS/MS: Use electrospray ionization (ESI) in positive mode. Optimize MS parameters (e.g., precursor/product ions, collision energy) by infusing a standard solution of this compound.
-
-
-
Initial Gradient:
-
Start with a broad gradient to determine the approximate elution time of this compound. For example:
-
0-1 min: 10% B
-
1-8 min: 10-90% B
-
8-9 min: 90% B
-
9-10 min: 10% B (return to initial conditions)
-
10-15 min: Re-equilibration at 10% B.
-
-
-
Method Optimization:
-
Based on the initial results, adjust the gradient to improve resolution and reduce run time.
-
If peak shape is poor, consider adding a different modifier or changing the organic solvent to methanol.
-
Mandatory Visualization
Caption: A logical workflow for developing a chromatographic method.
Caption: A step-by-step guide for troubleshooting poor resolution.
References
- 1. mtc-usa.com [mtc-usa.com]
- 2. researchgate.net [researchgate.net]
- 3. mtc-usa.com [mtc-usa.com]
- 4. Determination of nitrofurantoin, furazolidone and furaltadone in milk by high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New Method of Analysis of Nitrofurans and Nitrofuran Metabolites in Different Biological Matrices Using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. brieflands.com [brieflands.com]
- 8. doaj.org [doaj.org]
- 9. tsijournals.com [tsijournals.com]
Troubleshooting peak tailing for Furazolidone analysis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to peak tailing in the HPLC analysis of Furazolidone.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a concern in Furazolidone analysis?
A1: In an ideal HPLC analysis, a chromatographic peak should be symmetrical and have a Gaussian shape. Peak tailing is a distortion where the trailing edge of the peak is broader than the leading edge.[1][2] This is a concern because it can lead to several analytical problems, including:
-
Reduced Resolution: Tailing peaks can overlap with adjacent peaks, making accurate separation difficult.[3]
-
Inaccurate Quantification: The asymmetry compromises the accuracy of peak integration, leading to unreliable quantitative results.[1][3]
-
Lower Method Robustness: Tailing can indicate that the analytical method is sensitive to minor changes, reducing its overall reliability.[3]
The degree of tailing is often quantified using the Tailing Factor (Tf) or Asymmetry Factor (As), where a value close to 1.0 is ideal. Values greater than 1.2 suggest significant tailing.[3][4]
Q2: My Furazolidone peak is tailing. What are the primary causes?
A2: Peak tailing in HPLC can stem from chemical, column-related, or instrumental issues. The most common cause is the occurrence of more than one retention mechanism for the analyte.[1][4] For Furazolidone, a compound that can exhibit basic properties, tailing is often linked to secondary interactions with the stationary phase.
Key potential causes include:
-
Chemical Interactions: Strong interactions between Furazolidone and active sites (e.g., ionized silanol groups) on the silica-based column packing.[1][4]
-
Column Issues: Degradation of the column, deformation of the packing bed, or a blocked inlet frit.[1]
-
Mobile Phase Problems: An inappropriate mobile phase pH or insufficient buffer concentration.[1][5]
-
Sample Overload: Injecting too much sample, which saturates the column.[1]
-
Instrumental Effects: Extra-column band broadening caused by excessive tubing length or dead volume in fittings.[3][6]
Q3: How does the mobile phase pH affect the peak shape of Furazolidone?
A3: The mobile phase pH is a critical factor in controlling the peak shape of ionizable compounds like Furazolidone.[5][7] Tailing often occurs when the mobile phase pH is close to the analyte's pKa, causing it to exist in both ionized and unionized forms.[5]
The primary cause of tailing for basic compounds on reversed-phase columns is the interaction with acidic residual silanol groups on the silica surface.[4][8] These silanols are typically ionized at a pH above 3.[4] To mitigate this, two general strategies are employed:
-
Low pH (Ion Suppression): Operating at a low pH (e.g., 2-3) protonates the silanol groups, neutralizing their negative charge and minimizing unwanted secondary ionic interactions with the basic analyte.[3][4] The use of acidic modifiers like formic acid is common in this approach.[9]
-
High pH: In some cases, using a higher pH can improve peak shape for basic compounds.[10] One study involving the simultaneous analysis of Metronidazole, Furazolidone, and Dicyclomine found that peak tailing persisted up to pH 7.0, but the best peak separation and purity were achieved at a pH of 7.5.[11] This approach keeps the analyte in a consistent ionic state, away from its pKa.
The optimal pH must be determined during method development, as it depends on the specific analyte, column chemistry, and other chromatographic conditions.[5][11]
Q4: Could my HPLC column be the cause of the peak tailing?
A4: Yes, the column is a frequent source of peak tailing.[3] If you observe that only the Furazolidone peak (or other basic compounds) is tailing while neutral compounds have a good shape, the issue is likely related to chemical interactions with the column packing.[6]
-
Secondary Silanol Interactions: Standard silica-based C8 or C18 columns have residual silanol groups that can interact strongly with basic analytes, causing tailing.[4][12][13] Using a modern, high-purity, end-capped column can significantly reduce these interactions.[4][6] End-capping is a process that chemically derivatizes most of the residual silanols to make them less polar and reactive.[4][12]
-
Column Degradation: Over time, columns can degrade, especially when used with high-pH mobile phases. This can expose more active silanol sites. If peak tailing has worsened over time, the column may be nearing the end of its life.[3]
-
Packing Bed Deformation: A void at the column inlet or a channel in the packing bed can distort the flow path, causing tailing for all peaks in the chromatogram.[1][2] This can sometimes be fixed by reversing and flushing the column.[2] A partially blocked inlet frit can cause the same issue.[2]
Q5: Can my sample preparation or injection technique cause peak tailing?
A5: Yes, issues related to the sample itself or how it is introduced into the system can lead to poor peak shape.
-
Sample Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to peak tailing.[1] If tailing worsens at higher concentrations, this is a likely cause. The solution is to dilute the sample or reduce the injection volume.[1][3]
-
Injection Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase (e.g., 100% acetonitrile in a highly aqueous mobile phase), it can cause peak distortion.[3] Ideally, the injection solvent should match the initial mobile phase composition.[3]
Troubleshooting Workflow
The following diagram provides a systematic approach to diagnosing the cause of peak tailing.
Mechanism of Secondary Interactions
The diagram below illustrates how basic compounds like Furazolidone can interact with residual silanol groups on a silica-based stationary phase, leading to peak tailing. Operating at a low pH neutralizes these silanols, promoting a more uniform interaction and symmetrical peak shape.
Quantitative Data Summary
The choice of mobile phase pH has a significant impact on the peak shape of Furazolidone. The optimal pH can vary depending on the column and other analytes in the mixture.
| Parameter | Method 1: Low pH | Method 2: Neutral/High pH |
| Objective | Minimize silanol interactions | Achieve optimal separation in a multi-component mixture |
| Mobile Phase pH | Acidic (e.g., using 0.1% Formic Acid) | pH 7.5 |
| Mechanism | Protonates residual silanol groups on the silica surface, preventing secondary ionic interactions with the basic analyte.[4][7] | Maintains a consistent ionic state for all analytes, potentially improving selectivity and peak purity away from the pKa. |
| Observation | Generally improves peak symmetry for basic compounds.[3] | In a specific study, peak tailing was observed until pH 7.0, with the best separation and peak purity achieved at pH 7.5.[11] |
| Reference | [9] | [11] |
Experimental Protocols
Below are examples of HPLC methods that have been used for the analysis of Furazolidone. These can serve as a starting point for method development and troubleshooting.
Protocol 1: Reversed-Phase HPLC with Acidic Mobile Phase
This method is designed for the analysis of Furazolidone and provides good separation from a structurally similar compound, Nitrofurantoin.[9]
-
Instrumentation: Standard HPLC system with UV detection.
-
Column: Cogent Bidentate C8™, 4µm, 100Å (4.6 x 75mm).[9]
-
Mobile Phase: 80% Deionized Water / 20% Acetonitrile / 0.1% Formic Acid (v/v).[9]
-
Flow Rate: 1.0 mL/minute.[9]
-
Injection Volume: 1 µL.[9]
-
Detection: UV at 367 nm.[9]
-
Sample Preparation: Dissolve 1 mg of Furazolidone reference standard in 1 mL of the mobile phase. Dilute 1:10 with the same mobile phase before injection.[9]
Protocol 2: Reversed-Phase HPLC with Neutral pH Mobile Phase
This gradient method was developed for the simultaneous estimation of Metronidazole, Furazolidone, and Dicyclomine.[11]
-
Instrumentation: Standard HPLC system with UV detection.
-
Column: Thermo C8 (150 mm x 4.6 mm).[11]
-
Mobile Phase:
-
Elution: Gradient elution (specific gradient profile should be optimized).[11]
-
Run Time: 15 minutes.[11]
-
Detection: UV at 215 nm.[11]
-
Retention Time of Furazolidone: Approximately 2.45 minutes.[11]
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. uhplcs.com [uhplcs.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 6. google.com [google.com]
- 7. agilent.com [agilent.com]
- 8. chromtech.com [chromtech.com]
- 9. Furazolidone Analyzed by HPLC - AppNote [mtc-usa.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. brieflands.com [brieflands.com]
- 12. shodexhplc.com [shodexhplc.com]
- 13. shodexhplc.com [shodexhplc.com]
Stability issues of Furazolidone-d4 in different storage conditions
This technical support center provides guidance on the stability of Furazolidone-d4 for researchers, scientists, and drug development professionals. Due to a lack of extensive, publicly available stability data for the deuterated form, this guide focuses on best practices derived from information on Furazolidone and general principles of chemical stability, empowering users to address stability concerns in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended general storage conditions for solid this compound?
A1: Solid this compound should be stored in a tightly sealed container, protected from light, in a dry and cool place. For long-term storage, temperatures of 4°C or -20°C are recommended.[1][2][3] It is crucial to prevent exposure to moisture and light, as Furazolidone is known to be light-sensitive.[4]
Q2: How should I prepare and store stock solutions of this compound?
A2: this compound is soluble in organic solvents like acetonitrile, DMSO, and dimethylformamide.[2][3][5] Stock solutions should be prepared in a high-purity, anhydrous solvent. To minimize degradation, it is advisable to store stock solutions at -20°C or lower in amber vials to protect from light. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q3: What is the stability of this compound in aqueous solutions?
A3: The stability of Furazolidone in aqueous solutions is limited. Some sources suggest that aqueous solutions should not be stored for more than one day.[3] The stability is also expected to be pH-dependent. For experiments requiring aqueous buffers, it is best to prepare the solution fresh from a stock in an organic solvent just before use.
Q4: Are there known degradation pathways for this compound?
A4: While specific studies on this compound are scarce, the degradation pathways are expected to be similar to those of Furazolidone. The primary degradation involves the reduction of the nitro group.[6][7] The molecule can also undergo hydrolysis, particularly at non-neutral pH.
Q5: How can I check the stability of my this compound solution?
A5: The most reliable way to check for degradation is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[8][9] A stability-indicating method can separate the intact this compound from its degradation products. A simple check involves comparing the chromatographic profile of an aged solution to that of a freshly prepared one. A decrease in the main peak area or the appearance of new peaks suggests degradation.
Troubleshooting Guide
| Issue | Question | Possible Cause & Solution |
| Inconsistent analytical results | Are you observing a decrease in the analyte peak area over time in your standards or samples? | This could indicate degradation of this compound in your solution. Solution: Prepare fresh standards for each analytical run. If samples need to be stored, keep them at a low temperature (e.g., in an autosampler cooled to 4°C) and protect them from light. Evaluate the stability of the compound in your specific sample matrix. |
| Appearance of unknown peaks in chromatogram | Are new, unexpected peaks appearing in the chromatograms of your stored solutions? | These are likely degradation products. Solution: If the identity of the degradants is not critical, focus on minimizing their formation by optimizing storage conditions (lower temperature, protection from light, use of antioxidants if compatible). If their identity is important, further characterization using techniques like high-resolution mass spectrometry may be needed. |
| Poor recovery in sample preparation | Is the recovery of this compound from your sample matrix lower than expected? | This could be due to degradation during the sample preparation process (e.g., extraction, evaporation). Solution: Minimize the time samples spend at room temperature. If heating is required, perform it for the shortest possible duration. Protect samples from light throughout the procedure. Consider spiking a control sample and processing it in parallel to assess degradation during sample handling. |
| Color change of solution | Has your this compound solution changed color (e.g., from colorless to yellow)? | Furazolidone is a yellow powder, and its solutions may have a yellowish tint. However, a noticeable change in color intensity upon storage can be an indicator of degradation. Solution: Discard the solution and prepare a fresh one. This is a simple visual cue that the integrity of the solution may be compromised. |
Summary of Storage Recommendations
| Format | Solvent/Matrix | Temperature | Light Condition | Duration |
| Solid | N/A | 4°C or -20°C | Protect from light | Long-term |
| Stock Solution | Acetonitrile, DMSO | ≤ -20°C | Protect from light | Aliquot for single use to avoid freeze-thaw cycles |
| Working Solution | Aqueous Buffer | Prepare fresh | Protect from light | Use immediately; do not store for more than a day |
Experimental Protocols
Protocol for Short-Term Stability Assessment of this compound in a Specific Solvent
This protocol provides a framework for researchers to determine the stability of this compound in a solvent under specific temperature conditions.
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound solid.
-
Dissolve it in the chosen solvent (e.g., HPLC-grade acetonitrile) to prepare a concentrated stock solution (e.g., 1 mg/mL). Protect from light during this process.
-
-
Preparation of Stability Samples:
-
Dilute the stock solution with the same solvent to a working concentration relevant to your experiments (e.g., 10 µg/mL).
-
Dispense aliquots of this working solution into amber HPLC vials.
-
-
Storage Conditions and Time Points:
-
Store the vials under the desired temperature conditions (e.g., Room Temperature (25°C), Refrigerated (4°C), and Frozen (-20°C)).
-
Define the time points for analysis. For a short-term study, this could be 0, 2, 4, 8, 24, and 48 hours for the room temperature sample, and 0, 1, 3, 7, and 14 days for the refrigerated and frozen samples.
-
-
Analytical Method:
-
Use a validated stability-indicating HPLC or LC-MS/MS method. The method should be able to resolve this compound from any potential degradants.
-
At each time point, retrieve one vial from each storage condition. If frozen, allow it to thaw completely and equilibrate to room temperature before analysis.
-
-
Data Analysis:
-
Inject the samples into the chromatograph.
-
Calculate the percentage of the initial concentration of this compound remaining at each time point.
-
A common criterion for stability is the retention of at least 90-95% of the initial concentration.
-
Plot the percentage remaining versus time for each condition to visualize the degradation trend.
-
Visualizations
Caption: Troubleshooting workflow for identifying and addressing stability issues.
Caption: Workflow for conducting a stability assessment of this compound.
References
- 1. hpc-standards.com [hpc-standards.com]
- 2. hpc-standards.com [hpc-standards.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Furazolidone | 67-45-8 [chemicalbook.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. vliz.be [vliz.be]
- 9. tsijournals.com [tsijournals.com]
Technical Support Center: Detection of Low-Level Nitrofuran Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the detection of low-levels of nitrofuran metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: Why is the detection of nitrofuran metabolites important?
A1: Nitrofuran antibiotics are banned for use in food-producing animals in many countries, including the European Union, due to potential carcinogenic and mutagenic effects on human health.[1][2][3] However, their illegal use still occurs.[1] The parent nitrofuran drugs metabolize very quickly in animals, making them difficult to detect.[1][3][4] Their tissue-bound metabolites, however, are very stable and can be detected for several weeks after administration, serving as excellent markers for confirming the abuse of these antibiotics.[3][5][6]
Q2: What are the primary nitrofuran metabolites targeted for analysis?
A2: The four main metabolites monitored are:
-
3-amino-2-oxazolidinone (AOZ): metabolite of furazolidone.[3][6]
-
3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ): metabolite of furaltadone.[3][6]
Q3: Why is derivatization necessary for nitrofuran metabolite analysis?
A3: Derivatization is a critical step to improve the sensitivity and specificity of the detection of nitrofuran metabolites.[1] The most common derivatizing agent is 2-nitrobenzaldehyde (2-NBA), which reacts with the metabolites to form nitrophenyl derivatives that are more amenable to LC-MS/MS analysis.[1][3] This process typically involves the simultaneous acid-catalyzed release of the protein-bound metabolites and their conversion into their 2-NBA derivatives.[7][8]
Q4: How stable are nitrofuran metabolites and their derivatives?
A4: Nitrofuran metabolites are remarkably stable.[6] Studies have shown that they are resistant to conventional cooking methods like frying, grilling, roasting, and microwaving, with 67-100% of the residues remaining.[2][9][10] They also remain stable during frozen storage at -20°C for at least 8 months.[2][9][10] Stock and working standard solutions of the metabolites in methanol are generally stable for up to 10 months at 4°C, although a slight drop in concentration has been observed for SEM solutions at low concentrations (10 ng/ml) over this period.[2][9]
Troubleshooting Guides
Issue 1: Poor Sensitivity / Low Signal Intensity
| Potential Cause | Troubleshooting Step |
| Suboptimal Ion Source Parameters | Optimize ion source parameters such as nebulizing gas flow, dry gas flow, ion source voltage, and temperature to enhance the response of the target compounds.[11] |
| Inefficient Derivatization | Ensure the derivatization reaction with 2-NBA goes to completion. The conventional method involves an overnight incubation at 37°C.[12] Newer, faster methods using microwave or ultrasound assistance can reduce this time to as little as 20 minutes to 2 hours.[4][5][13] Verify the pH of the reaction mixture. |
| Matrix Effects | Matrix components can suppress the ionization of the target analytes.[14] Implement a thorough sample clean-up procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering substances.[15][16] Using matrix-matched calibration curves is also crucial for accurate quantification.[4] |
| Analyte Degradation | Although generally stable, ensure proper storage of samples and standards. Prepare fresh working solutions regularly. |
| Mass Spectrometer Contamination | Contamination of the ion source can lead to high background noise and poor signal-to-noise ratios.[14] Regularly clean the ion source components. Using a divert valve during the LC run can minimize source contamination by directing the flow to waste during periods when no analytes are eluting.[4] |
Issue 2: Inconsistent or Shifting Retention Times
| Potential Cause | Troubleshooting Step |
| Changes in Mobile Phase Composition | Prepare fresh mobile phase daily. Ensure accurate and consistent mixing of mobile phase components. Even small variations in pH or solvent ratios can affect retention times.[14] |
| Column Temperature Fluctuations | Use a column oven to maintain a constant and stable temperature. A typical temperature for this analysis is 40°C.[4][7] |
| Column Degradation or Contamination | If retention times consistently shift or peak shapes deteriorate, the column may be contaminated or degraded. Flush the column with a strong solvent. If the problem persists, replace the column. |
| Inconsistent Flow Rate | Check the LC pump for leaks or pressure fluctuations. Ensure the pump is properly primed and degassed. |
Issue 3: Poor Peak Shape (Tailing, Splitting, or Broadening)
| Potential Cause | Troubleshooting Step |
| Column Overload | Inject a smaller volume or a more dilute sample. |
| Column Contamination | As mentioned above, a contaminated column can lead to poor peak shapes.[14] Implement a column washing procedure. |
| Inappropriate Mobile Phase | Ensure the mobile phase is compatible with the column and the analytes. The use of additives like ammonium formate can improve peak shape.[4] |
| Extra-Column Volume | Minimize the length and diameter of tubing between the injector, column, and detector to reduce dead volume. |
Experimental Protocols
Sample Preparation and Derivatization
This protocol is a generalized procedure and may require optimization for specific matrices.
-
Homogenization: Weigh approximately 2 grams of the homogenized tissue sample into a 50 mL centrifuge tube.[17]
-
Acid Hydrolysis and Derivatization:
-
Add 10 mL of 0.125 M HCl.[17]
-
Add 400 µL of 50 mM 2-nitrobenzaldehyde (2-NBA) in methanol.[17]
-
Vortex the mixture thoroughly.[17]
-
Incubate overnight (approximately 16 hours) at 37°C in a shaking water bath.[12][17]
-
Alternative Faster Derivatization: Microwave-assisted reaction at 60°C for 2 hours or ultrasound-assisted derivatization at 60°C for 2 hours have been shown to be effective.[4][13]
-
-
Neutralization:
-
Liquid-Liquid Extraction (LLE):
-
Add 5 mL of ethyl acetate, vortex for 1 minute, and centrifuge.[12]
-
Transfer the upper ethyl acetate layer to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the ethyl acetate extract to dryness under a gentle stream of nitrogen at 40-50°C.[12][17]
-
Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase (e.g., 50:50 methanol/water).[17]
-
Filter the final solution through a 0.2 µm syringe filter before injecting into the LC-MS/MS system.[17]
-
LC-MS/MS Parameters
The following are typical starting parameters that may require further optimization.
| Parameter | Typical Value |
| LC Column | C18 or Phenyl-Hexyl reversed-phase column |
| Mobile Phase A | 5 mM Ammonium Formate in Water:Methanol (90:10, v/v)[4] |
| Mobile Phase B | 5 mM Ammonium Formate in Water:Methanol (10:90, v/v)[4] |
| Flow Rate | 0.2 - 0.6 mL/min[4][7] |
| Column Temperature | 40°C[4][7] |
| Injection Volume | 10 µL[7] |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[7] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Table of Quantitative Data: Method Performance
The following table summarizes typical performance characteristics for the analysis of nitrofuran metabolites.
| Metabolite | Limit of Detection (LOD) (µg/kg) | Limit of Quantification (LOQ) (µg/kg) | Recovery (%) |
| AOZ | 0.02 - 0.33[1][13] | 0.5 - 1.10[1][13] | 40 - 108[1][7] |
| AMOZ | 0.01[1] | 0.5[1] | 80 - 108[1][7] |
| AHD | 0.1 - 0.33[1][13] | 1.0 - 1.10[1][13] | 70 - 108[1][7] |
| SEM | 0.05 - 0.25[1][13] | 0.6 - 0.80[1][13] | 70 - 108[1][7] |
Note: LOD, LOQ, and recovery values can vary depending on the matrix, instrumentation, and specific method used.
Visualizations
Caption: General workflow for nitrofuran metabolite analysis.
Caption: Troubleshooting logic for low signal intensity.
References
- 1. spectroscopyworld.com [spectroscopyworld.com]
- 2. tandfonline.com [tandfonline.com]
- 3. agilent.com [agilent.com]
- 4. Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Immunosensor of Nitrofuran Antibiotics and Their Metabolites in Animal-Derived Foods: A Review [frontiersin.org]
- 7. roczniki.pzh.gov.pl [roczniki.pzh.gov.pl]
- 8. researchgate.net [researchgate.net]
- 9. Stability studies of the metabolites of nitrofuran antibiotics during storage and cooking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ssi.shimadzu.com [ssi.shimadzu.com]
- 12. Rapid Apta-Chromogenic Detection Method for Nitrofuran Metabolite Determination [mdpi.com]
- 13. Determination of Nitrofuran Metabolites in Fish by Ultraperformance Liquid Chromatography-Photodiode Array Detection with Thermostatic Ultrasound-Assisted Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. zefsci.com [zefsci.com]
- 15. New Method of Analysis of Nitrofurans and Nitrofuran Metabolites in Different Biological Matrices Using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. nucleus.iaea.org [nucleus.iaea.org]
- 17. fda.gov [fda.gov]
Technical Support Center: Enhancing Furazolidone Quantification Methods
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the quantification of Furazolidone and its primary metabolite, 3-amino-2-oxazolidinone (AOZ).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues users may encounter during experimental procedures for Furazolidone and AOZ analysis using common analytical techniques such as HPLC, LC-MS/MS, and ELISA.
Sample Preparation & Analyte Stability
Question: Why are my recovery rates for Furazolidone low and variable?
Answer: Furazolidone is known to be unstable and rapidly metabolizes in vivo to form protein-bound residues of its metabolite, 3-amino-2-oxazolidinone (AOZ). The parent drug, Furazolidone, is particularly unstable in tissue samples. For instance, its concentration in egg homogenates stored at -20°C can decrease by 44% after 55 days.[1][2] For this reason, AOZ is considered a more suitable and stable marker for monitoring Furazolidone use.[1][2] If you must measure the parent compound, ensure rapid sample processing and minimize storage times. For more robust and reliable quantification, it is highly recommended to target the AOZ metabolite.
Question: I am analyzing for AOZ. What are the critical steps to ensure its stability and release from tissue samples?
Answer: AOZ is stable during frozen storage.[1][2] However, it exists as a protein-bound metabolite in tissues. To quantify total AOZ, a hydrolysis step is required to release it from tissue proteins. This is typically achieved by acid catalysis.[3][4] Following hydrolysis, a derivatization step with 2-nitrobenzaldehyde (2-NBA) is essential for detection by HPLC-UV or LC-MS/MS.[5][6] Inadequate hydrolysis or derivatization will lead to low recovery. Ensure your hydrolysis conditions (acid concentration, temperature, and time) are optimized and that the 2-NBA reagent is of good quality and in sufficient excess.
Question: My AOZ concentrations decrease when liver samples are stored at 4°C. Why is this happening?
Answer: Storing tissue samples, such as liver, at refrigerated temperatures (4°C) is not recommended for AOZ analysis. Studies have shown that the concentration of bound AOZ can decrease by 22% within 48 hours under these conditions.[6] To ensure the stability of the residues, it is crucial to store samples at -20°C or lower, where no significant changes in AOZ concentrations were observed for up to six months.[6]
LC-MS/MS Analysis
Question: I am observing significant signal suppression (matrix effects) in my LC-MS/MS analysis of AOZ. How can I mitigate this?
Answer: Matrix effects are a common issue in LC-MS/MS analysis of complex samples like animal tissues. Here are several strategies to address this:
-
Optimize Sample Cleanup: Employ a robust sample cleanup procedure. This often involves liquid-liquid extraction (LLE) with a solvent like ethyl acetate, followed by a wash step with a non-polar solvent such as hexane to remove lipids.[2] Solid-phase extraction (SPE) can also be an effective cleanup step.[7]
-
Improve Chromatographic Separation: Ensure that the derivatized AOZ peak is well-separated from the bulk of the matrix components. Adjusting the gradient elution profile or trying a different column chemistry can improve separation.[5]
-
Use Isotope-Labeled Internal Standards: The most effective way to compensate for matrix effects is to use a stable isotope-labeled internal standard, such as AOZ-d4.[7][8] This standard will co-elute with the analyte and experience similar matrix effects, allowing for accurate correction during data processing.
-
Dilute the Sample: If sensitivity allows, diluting the final extract can reduce the concentration of interfering matrix components.
Question: What are the expected Limit of Detection (LOD) and Limit of Quantification (LOQ) for AOZ by LC-MS/MS?
Answer: The sensitivity of LC-MS/MS methods for AOZ is typically very high. Reported Limits of Detection (LODs) can be as low as 0.05 ng/g (ppb) in fish feed and 0.02 to 0.06 ng/mL in solution.[5][9] Limits of Quantification (LOQ) are also in the low µg/kg range, often below 1.0 µg/kg.[4][10] These values can vary depending on the matrix, instrumentation, and specific method validation.[11][12]
HPLC-UV Analysis
Question: My HPLC-UV chromatogram shows interfering peaks near the Furazolidone or derivatized AOZ peak. What can I do?
Answer: Peak interference can compromise quantification. Consider the following:
-
Method Specificity: HPLC-UV methods are generally less specific than LC-MS/MS.[13] Ensure your method can distinguish the analyte from structurally similar compounds. For example, Nitrofurantoin can be used as an internal standard to demonstrate specificity.[13]
-
Wavelength Selection: Set the UV detector to a wavelength that maximizes the absorbance of your analyte while minimizing that of interfering compounds. For Furazolidone, 367 nm is commonly used.[13]
-
Mobile Phase Optimization: Adjust the mobile phase composition (e.g., the ratio of organic solvent to aqueous buffer) and pH to improve the resolution between your analyte and the interfering peaks.[14]
-
Sample Cleanup: As with LC-MS/MS, a thorough sample cleanup is critical to remove potential interferences before injection.[9][15]
ELISA Analysis
Question: I am getting no color development or very low OD readings in my AOZ ELISA test. What is the cause?
Answer: This issue can stem from several sources. Here is a checklist of possible causes and solutions:[16][17]
-
Incorrect Reagent Order: Ensure that all reagents were added in the precise order specified in the protocol. Skipping a step or reversing the order will lead to assay failure.[16]
-
Reagent Deterioration: Check the expiration dates of all kit components. The TMB substrate, in particular, should be colorless before addition to the plate. If reagents have been stored improperly or are expired, they may be inactive.[16]
-
Incorrect Incubation Times/Temperatures: Adhere strictly to the specified incubation times and temperatures. Insufficient incubation can lead to a weak signal. Ensure reagents are brought to room temperature (20–25°C) before use.[16][18]
-
Improper Washing: Inadequate washing between steps can leave residual reagents that interfere with subsequent steps. Ensure all wells are thoroughly washed according to the protocol.[17]
Question: My ELISA plate shows a high background signal. How can I fix this?
Answer: High background can obscure the specific signal from your samples. Common causes include:[16][19]
-
Insufficient Washing: Residual conjugate that is not washed away will produce a high background. Increase the number or vigor of wash steps.[19]
-
Concentrated Reagents: Using antibodies or conjugates at a concentration that is too high can lead to non-specific binding. Double-check all dilution calculations.[18]
-
Cross-Contamination: Avoid cross-contamination between wells by using fresh pipette tips for each standard and sample.[17]
-
Substrate Issues: If the TMB substrate solution has a blue color before use, it is contaminated and should be discarded. Also, ensure the reaction is stopped effectively with the stop solution.[18][19]
Quantitative Data Summary
The following tables summarize key performance parameters for various Furazolidone and AOZ quantification methods.
Table 1: Performance of LC-MS/MS Methods for AOZ Quantification
| Matrix | Analyte | LOD | LOQ | Recovery (%) | Reference |
| Fish Feed | AOZ | 0.05 ng/g | - | 95.6 - 102.8 | [9] |
| Chicken Muscle | Metabolites | 0.02 - 0.06 ng/mL | - | - | [5] |
| Fish Muscle | Metabolites | - | < 1.0 µg/kg | - | [4] |
| Porcine Tissue | AOZ | - | 10 ng/g | > 80 | [6] |
| Various | Metabolites | - | 0.02 - 0.1 µg/kg | - | [10] |
| Shrimp | AOZ | - | - | - | [20] |
Table 2: Performance of HPLC Methods for Furazolidone Quantification
| Matrix | Analyte | LOD | LOQ | Recovery (%) | Reference |
| Fish Feed | Furazolidone | 0.4 ng/g | - | 87.7 - 98.3 | [9] |
| Bulk/Dosage Form | Furazolidone | - | - | 98.15 - 102.01 | [21][22] |
| Feed | Furazolidone | - | 0.5 ppm | - | [15] |
Table 3: Performance of ELISA Methods for AOZ Quantification
| Matrix | Analyte | IC50 (NP-AOZ) | Cross-Reactivity (Furazolidone) | Reference |
| Food Matrices | NP-AOZ | 0.52 - 1.15 ng/mL | Low | [3] |
Experimental Protocols & Methodologies
Protocol 1: LC-MS/MS Quantification of AOZ in Animal Tissue
This protocol is a generalized procedure based on common methodologies.[4][5][6][7]
-
Homogenization: Weigh 1.0 g of minced tissue into a centrifuge tube. Add an internal standard (e.g., AOZ-d4). Add 5 mL of methanol-water (1:1, v/v) and homogenize.
-
Washing (Lipid Removal): Add 5 mL of n-hexane, vortex thoroughly, and centrifuge. Discard the upper hexane layer. Repeat this washing step.
-
Hydrolysis: After removing the solvent, add 5 mL of 0.1 M HCl to the tissue pellet. Vortex and incubate overnight (approx. 16 hours) at 37°C to release the protein-bound AOZ.
-
Derivatization: Add 250 µL of 2-nitrobenzaldehyde (2-NBA) solution (e.g., 50 mM in DMSO). Vortex and incubate at 50°C for 3 hours. This step converts AOZ to NP-AOZ.
-
pH Adjustment & Extraction: Cool the sample to room temperature. Adjust the pH to ~7.5 using NaOH and a phosphate buffer. Add 5 mL of ethyl acetate, vortex for 5 minutes, and centrifuge.
-
Evaporation & Reconstitution: Transfer the upper ethyl acetate layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 50°C. Reconstitute the residue in a suitable volume (e.g., 1 mL) of mobile phase.
-
LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system.
-
Column: C18 reverse-phase column (e.g., 4.6 x 75mm).[13]
-
Mobile Phase: Gradient elution using water and acetonitrile, both containing a modifier like formic acid (0.1%).[13]
-
Detection: Electrospray ionization in positive mode (ESI+), monitoring for the specific precursor-product ion transitions for NP-AOZ and the internal standard.
-
Protocol 2: HPLC-UV Quantification of Furazolidone in Feed
This protocol provides a general outline for analyzing the parent drug in feed samples.[9][13]
-
Extraction: Weigh 5 g of ground feed sample. Extract with a suitable solvent mixture, such as acetonitrile/water, using mechanical shaking or sonication.
-
Cleanup: Centrifuge the extract and pass the supernatant through a cleanup column (e.g., SPE cartridge) to remove interferences.[15]
-
Evaporation & Reconstitution: Evaporate the cleaned extract to dryness and reconstitute in the mobile phase.
-
HPLC-UV Analysis:
-
Column: C8 or C18 reverse-phase column.[13]
-
Mobile Phase: Isocratic or gradient elution with a mixture like Water/Acetonitrile/Formic Acid (e.g., 80:20:0.1, v/v/v).[13]
-
Flow Rate: Typically 1.0 mL/min.[13]
-
Detection: UV detector set at 367 nm.[13]
-
Quantification: Create a calibration curve using Furazolidone standards of known concentrations.
-
Visualizations
Caption: Metabolic pathway of Furazolidone to its stable tissue-bound metabolite, AOZ.
Caption: General experimental workflow for the quantification of AOZ in tissue samples.
Caption: Logical troubleshooting workflow for common Furazolidone quantification issues.
References
- 1. Evaluation of the residues of furazolidone and its metabolite, 3-amino-2-oxazolidinone (AOZ), in eggs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. vetmed.agriculturejournals.cz [vetmed.agriculturejournals.cz]
- 4. jfda-online.com [jfda-online.com]
- 5. agilent.com [agilent.com]
- 6. Determination of the furazolidone metabolite, 3-amino-2-oxazolidinone, in porcine tissues using liquid chromatography-thermospray mass spectrometry and the occurrence of residues in pigs produced in Northern Ireland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New Method of Analysis of Nitrofurans and Nitrofuran Metabolites in Different Biological Matrices Using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Determinations of residual furazolidone and its metabolite, 3-amino-2-oxazolidinone (AOZ), in fish feeds by HPLC-UV and LC-MS/MS, respectively - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. spectroscopyworld.com [spectroscopyworld.com]
- 11. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 12. juniperpublishers.com [juniperpublishers.com]
- 13. Furazolidone Analyzed by HPLC - AppNote [mtc-usa.com]
- 14. researchgate.net [researchgate.net]
- 15. scribd.com [scribd.com]
- 16. scribd.com [scribd.com]
- 17. ELISA Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. iacld.com [iacld.com]
- 19. mybiosource.com [mybiosource.com]
- 20. vliz.be [vliz.be]
- 21. tsijournals.com [tsijournals.com]
- 22. researchgate.net [researchgate.net]
Validation & Comparative
The Gold Standard in Veterinary Drug Residue Analysis: A Comparative Guide to the Validation of Analytical Methods Using Furazolidone's Metabolite Marker
For researchers, scientists, and drug development professionals engaged in the critical work of monitoring veterinary drug residues, the accuracy and reliability of analytical methods are of utmost importance. This guide provides an objective comparison of the analytical performance of methods for the detection of the furazolidone metabolite, 3-amino-2-oxazolidinone (AOZ), using its deuterated internal standard, 3-amino-2-oxazolidinone-d4 (AOZ-d4).
Furazolidone, a nitrofuran antibiotic, has been banned for use in food-producing animals in many jurisdictions due to concerns over the carcinogenic nature of its residues. Regulatory monitoring, therefore, depends on the sensitive and accurate detection of its tissue-bound metabolite, AOZ. The definitive method for this analysis is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a technique whose precision is significantly enhanced by the use of an appropriate internal standard. AOZ-d4, a stable isotope-labeled version of AOZ, is widely recognized as the "gold standard" for this purpose.[1]
The Critical Role of an Ideal Internal Standard
In quantitative analysis, an internal standard is a compound of known concentration added to a sample before analysis to correct for variations that may occur during sample preparation, injection, and ionization in the mass spectrometer. An ideal internal standard is chemically and physically similar to the analyte, ensuring it is affected in the same way by the analytical process. Stable isotope-labeled compounds, such as AOZ-d4, are the preferred choice because they co-elute with the analyte and exhibit nearly identical behavior, providing the most accurate compensation for potential errors.[1][2]
Performance Comparison of Analytical Methods for AOZ
The use of AOZ-d4 as an internal standard in LC-MS/MS methods for the quantification of AOZ consistently produces high-quality validation data, demonstrating the method's robustness and reliability. Below is a summary of performance characteristics from various studies compared with alternative approaches.
Quantitative Performance Data
| Parameter | LC-MS/MS with AOZ-d4 Internal Standard | LC-MS/MS with Structural Analog Internal Standard | ELISA (Screening Method) |
| Linearity (Correlation Coefficient, R²) | > 0.99[3][4] | Dependent on analog similarity | Not applicable (typically provides qualitative or semi-quantitative results) |
| Accuracy (Recovery) | 82.2% - 110%[3][4] | More variable, less predictable | N/A |
| Precision (Relative Standard Deviation, RSD) | Intra-day: < 12%, Inter-day: < 15%[3] | Higher variability expected | Intra-assay: ~18.8%, Inter-assay: ~38.2%[5] |
| Limit of Detection (LOD) | 0.05 - 0.3 µg/kg[3] | Generally higher than with SIL-IS | ~0.1 µg/kg[5] |
| Limit of Quantitation (LOQ) | < 0.25 ng/g[3] | Generally higher than with SIL-IS | N/A |
| Specificity | High (based on mass-to-charge ratio) | High (mass-based) | Potential for cross-reactivity (false positives) |
Note: SIL-IS refers to Stable Isotope-Labeled Internal Standard. The data presented are typical values and may vary depending on the specific matrix and experimental conditions.
Experimental Protocols
Standard Protocol for AOZ Analysis using LC-MS/MS and AOZ-d4
A representative experimental workflow for the determination of AOZ in animal tissue using AOZ-d4 as an internal standard is as follows:
-
Sample Preparation: A homogenized tissue sample (e.g., 1 gram) is accurately weighed.[2]
-
Spiking: A known amount of AOZ-d4 internal standard solution is added to the sample.[2]
-
Hydrolysis: The sample undergoes acid hydrolysis (e.g., with HCl) at an elevated temperature to release protein-bound AOZ residues.[2][6]
-
Derivatization: The released AOZ and AOZ-d4 are derivatized with 2-nitrobenzaldehyde (2-NBA) to form NPAOZ, which has improved chromatographic and mass spectrometric properties.[2][7]
-
Extraction: The derivatized analytes are extracted using a suitable organic solvent, such as ethyl acetate, via liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[2][6][7]
-
Evaporation and Reconstitution: The organic layer is evaporated to dryness, and the residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.[2][6]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).[6]
-
Mobile Phase: A gradient elution is typically used with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).[6][7]
-
Flow Rate: 0.2 - 0.4 mL/min.[6]
-
Mass Spectrometry: Detection is performed using a tandem mass spectrometer in positive ion mode with multiple reaction monitoring (MRM) of specific precursor and product ions for both the derivatized AOZ and AOZ-d4.[8]
Visualizing the Workflow and Validation Process
To better understand the experimental and logical flows, the following diagrams are provided.
Conclusion
The evidence strongly supports the use of 3-amino-2-oxazolidinone-d4 as the internal standard of choice for the accurate and precise quantification of the furazolidone metabolite, AOZ. While other methods like ELISA can be used for screening, LC-MS/MS with a stable isotope-labeled internal standard remains the confirmatory method for regulatory compliance and food safety due to its superior performance. The use of AOZ-d4 effectively compensates for matrix effects and procedural variability, leading to highly reliable and reproducible results in the analysis of this banned veterinary drug residue.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. scielo.br [scielo.br]
- 8. New Method of Analysis of Nitrofurans and Nitrofuran Metabolites in Different Biological Matrices Using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and LC-MS/MS for Furazolidone Analysis
For Researchers, Scientists, and Drug Development Professionals
The analysis of furazolidone, a nitrofuran antibiotic, is critical in food safety and pharmaceutical quality control due to its ban in food-producing animals in many countries. The choice between High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is a key consideration for analytical laboratories. This guide provides an objective comparison of these two powerful techniques, supported by experimental data, to aid in selecting the most appropriate method for your analytical needs.
Performance Characteristics: A Side-by-Side Comparison
The selection of an analytical method hinges on its performance characteristics. While HPLC-UV offers a robust and cost-effective solution for routine analysis, LC-MS/MS provides unparalleled sensitivity and specificity, making it the gold standard for confirmatory analysis and trace-level detection.[1][2]
| Performance Metric | HPLC-UV | LC-MS/MS |
| Linearity Range | 2-18 µg/mL[3], 10-50 µg/mL[4] | 0.1-10.0 µg/kg (for metabolites)[5] |
| Limit of Detection (LOD) | 5 ng/g (for AOZ metabolite)[6] | 0.2-0.6 µg/kg (for metabolites)[2] |
| Limit of Quantitation (LOQ) | 0.230 µg/mL, 1 mg/kg[7] | 0.5 µg/kg to 10 ng/g (for metabolites)[6][8] |
| Accuracy (% Recovery) | 99-100%[3], 99.66% to 100.28%[9] | 88.9%–107.3% |
| Precision (%RSD) | < 1% | Repeatability: 2.9%–9.4%, Reproducibility: 4.4%–10.7% |
| Specificity | Good, but susceptible to interference from matrix components or structurally similar compounds.[10][11] | Excellent, provides structural information for definitive identification.[1] |
| Cost | Lower instrument and operational cost. | Higher instrument and operational cost. |
| Throughput | Generally higher for routine screening. | Can be lower due to more complex sample preparation and data analysis. |
Note: The performance metrics can vary based on the specific method, matrix, and instrumentation.
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative experimental protocols for both HPLC and LC-MS/MS analysis of furazolidone.
HPLC-UV Method for Furazolidone in Bulk and Solid Dosage Form
This method is suitable for the quantification of furazolidone in pharmaceutical preparations.[3]
-
Instrumentation: High-Performance Liquid Chromatograph with UV detection.
-
Column: Phenomenex-Luna RP-18(2), 250 x 4.6mm, 5 µm.[3]
-
Mobile Phase: Methanol: Acetonitrile (90:10 v/v).[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV at 259 nm.[3]
-
Injection Volume: Not specified.
-
Run Time: Retention time for furazolidone is approximately 2.770 minutes.[3]
-
Internal Standard: Atorvastatin (retention time ~2.196 minutes).[3]
-
Sample Preparation: Dissolve the sample in the mobile phase to achieve a concentration within the linearity range.
LC-MS/MS Method for Furazolidone Metabolite (AOZ) in Animal Tissue
Due to the rapid metabolism of furazolidone, regulatory monitoring in food products of animal origin focuses on its tissue-bound metabolite, 3-amino-2-oxazolidinone (AOZ).[12][13][14] This requires a more complex sample preparation involving hydrolysis and derivatization.[6][15]
-
Instrumentation: Liquid Chromatograph coupled with a tandem Mass Spectrometer.
-
Sample Preparation:
-
Homogenize the tissue sample.
-
Perform acid hydrolysis to release the protein-bound AOZ.[15]
-
Derivatize the released AOZ with 2-nitrobenzaldehyde (NBA) to form NPAOZ, which is more amenable to chromatographic analysis.[6]
-
Perform liquid-liquid extraction (e.g., with ethyl acetate) to isolate the NPAOZ derivative.[15]
-
Evaporate the solvent and reconstitute the residue in the mobile phase.[15]
-
-
LC Conditions:
-
MS/MS Conditions:
Visualizing the Analytical Processes
The following diagrams illustrate the general workflows for HPLC and LC-MS/MS analysis of furazolidone, as well as a logical comparison of their key attributes.
Conclusion
Both HPLC-UV and LC-MS/MS are valuable techniques for the analysis of furazolidone. The choice between them is dictated by the specific analytical requirements.
-
HPLC-UV is a reliable and economical choice for routine quality control and assay of furazolidone in pharmaceutical formulations where concentration levels are relatively high and the matrix is clean.[3][9] Its simplicity and robustness make it well-suited for high-throughput environments.[10][11]
-
LC-MS/MS is the definitive method for the analysis of furazolidone and its metabolites at trace levels in complex matrices such as food and biological samples.[8][13] Its superior sensitivity and specificity are essential for regulatory compliance, residue monitoring, and confirmatory analysis, ensuring the highest level of confidence in the analytical results.[1][2]
For researchers, scientists, and drug development professionals, a thorough understanding of the capabilities and limitations of each technique is paramount for generating accurate and reliable data in the analysis of furazolidone.
References
- 1. spectroscopyworld.com [spectroscopyworld.com]
- 2. Advantages of LC-MS-MS compared to LC-MS for the determination of nitrofuran residues in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tsijournals.com [tsijournals.com]
- 4. wjpps.com [wjpps.com]
- 5. jfda-online.com [jfda-online.com]
- 6. Analysis of protein-bound metabolites of furazolidone and furaltadone in pig liver by high-performance liquid chromatography and liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Determination of the metabolites of nitrofuran antibiotics in animal tissue by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tsijournals.com [tsijournals.com]
- 10. Furazolidone Analyzed by HPLC - AppNote [mtc-usa.com]
- 11. mtc-usa.com [mtc-usa.com]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. Furazolidone in chicken: case study of an incident of widespread contamination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. fda.gov [fda.gov]
- 16. New Method of Analysis of Nitrofurans and Nitrofuran Metabolites in Different Biological Matrices Using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Furazolidone-d4 as an Internal Standard in Bioanalytical Methods
In the realm of quantitative bioanalysis, particularly in the monitoring of veterinary drug residues, the use of a reliable internal standard is paramount for achieving accurate and precise results. For the analysis of the banned nitrofuran antibiotic, furazolidone, its tissue-bound metabolite, 3-amino-2-oxazolidinone (AOZ), serves as the target analyte. The stable isotope-labeled analog, 3-amino-2-oxazolidinone-d4 (AOZ-d4), is the overwhelmingly preferred internal standard for the quantification of AOZ by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides a comprehensive comparison of the analytical performance of methods utilizing AOZ-d4 and other deuterated or isotopically labeled internal standards for the analysis of nitrofuran metabolites.
The rationale for using a stable isotope-labeled internal standard like AOZ-d4 lies in its chemical and physical similarity to the analyte of interest. This similarity ensures that it behaves almost identically during sample preparation, chromatography, and ionization in the mass spectrometer, thus effectively compensating for matrix effects and variations in extraction recovery.[1]
Performance Comparison of Nitrofuran Metabolite Analysis Using Isotope-Labeled Internal Standards
The following table summarizes the performance characteristics of LC-MS/MS methods for the determination of four major nitrofuran metabolites, each utilizing its corresponding stable isotope-labeled internal standard. This comparative data, compiled from various validation studies, demonstrates the robustness and reliability of the isotope dilution method for nitrofuran residue analysis.[2][3]
| Analyte (Metabolite of) | Internal Standard | Recovery (%) | Repeatability (RSDr %) | Within-Laboratory Reproducibility (RSDw %) | Linearity (R²) |
| 3-amino-2-oxazolidinone (AOZ) (Furazolidone) | 3-amino-2-oxazolidinone-d4 (AOZ-d4) | 88.9 - 107.3 | 2.9 - 9.4 | 4.4 - 10.7 | > 0.990 |
| 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ) (Furaltadone) | 3-amino-5-morpholinomethyl-2-oxazolidinone-d5 (AMOZ-d5) | 88.9 - 107.3 | 2.9 - 9.4 | 4.4 - 10.7 | > 0.990 |
| 1-aminohydantoin (AHD) (Nitrofurantoin) | 1-aminohydantoin-13C3 (AHD-13C3) | 88.9 - 107.3 | 2.9 - 9.4 | 4.4 - 10.7 | > 0.990 |
| Semicarbazide (SEM) (Nitrofurazone) | Semicarbazide-13C,15N2 (SEM-13C,15N2) | 88.9 - 107.3 | 2.9 - 9.4 | 4.4 - 10.7 | > 0.990 |
Data compiled from studies validating analytical methods for nitrofuran metabolites in various biological matrices.[2]
Experimental Protocol: Quantification of AOZ using AOZ-d4 by LC-MS/MS
This section details a typical experimental workflow for the quantitative analysis of AOZ in animal tissues, employing AOZ-d4 as the internal standard.[2][4][5]
1. Sample Preparation and Hydrolysis:
-
Weigh 1-2 grams of homogenized tissue into a centrifuge tube.
-
Spike the sample with a known amount of the internal standard solution containing AOZ-d4.
-
Add hydrochloric acid (e.g., 10 mL of 0.2 M HCl) to release the protein-bound AOZ.[2]
-
Incubate the sample overnight in a water bath at 37-40°C to facilitate hydrolysis.[2]
2. Derivatization:
-
Add 2-nitrobenzaldehyde (2-NBA) solution (e.g., 240 µL of 10 mg/mL in methanol) to the sample.[2] The 2-NBA reacts with the primary amine group of AOZ and AOZ-d4 to form stable, chromophoric derivatives (NPAOZ and NPAOZ-d4) that are amenable to LC-MS/MS analysis.
-
Incubate the mixture to allow for the derivatization reaction to complete.
3. Extraction:
-
Neutralize the sample by adding a suitable buffer and adjusting the pH.
-
Perform a liquid-liquid extraction with a solvent such as ethyl acetate.
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
4. Clean-up and Reconstitution:
-
Reconstitute the dried extract in a suitable solvent mixture (e.g., water/methanol).
-
Further clean-up may be performed using solid-phase extraction (SPE) if necessary to remove interfering matrix components.
5. LC-MS/MS Analysis:
-
Inject the final extract into an LC-MS/MS system.
-
Chromatographic Separation: Employ a C18 or phenyl-hexyl reversed-phase column with a gradient elution using a mobile phase typically consisting of water and methanol or acetonitrile with additives like formic acid or ammonium acetate to achieve separation of the NPAOZ derivative from other matrix components.[2][3]
-
Mass Spectrometric Detection: Utilize an electrospray ionization (ESI) source in positive ion mode. Monitor specific precursor-to-product ion transitions for both NPAOZ and NPAOZ-d4 in Multiple Reaction Monitoring (MRM) mode.
-
Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte (NPAOZ) to the internal standard (NPAOZ-d4) against the concentration of the analyte in matrix-matched standards. Calculate the concentration of AOZ in the unknown samples based on this calibration curve.[4]
Experimental Workflow Diagram
The following diagram illustrates the key steps in the analytical procedure for the determination of AOZ using AOZ-d4 as an internal standard.
Caption: Experimental workflow for AOZ quantification using AOZ-d4.
Signaling Pathway: Metabolic Activation and Covalent Binding of Furazolidone
The rationale for monitoring the metabolite AOZ instead of the parent drug furazolidone is due to its rapid metabolism and subsequent covalent binding to tissue macromolecules. The following diagram illustrates this process.
Caption: Metabolic pathway of furazolidone to its bound residue.
References
- 1. benchchem.com [benchchem.com]
- 2. New Method of Analysis of Nitrofurans and Nitrofuran Metabolites in Different Biological Matrices Using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. nucleus.iaea.org [nucleus.iaea.org]
The Role of Furazolidone-d4 in Enhancing Accuracy and Precision in Quantitative Assays
For researchers, scientists, and drug development professionals, the quest for reliable and reproducible quantitative data is paramount. In the analysis of the banned veterinary drug furazolidone, the use of a stable isotope-labeled internal standard, Furazolidone-d4 (d4-AOZ), has become a cornerstone for achieving high accuracy and precision. This guide provides a comparative overview of its performance, supported by experimental data, to underscore its importance in regulatory monitoring and food safety.
Furazolidone, a nitrofuran antibiotic, is prohibited for use in food-producing animals in many countries due to concerns about its carcinogenic residues. Regulatory laboratories are therefore tasked with detecting and quantifying trace levels of its tissue-bound metabolite, 3-amino-2-oxazolidinone (AOZ). The complexity of food matrices necessitates a robust analytical methodology, where the internal standard plays a critical role in correcting for analyte loss during sample preparation and for variations in instrument response. This compound, a deuterated analog of AOZ, serves this purpose effectively.
Comparative Performance of this compound
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the confirmatory analysis of furazolidone metabolites. In these methods, this compound is added to samples at the beginning of the analytical process. As it is chemically identical to the native analyte (AOZ) but has a different mass, it co-elutes and experiences similar matrix effects and ionization suppression or enhancement. By calculating the ratio of the analyte signal to the internal standard signal, accurate quantification can be achieved.
Accuracy and Precision Data
The accuracy of a method refers to the closeness of a measured value to a known true value, often expressed as recovery. Precision is the degree to which repeated measurements under unchanged conditions show the same results, typically represented by the relative standard deviation (RSD) or coefficient of variation (CV). The following tables summarize the performance of LC-MS/MS methods utilizing this compound for the quantification of AOZ in various food matrices.
| Parameter | Matrix | Spike Level | Value | Reference |
| Recovery | Fish Feed | 0.4 ng/g | 95.6% | [1] |
| Fish Feed | 0.8 ng/g | 102.8% | [1] | |
| Various Matrices | 0.50–10.0 µg/kg | 88.9%–107.3% | [2] | |
| Repeatability (RSD) | Various Matrices | 0.50–10.0 µg/kg | 2.9%–9.4% | [2] |
| Within-laboratory Reproducibility (RSD) | Various Matrices | 0.50–10.0 µg/kg | 4.4%–10.7% | [2] |
| **Linearity (R²) ** | Various Matrices | 0.50–10.0 µg/kg | 0.990–0.998 | [2] |
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.05 ng/g | [1] |
| Limit of Quantification (LOQ) | Not Specified | |
| Decision Limit (CCα) | 0.013–0.200 µg/kg | [3][4] |
These data highlight the high levels of accuracy and precision attainable with methods employing this compound. The recovery values are consistently close to 100%, and the low RSD values indicate excellent repeatability and reproducibility across different concentration levels and matrices.
Experimental Protocols
The successful application of this compound is intrinsically linked to a well-defined experimental protocol. A typical workflow for the analysis of AOZ in food samples is outlined below.
Figure 1. A typical experimental workflow for the analysis of AOZ using this compound.
Key Experimental Steps:
-
Sample Preparation: A homogenized sample is weighed, and a known amount of this compound internal standard solution is added.[2][5]
-
Hydrolysis and Derivatization: The sample undergoes acid hydrolysis to release the protein-bound AOZ metabolite. This is followed by derivatization with 2-nitrobenzaldehyde (2-NBA) to form a stable derivative (NP-AOZ) that is more amenable to chromatographic analysis.[2]
-
Extraction: The derivatized analyte and internal standard are extracted from the sample matrix using either liquid-liquid extraction (LLE) with a solvent like ethyl acetate or solid-phase extraction (SPE).[6]
-
LC-MS/MS Analysis: The cleaned-up extract is injected into an LC-MS/MS system. Chromatographic separation is typically achieved on a C18 reversed-phase column with a gradient elution using mobile phases such as ammonium acetate in water and methanol.[6] The mass spectrometer is operated in the positive electrospray ionization (ESI+) mode, and specific precursor-to-product ion transitions for both NP-AOZ and its deuterated counterpart are monitored in Multiple Reaction Monitoring (MRM) mode.[6]
Logical Relationship for Accurate Quantification
The principle behind the use of an internal standard for accurate quantification is based on a consistent response ratio between the analyte and the internal standard across a range of concentrations.
Figure 2. The logical relationship for achieving accurate quantification using an internal standard.
A calibration curve is constructed by plotting the response ratio against the concentration of calibration standards. The concentration of the analyte in an unknown sample is then determined by interpolating its measured response ratio on the calibration curve. The use of this compound ensures the reliability of this relationship by compensating for potential variations.
Conclusion
The use of this compound as an internal standard is indispensable for the accurate and precise quantification of furazolidone's metabolite, AOZ, in complex matrices. The experimental data consistently demonstrates the high performance of LC-MS/MS methods that incorporate this stable isotope-labeled standard. For laboratories involved in food safety and regulatory compliance, the adoption of methodologies utilizing this compound is a critical step towards ensuring the reliability and defensibility of their analytical results.
References
- 1. Determinations of residual furazolidone and its metabolite, 3-amino-2-oxazolidinone (AOZ), in fish feeds by HPLC-UV and LC-MS/MS, respectively - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Method of Analysis of Nitrofurans and Nitrofuran Metabolites in Different Biological Matrices Using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.qub.ac.uk [pure.qub.ac.uk]
- 5. nucleus.iaea.org [nucleus.iaea.org]
- 6. cdn.most.gov.bd [cdn.most.gov.bd]
Navigating Bioanalysis: A Comparative Guide to Furazolidone-d4 Calibration Curves
For researchers, scientists, and professionals in drug development, establishing accurate and reliable bioanalytical methods is paramount. This guide provides a comparative analysis of the linearity and range for Furazolidone-d4 calibration curves, a critical component in the quantification of the banned nitrofuran antibiotic, furazolidone. This guide also presents data for alternative internal standards, offering a broader perspective for method development and validation.
The use of stable isotope-labeled internal standards is a cornerstone of robust quantitative analysis, particularly in complex biological matrices. This compound, the deuterated analog of the furazolidone metabolite 3-amino-2-oxazolidinone (AOZ), serves as an ideal internal standard for the accurate quantification of furazolidone residues. Its utility is benchmarked against other commonly employed internal standards for nitrofuran analysis.
Performance Comparison of Internal Standards
The performance of this compound (used for the analysis of the furazolidone metabolite, AOZ) is compared with alternative internal standards used for other nitrofuran metabolites. The data, summarized in the table below, is compiled from various validated LC-MS/MS methods.
| Internal Standard | Analyte | Linearity (R²) | Calibration Range (µg/kg) | LLOQ (µg/kg) | ULOQ (µg/kg) |
| This compound (AOZ-d4) | AOZ | >0.99 | 0.25 - 2.0[1] | 0.02[2] | 2.0[1] |
| AMOZ-d5 | AMOZ | >0.99 | 0.25 - 2.0[1] | 0.01[2] | 2.0[1] |
| AHD-¹³C₃ | AHD | >0.99 | 0.25 - 2.0[1] | 0.1[2] | 2.0[1] |
| SEM-¹³C¹⁵N₂ | SEM | >0.99 | 0.25 - 2.0[1] | 0.05[2] | 2.0[1] |
Note: The linearity (R²) is consistently reported as greater than 0.99 in validated methods, meeting the stringent requirements of regulatory bodies for bioanalytical assays.
Experimental Protocols
The establishment of a reliable calibration curve is dependent on a meticulously executed experimental protocol. The following is a representative methodology for the analysis of furazolidone and other nitrofuran metabolites in tissue samples using LC-MS/MS.
Preparation of Standard Solutions
-
Stock Solutions: Individual primary stock solutions of the analytes (AOZ, AMOZ, AHD, SEM) and their corresponding internal standards (this compound, AMOZ-d5, AHD-¹³C₃, SEM-¹³C¹⁵N₂) are prepared in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: A mixed working standard solution containing all analytes is prepared by diluting the stock solutions in methanol to achieve a concentration range appropriate for the calibration curve (e.g., 0.25, 0.5, 1.0, 1.5, and 2.0 µg/kg).
-
Internal Standard Working Solution: A mixed internal standard working solution is prepared by diluting the stock solutions of the internal standards in methanol to a fixed concentration (e.g., 1.0 µg/kg).
Sample Preparation
-
Homogenization: Biological tissue samples are homogenized.
-
Hydrolysis: A specific weight of the homogenized tissue is subjected to acid hydrolysis (e.g., with 0.1 M HCl) to release the protein-bound metabolites.
-
Derivatization: The hydrolyzed sample is then derivatized with 2-nitrobenzaldehyde (NBA) to form stable derivatives that are amenable to LC-MS/MS analysis. This step is typically performed overnight at 37°C.
-
Extraction: The derivatized sample is extracted with an organic solvent, such as ethyl acetate.
-
Evaporation and Reconstitution: The organic extract is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in a suitable solvent mixture (e.g., water and methanol) for injection into the LC-MS/MS system.
LC-MS/MS Analysis
-
Liquid Chromatography (LC): Chromatographic separation is typically achieved on a C18 or a phenyl-hexyl column using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid or ammonium formate) and an organic component (e.g., acetonitrile or methanol).
-
Mass Spectrometry (MS): The eluent from the LC system is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in the positive ion mode. The analytes and internal standards are monitored and quantified using multiple reaction monitoring (MRM).
Experimental Workflow for Calibration Curve Establishment
The following diagram illustrates the logical workflow for establishing a calibration curve for the analysis of furazolidone and its alternatives.
Experimental workflow for calibration curve establishment.
This comprehensive guide underscores the reliability of this compound as an internal standard for the quantitative analysis of furazolidone residues. The comparative data and detailed protocols provided herein serve as a valuable resource for laboratories seeking to develop and validate robust bioanalytical methods in accordance with international regulatory standards.
References
Detecting Furazolidone: A Comparative Guide to Analytical Limits and Methodologies
For researchers, scientists, and drug development professionals, the accurate detection and quantification of furazolidone, a nitrofuran antibiotic banned for use in food-producing animals due to potential carcinogenic effects, is of paramount importance. This guide provides a comprehensive comparison of the Limit of Detection (LOD) and Limit of Quantification (LOQ) for furazolidone using various analytical techniques, supported by detailed experimental protocols to aid in method selection and implementation.
The determination of furazolidone residues in various matrices, including animal tissues, feed, and food products, necessitates sensitive and reliable analytical methods. The choice of method often depends on the required sensitivity, the complexity of the sample matrix, and the available instrumentation. This guide focuses on three commonly employed techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).
Comparative Analysis of Detection and Quantification Limits
The performance of different analytical methods for furazolidone is critically evaluated by their LOD and LOQ values. The LOD represents the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. The following table summarizes the reported LOD and LOQ values for furazolidone across various analytical platforms and matrices.
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Citation |
| HPLC-UV | Feeds | 0.1 mg/kg | 1.0 mg/kg | [1] |
| Eggs | - | 10 µg/kg | [2] | |
| Biological Fluids | 0.05 mg/L | - | ||
| LC-MS/MS | Animal Tissue | 0.013 - 0.200 µg/kg (CCα) | - | |
| Porcine Tissue | 1 µg/kg | - | ||
| Fish Feeds | 0.4 ng/g | - | ||
| Animal Tissue | 0.5 - 5 ng/g | 2.5 - 10 ng/g | [3] | |
| ELISA | Animal Tissue | 0.05 ppb | - | [4] |
| Honey, Meat, Seafood | 0.035 ppb | - | [5] | |
| Fish, Shrimp, Meat, Eggs, Honey | 0.02 ng/g | 0.04 ng/g | [6] |
Note: CCα (Decision Limit) is a parameter defined in European Commission Decision 2002/657/EC, representing the limit at and above which it can be concluded with an error probability of α that a sample is non-compliant.
Experimental Protocols
Detailed methodologies are crucial for reproducing analytical results. Below are representative protocols for the detection and quantification of furazolidone using HPLC-UV, LC-MS/MS, and ELISA.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the determination of furazolidone in various samples, including animal feed and pharmaceutical dosage forms.
1. Sample Preparation (for Animal Feed):
-
Extract a homogenized feed sample with a mixture of acetonitrile and methanol containing ammonia solution.
-
Perform a clean-up step using solid-phase extraction (SPE) to remove interfering matrix components.
-
Evaporate the eluate to dryness and reconstitute the residue in the mobile phase.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 365 nm.[1]
-
Quantification: Based on a calibration curve prepared from furazolidone standard solutions.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for confirmatory analysis of furazolidone residues, often by detecting its stable metabolite, 3-amino-2-oxazolidinone (AOZ).
1. Sample Preparation (for Animal Tissue):
-
Homogenize the tissue sample.
-
Perform acid hydrolysis to release the tissue-bound AOZ metabolite.
-
Derivatize the released AOZ with 2-nitrobenzaldehyde (2-NBA).[7]
-
Extract the derivatized product using a suitable organic solvent (e.g., ethyl acetate).
-
Clean up the extract using solid-phase extraction (SPE).
-
Evaporate the solvent and reconstitute the residue in the initial mobile phase.[3]
2. LC-MS/MS Conditions:
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A suitable reversed-phase column (e.g., C18 or phenyl-hexyl).
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or ammonium acetate to improve ionization.
-
Mass Spectrometer: A tandem mass spectrometer operated in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the derivatized AOZ.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a rapid and high-throughput screening method for the detection of the furazolidone metabolite AOZ in various food matrices.
1. Sample Preparation:
-
Homogenize the sample (e.g., meat, honey, egg).
-
Perform an acid hydrolysis and derivatization step with 2-nitrobenzaldehyde, similar to the LC-MS/MS preparation.[5][8]
-
Extract the derivatized AOZ with an organic solvent.
-
Evaporate the solvent and reconstitute the residue in a buffer solution provided in the ELISA kit.[5][8]
2. ELISA Procedure (Competitive Assay):
-
Add standard solutions and prepared samples to the wells of a microtiter plate pre-coated with an antibody specific to the derivatized AOZ.
-
Add an enzyme-conjugated secondary antibody.
-
Incubate to allow for competitive binding between the AOZ in the sample/standard and the enzyme conjugate for the primary antibody binding sites.
-
Wash the plate to remove unbound reagents.
-
Add a substrate that reacts with the enzyme to produce a color change.
-
Stop the reaction and measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader. The color intensity is inversely proportional to the concentration of AOZ in the sample.[4][5]
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the determination of furazolidone residues in food samples, from sample receipt to final data analysis.
Caption: General workflow for Furazolidone residue analysis.
This guide provides a foundational understanding of the analytical methodologies available for the detection and quantification of furazolidone. The choice of the most appropriate method will depend on the specific research or regulatory requirements, balancing the need for sensitivity, specificity, and sample throughput. For regulatory compliance and confirmatory purposes, LC-MS/MS remains the method of choice due to its high sensitivity and specificity. ELISA serves as a valuable tool for rapid screening of a large number of samples, while HPLC-UV can be a cost-effective option for quantification in less complex matrices or when very low detection limits are not required.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of furazolidone residues in eggs by HPLC followed by confirmation with a diode-array UV/Vis detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 4. Furazolidone Metabolite (AOZ) ELISA Test Kit [fstestcorp.com]
- 5. manuals.prognosis-biotech.com [manuals.prognosis-biotech.com]
- 6. reagen.us [reagen.us]
- 7. agilent.com [agilent.com]
- 8. algimed.com [algimed.com]
Analysis of Furazolidone: A Comparative Guide to Inter-Laboratory Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the detection and quantification of Furazolidone, a nitrofuran antibiotic banned for use in food-producing animals in many countries due to concerns about its carcinogenicity. As Furazolidone is rapidly metabolized, regulatory monitoring focuses on its stable, tissue-bound metabolite, 3-amino-2-oxazolidinone (AOZ). This document outlines the prevalent methodologies, their performance characteristics based on experimental data, and detailed experimental protocols to assist laboratories in selecting and implementing the most suitable method for their needs.
The primary methods discussed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC) with UV or DAD detection, and Enzyme-Linked Immunosorbent Assay (ELISA). The performance of these methods is critical for ensuring food safety and regulatory compliance.
Comparative Performance of Analytical Methods
The selection of an analytical method for Furazolidone (measured as AOZ) depends on factors such as the required sensitivity, specificity, sample throughput, and available instrumentation. The following tables summarize the quantitative performance of the most common methods based on data from various validation and inter-laboratory studies.
Table 1: Performance Characteristics of LC-MS/MS Methods for AOZ Analysis
| Parameter | Performance Range | Sample Matrix | Reference |
| Limit of Detection (LOD) | 0.05 - 5 ng/g | Animal Tissue, Prawns | [1][2] |
| Limit of Quantification (LOQ) | 0.103 - 10 ng/g | Animal Tissue, Capsules | [1][3] |
| Recovery | 92% - 105% | Animal Tissue | [1] |
| Decision Limit (CCα) | 0.013 - 0.200 µg/kg | Animal Tissue | [4] |
| Derivatization Yield | 66% - 74% | Animal Tissue | [1] |
Table 2: Performance Characteristics of HPLC Methods for AOZ Analysis
| Parameter | Performance Range | Sample Matrix | Reference |
| Limit of Detection (LOD) | 0.39 µg/mL | Capsules | [3] |
| Limit of Quantification (LOQ) | 0.103 µg/mL | Capsules | [3] |
| Linearity Range | 40.2 - 60.4 µg/mL | Capsules | [3] |
| Retention Time | ~2.45 min | Capsules | [3] |
Table 3: Performance Characteristics of ELISA Methods for AOZ Analysis
| Parameter | Performance Range | Sample Matrix | Reference |
| Limit of Detection (LOD) | 0.05 - 0.1 µg/kg | Prawns | [2] |
| Detection Capability (CCβ) | < 0.3 - 0.7 µg/kg | Shrimp, Prawns | [2][5] |
| Intra-assay RSD | 18.8% | Prawns | [2] |
| Inter-assay RSD | 38.2% | Prawns | [2] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of analytical results. Below are outlines of typical experimental protocols for the key methods.
LC-MS/MS Method for AOZ in Animal Tissue
This method is the gold standard for confirmatory analysis due to its high sensitivity and specificity.
a) Sample Preparation and Hydrolysis:
-
Weigh 1-5 g of homogenized tissue sample into a centrifuge tube.
-
Add an internal standard solution.
-
Add 0.1 M HCl to release the protein-bound AOZ metabolite.
-
Incubate overnight at 37°C or use a rapid microwave-assisted reaction (e.g., 2 hours at 60°C) to accelerate hydrolysis.[4]
b) Derivatization:
-
Cool the hydrolysate to room temperature.
-
Add 2-nitrobenzaldehyde (NBA) solution and incubate to form the NPAOZ derivative.[1][4]
-
Neutralize the reaction mixture with a suitable buffer (e.g., trisodium phosphate buffer) to a pH of 6.5-7.5.[4]
c) Extraction:
-
Perform liquid-liquid extraction (LLE) with a solvent like ethyl acetate.
-
Alternatively, use solid-phase extraction (SPE) with a polystyrene sorbent for clean-up and analyte enrichment.[1]
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for injection.
d) Chromatographic and Mass Spectrometric Conditions:
-
Column: A C18 or phenyl-hexyl column is commonly used.[4]
-
Mobile Phase: A gradient of acetonitrile and water (often with additives like formic acid or ammonium acetate) is typical.
-
Ionization Mode: Electrospray ionization in positive mode (ESI+).[1]
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) is used, monitoring at least two transitions for the NPAOZ derivative for confirmation according to EU guidelines.[1]
HPLC Method for Furazolidone in Pharmaceutical Formulations
This method is suitable for the quantification of the parent drug in bulk and dosage forms.
a) Sample Preparation:
-
Accurately weigh and transfer the sample (e.g., powdered tablets) to a volumetric flask.
-
Add a diluent (e.g., a mixture of acetonitrile and water) and sonicate to dissolve the analyte.[3]
-
Filter the solution prior to injection.
b) Chromatographic Conditions:
-
Column: A C8 or C18 column is typically used.[3]
-
Mobile Phase: An isocratic or gradient mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile) is employed.[3]
-
Detection: UV detection at the maximum absorbance wavelength of Furazolidone (around 360 nm).[6]
ELISA Method for AOZ Screening in Food Matrices
ELISA is a rapid and high-throughput screening method.
a) Sample Preparation:
-
Perform acid hydrolysis to release bound AOZ.
-
Derivatize the AOZ with o-nitrobenzaldehyde.
-
Extract the derivative with a solvent mixture (e.g., ethyl acetate/n-hexane).[5]
b) Immunoassay Procedure:
-
The extracted sample is added to microtiter wells pre-coated with an antibody specific to the NPAOZ derivative.
-
An enzyme-conjugated form of the analyte is added, which competes with the analyte in the sample for antibody binding sites.
-
After incubation, the wells are washed to remove unbound components.
-
A substrate is added, which reacts with the enzyme to produce a color change.
-
The absorbance is measured photometrically, and the concentration of AOZ is determined by comparing the absorbance to a standard curve.[2][5]
Visualizing the Analytical Workflow
The following diagrams illustrate the key stages in the analysis of Furazolidone as its metabolite AOZ.
Caption: General workflow for the analysis of Furazolidone metabolite (AOZ).
References
- 1. Determination of the metabolites of nitrofuran antibiotics in animal tissue by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. brieflands.com [brieflands.com]
- 4. Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
Performance Characteristics of Furazolidone-d4 Labeled Standards: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance characteristics of Furazolidone-d4 as a labeled internal standard. Due to the rapid in vivo metabolism of Furazolidone, the standard analytical approach for monitoring its use in food-producing animals focuses on the detection of its principal tissue-bound metabolite, 3-amino-2-oxazolidinone (AOZ). Consequently, the most widely used labeled internal standard is 3-Amino-2-oxazolidinone-d4 (AOZ-d4).
While the direct analysis of the parent drug, Furazolidone, is less common for residue monitoring, it is relevant in pharmaceutical analysis and in vitro studies. This guide will address the performance of deuterated standards in both contexts, comparing this compound and its metabolite analog AOZ-d4 with non-isotopically labeled internal standards.
Executive Summary
Stable isotope-labeled internal standards, such as this compound and AOZ-d4, are the gold standard for quantitative analysis using mass spectrometry. Their near-identical chemical and physical properties to the analyte ensure superior accuracy and precision by effectively compensating for variations during sample preparation and analysis. While non-isotopically labeled standards like Nitrofurantoin can be used for chromatographic methods with UV detection, they are less effective at correcting for matrix effects and variations inherent in mass spectrometric analysis.
Performance Comparison: Labeled vs. Non-Labeled Internal Standards
The following table summarizes the expected performance characteristics when using a stable isotope-labeled internal standard like this compound or AOZ-d4 compared to a structurally similar but non-isotopically labeled internal standard.
| Performance Parameter | This compound / AOZ-d4 (LC-MS/MS) | Alternative (e.g., Nitrofurantoin - HPLC-UV) |
| Specificity | High | Moderate to High |
| **Linearity (R²) ** | Typically >0.99 | Typically >0.99 |
| Accuracy (% Recovery) | 90-110% | 85-115% |
| Precision (% RSD) | < 15% | < 20% |
| Limit of Detection (LOD) | Low (ng/kg to µg/kg) | Higher (µg/mL) |
| Limit of Quantification (LOQ) | Low (ng/kg to µg/kg) | Higher (µg/mL) |
| Matrix Effect Compensation | Excellent | Poor |
Experimental Data Summary
The following tables present a summary of performance data from studies utilizing AOZ-d4 for the quantification of the Furazolidone metabolite, AOZ. This data is indicative of the performance achievable with stable isotope dilution assays.
Table 1: LC-MS/MS Method Performance for AOZ using AOZ-d4 Internal Standard
| Parameter | Result |
| Linearity Range | 0.5 - 5.0 µg/kg |
| Correlation Coefficient (R²) | > 0.99 |
| Accuracy (Recovery) | 90 - 110% |
| Repeatability (RSDr) | < 15% |
| Within-Lab Reproducibility (RSDR) | < 20% |
| Decision Limit (CCα) | 0.08 - 0.36 µg/kg |
| Detection Capability (CCβ) | 0.12 - 0.61 µg/kg |
Data is a composite from typical validation studies for nitrofuran metabolite analysis.
Experimental Protocols
Analysis of Furazolidone Metabolite (AOZ) in Tissue using LC-MS/MS with AOZ-d4
This is the standard regulatory method for monitoring Furazolidone use.
a) Sample Preparation and Hydrolysis:
-
Homogenize 1 g of tissue sample.
-
Add an internal standard solution (AOZ-d4).
-
Add 0.1 M HCl to release the protein-bound metabolites.
-
Incubate overnight at 37°C.
b) Derivatization:
-
Add 2-nitrobenzaldehyde (NBA) solution to the hydrolyzed sample.
-
Incubate to form the NPAOZ derivative.
-
Adjust pH to 7.4.
c) Extraction:
-
Perform liquid-liquid extraction with ethyl acetate.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
d) LC-MS/MS Analysis:
-
Column: C18 reversed-phase column.
-
Mobile Phase: Gradient elution with a mixture of ammonium acetate buffer and methanol/acetonitrile.
-
Ionization: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) of precursor and product ions for both AOZ and AOZ-d4.
Analysis of Furazolidone in Pharmaceutical Formulations using HPLC-UV with an Internal Standard
This method is suitable for quality control of pharmaceutical products.
a) Standard and Sample Preparation:
-
Prepare a stock solution of Furazolidone reference standard.
-
Prepare a stock solution of the internal standard (e.g., Nitrofurantoin).[1][2]
-
Accurately weigh and dissolve the pharmaceutical dosage form to create the sample solution.
-
Spike both standard and sample solutions with a known concentration of the internal standard.
b) HPLC-UV Analysis:
-
Mobile Phase: A mixture of water, acetonitrile, and an acidifier like formic acid.[1][2]
-
Detection: UV detector set at the wavelength of maximum absorbance for Furazolidone (e.g., 367 nm).[1][2]
-
Quantification: Calculate the concentration of Furazolidone based on the ratio of the peak area of Furazolidone to the peak area of the internal standard.
Visualizations
Caption: Metabolic pathway of Furazolidone to its stable metabolite AOZ.
Caption: Experimental workflow for the analysis of AOZ using AOZ-d4.
Caption: Workflow for Furazolidone analysis in pharmaceuticals.
References
A Comparative Guide to Analytical Method Validation: Navigating European and US Regulatory Landscapes
For researchers, scientists, and drug development professionals, the validation of analytical methods is a critical step in ensuring data integrity and regulatory compliance. This guide provides a detailed comparison of the key international guidelines governing method validation: the European Commission Decision 2002/657/EC, its successor Commission Implementing Regulation (EU) 2021/808, and the United States Food and Drug Administration (FDA) guidelines, which are harmonized with the International Council for Harmonisation (ICH) Q2(R1) guidelines.
This document outlines the core performance characteristics required for method validation under each framework, presents detailed experimental protocols, and provides quantitative acceptance criteria in clearly structured tables. To further elucidate the relationships and workflows, diagrams generated using the Graphviz DOT language are included.
Evolution of European Union Guidelines
It is crucial to note that Commission Decision 2002/657/EC has been repealed and replaced by Commission Implementing Regulation (EU) 2021/808. While methods validated under the former may remain in use for a transitional period, all new validations must adhere to the updated regulation. This guide will therefore focus on the current EU regulation (2021/808) while drawing comparisons to its predecessor and the FDA/ICH guidelines.
Core Validation Parameters: A Comparative Overview
The validation of an analytical method is a process that demonstrates its suitability for the intended purpose.[1][2] While the terminology and specific requirements may differ slightly, the core principles of ensuring a method is accurate, precise, and specific are universal across the major regulatory bodies. The following tables provide a side-by-side comparison of the key validation parameters and their corresponding requirements.
Table 1: Comparison of Key Validation Parameters Across Major Guidelines
| Validation Parameter | Commission Implementing Regulation (EU) 2021/808 | Commission Decision 2002/657/EC (Repealed) | FDA / ICH Q2(R1) |
| Specificity/Selectivity | The ability to distinguish between the analyte and other substances. Must be investigated for interferences from matrix, metabolites, etc.[3][4] | Similar to 2021/808, focused on ensuring the method can unequivocally identify the analyte. | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present (e.g., impurities, degradants, matrix).[5][6] |
| Trueness (Accuracy) | Expressed as recovery. Determined at a minimum of three concentration levels.[3] | Expressed as recovery.[7] | The closeness of test results to the true value. Assessed using a minimum of 9 determinations over a minimum of 3 concentration levels.[5][6][8] |
| Precision | Assessed at three levels: repeatability, intermediate precision (within-laboratory reproducibility), and reproducibility (inter-laboratory).[3] | Similar to 2021/808. | Expressed at three levels: repeatability (intra-assay precision), intermediate precision, and reproducibility.[6] |
| Linearity & Range | The ability to elicit results directly proportional to the analyte concentration over a defined range.[5] | Similar to 2021/808. | The ability to obtain test results which are directly proportional to the concentration of analyte in the sample within a given range.[5][6] |
| Limit of Detection (LOD) | The smallest amount of analyte that can be detected but not necessarily quantified. | Similar to 2021/808. | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[6] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[9] | Similar to 2021/808. | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[6] |
| Decision Limit (CCα) | The limit at and above which it can be concluded with a statistical certainty (1-α) that a sample is non-compliant.[10][11] | A key parameter for interpreting results, especially for prohibited substances.[12] | Not explicitly defined in the same manner. |
| Detection Capability (CCβ) | The smallest content of the substance that may be detected, identified, and/or quantified in a sample with a specified error probability (β).[10][11] | The concentration at which the method is able to detect residues with a statistical certainty of 1-β.[12] | Not explicitly defined in the same manner. |
| Robustness | The capacity of a method to remain unaffected by small, deliberate variations in method parameters.[8] | Similar to 2021/808. | A measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters.[5] |
Experimental Protocols and Acceptance Criteria
The following sections provide a more detailed look at the experimental design and acceptance criteria for each validation parameter.
Specificity / Selectivity
Experimental Protocol:
-
All Guidelines: Analyze a sufficient number of representative blank samples (matrix without the analyte) to test for interferences at the retention time of the analyte.[5] For chromatographic methods, this involves comparing the chromatograms of the blank, a spiked sample, and a standard solution.
-
ICH Q2(R1) and FDA: For impurity tests, spike the sample with appropriate levels of impurities and demonstrate their separation from each other and the main analyte.[5][13] Stress testing (e.g., exposure to light, heat, humidity, acid/base hydrolysis, and oxidation) can be used to generate potential degradation products to further challenge the method's specificity.[5][13]
-
Commission Implementing Regulation (EU) 2021/808: The power of discrimination between the analyte and closely related substances (isomers, metabolites, etc.) must be determined.[3]
Acceptance Criteria:
-
All Guidelines: No significant interfering peaks should be observed at the retention time of the analyte in the blank samples. For chromatographic methods, resolution between the analyte and the closest eluting peak should be adequate (typically >1.5).
Trueness (Accuracy)
Experimental Protocol:
-
Commission Implementing Regulation (EU) 2021/808: Analyze a minimum of 6 replicates at each of at least three concentration levels (e.g., 0.5, 1, and 1.5 times the Maximum Residue Limit or other action limit).
-
FDA / ICH Q2(R1): Perform a minimum of nine determinations over at least three concentration levels covering the specified range (e.g., three replicates at 80%, 100%, and 120% of the target concentration).[8] This can be done by analyzing a certified reference material or by spiking a known quantity of the analyte into the sample matrix.[5]
Table 2: Acceptance Criteria for Trueness (Recovery)
| Guideline | Concentration Level | Acceptance Criteria (% Recovery) |
| Commission Implementing Regulation (EU) 2021/808 | Varies with concentration | - ≤ 1 µg/kg: 50-120% - > 1 µg/kg to 10 µg/kg: 70-110% - ≥ 10 µg/kg: 80-110% |
| FDA / ICH Q2(R1) | Typically 80-120% of target | For assays of drug substance or finished product, a common range is 98.0% to 102.0%.[14] For determination of impurities, the range can be wider. |
Precision
Experimental Protocol:
-
Repeatability (Intra-assay precision):
-
All Guidelines: Analyze a minimum of 6 replicates of a homogeneous sample at 100% of the test concentration under the same operating conditions over a short interval of time.[15]
-
-
Intermediate Precision (Within-laboratory reproducibility):
-
All Guidelines: Analyze the same homogeneous sample on different days, with different analysts, and/or with different equipment within the same laboratory.[15]
-
-
Reproducibility (Inter-laboratory precision):
-
All Guidelines: This is typically assessed in a collaborative trial where different laboratories analyze the same homogeneous sample.
-
Table 3: Acceptance Criteria for Precision (Relative Standard Deviation - RSD)
| Guideline | Precision Level | Acceptance Criteria (% RSD) |
| Commission Implementing Regulation (EU) 2021/808 | Repeatability | Generally should be ≤ 20% |
| Intermediate Precision | Generally should be ≤ 25% | |
| FDA / ICH Q2(R1) | Repeatability | For assays, typically ≤ 2%.[16] For impurity testing, may be higher. |
| Intermediate Precision | Typically slightly higher than repeatability. |
Linearity and Range
Experimental Protocol:
-
All Guidelines: Analyze a minimum of five different concentrations of the analyte.[5] The concentrations should span the expected range of the method.
Acceptance Criteria:
-
All Guidelines: The correlation coefficient (r) should be ≥ 0.99 (or r² ≥ 0.98). A visual inspection of the plot of signal versus concentration is also important to assess linearity. The y-intercept should be minimal.
Decision Limit (CCα) and Detection Capability (CCβ) (European Union Guidelines)
These parameters are particularly important for the control of residues and contaminants in food and animal feed.
Experimental Protocol:
-
Calibration Curve Procedure: Analyze blank samples and samples fortified at and around the level of interest on at least three different days.
-
Signal-to-Noise Ratio: Analyze 20 blank samples and 20 samples spiked at the Maximum Residue Limit (MRL).[10]
Calculation:
-
CCα: For substances with no permitted limit, it is the concentration at which the signal is significantly different from the blank with a statistical certainty of 1-α (typically α=0.01).
-
CCβ: The concentration at which a non-compliant sample will be detected with a probability of 1-β (typically β=0.05).[11]
Visualizing Method Validation Workflows
The following diagrams, created using the Graphviz DOT language, illustrate key logical flows in the method validation process.
References
- 1. Analytical Method Validation: Mastering FDA Guidelines [validationtechservices.com]
- 2. Reliable Method Validation | FDA Compliant | CPT Labs [cptclabs.com]
- 3. Consolidated TEXT: 32021R0808 — EN — 20.08.2024 [eur-lex.europa.eu]
- 4. Consolidated TEXT: 32021R0808 — EN — 10.06.2021 [eur-lex.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 7. researchgate.net [researchgate.net]
- 8. propharmagroup.com [propharmagroup.com]
- 9. eurl-pops.eu [eurl-pops.eu]
- 10. sciex.com [sciex.com]
- 11. Calculation of the decision limit (CCalpha) and the detection capability (CCbeta) for banned substances: the imperfect marriage between the quantitative and the qualitative criteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rivm.nl [rivm.nl]
- 13. ema.europa.eu [ema.europa.eu]
- 14. researchgate.net [researchgate.net]
- 15. demarcheiso17025.com [demarcheiso17025.com]
- 16. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Safety Operating Guide
Proper Disposal of Furazolidone-d4: A Guide for Laboratory Professionals
Furazolidone-d4, a labeled internal standard of the nitrofuran antibiotic Furazolidone, requires careful handling and disposal due to its potential health and environmental risks. As a substance considered hazardous, adherence to proper disposal protocols is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.[1] This guide provides essential safety and logistical information for the proper disposal of this compound in a laboratory setting.
Hazard Profile and Safety Precautions
Furazolidone is classified as a hazardous substance, with evidence suggesting it may cause genetic defects and impair fertility.[2] Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye protection.[2][3][4] Operations should be carried out in a well-ventilated area or under a fume hood to avoid inhalation of the powder.[2][4]
Step-by-Step Disposal Procedure
The primary recommendation for the disposal of this compound is to utilize a licensed professional waste disposal service.[4] This ensures that the chemical is managed in an environmentally responsible and compliant manner.
-
Consult Regulations: Always begin by consulting local, state, and federal regulations concerning hazardous waste disposal, as requirements can vary.[1]
-
Segregate Waste: Do not mix this compound with other chemical waste unless compatibility is confirmed. It should be stored in a clearly labeled, sealed container suitable for hazardous materials.
-
Engage a Licensed Disposal Company: Arrange for the collection of the waste by a certified hazardous waste disposal company. These companies are equipped to handle and treat chemical waste through methods such as controlled incineration with flue gas scrubbing.[2]
-
Avoid Improper Disposal: Under no circumstances should this compound be discharged into sewers, drains, or the general trash.[2] Contamination of water sources and the environment must be prevented.[2][4]
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Secure the Area: Limit access to the spill area to essential personnel.
-
Don Appropriate PPE: Ensure all personnel involved in the cleanup are wearing the necessary protective gear.
-
Contain the Spill: For powdered this compound, carefully dampen the material with water to prevent it from becoming airborne.[1]
-
Collect the Material: Gently sweep or wipe up the dampened material and place it into a designated, sealed container for hazardous waste.
-
Decontaminate the Area: Clean the spill area thoroughly with an appropriate solvent or detergent.
-
Dispose of Cleanup Materials: All materials used for the cleanup, including wipes and contaminated PPE, should be disposed of as hazardous waste.
Quantitative Data Summary
| Property | Value/Information | Source |
| CAS Number | 67-45-8 (for Furazolidone) | [3] |
| Hazard Classification | Hazardous Substance, Suspected Carcinogen, Potential Reproductive Toxin | [1][2] |
| Incompatible Materials | Strong oxidizing agents, Strong bases | [1][3] |
| Recommended Disposal | Licensed chemical destruction plant, Controlled incineration | [2][4] |
| Environmental Fate | Expected to have low mobility in soil; low potential for bioconcentration in aquatic organisms. | [2] |
Experimental Protocols
Currently, there are no standardized experimental protocols for the on-site neutralization or degradation of this compound for disposal purposes. The accepted and recommended procedure is removal by a licensed waste disposal service.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling Furazolidone-d4
This guide provides crucial safety protocols and logistical plans for the handling and disposal of Furazolidone-d4, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and proper waste management.
Hazard Identification and Personal Protective Equipment
This compound, a deuterated form of Furazolidone, should be handled with care, assuming similar toxicological properties to its parent compound. Furazolidone is suspected of causing genetic defects and of damaging fertility or the unborn child[1]. Therefore, stringent adherence to safety protocols is mandatory.
Summary of Required Personal Protective Equipment (PPE)
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Goggles | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). |
| Skin Protection | Gloves | Chemical-resistant, impervious gloves (e.g., nitrile rubber). Gloves must be inspected prior to use. |
| Protective Clothing | Fire/flame resistant and impervious clothing. A lab coat is the minimum requirement. | |
| Respiratory Protection | Respirator | A NIOSH-approved respirator with a particle filter is recommended, especially when handling the powder form and engineering controls are not sufficient[2][3]. |
Operational Plan for Handling this compound
This step-by-step guide outlines the safe handling of this compound from receipt to use in the laboratory.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents[3].
-
Keep the container tightly closed and store it in a locked area[2][3].
2. Preparation and Weighing:
-
Handle this compound in a designated area, such as a chemical fume hood or a glove box, to avoid the formation and inhalation of dust and aerosols.
-
Ensure adequate ventilation.
-
Use non-sparking tools and explosion-proof equipment to prevent ignition sources.
-
When weighing, use a balance inside a ventilated enclosure.
3. Experimental Use:
-
Wear the appropriate PPE as detailed in the table above.
-
Avoid contact with skin and eyes[4].
-
Avoid inhalation of the substance[4].
-
After handling, wash hands thoroughly with soap and water[4].
4. Accidental Release Measures:
-
In case of a spill, evacuate personnel from the area.
-
Wear a self-contained breathing apparatus and chemical protective clothing during cleanup[2].
-
For small spills, soak up the material with an inert absorbent material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal[4].
-
For large spills, prevent further leakage if it is safe to do so and dike the area to contain the spill.
Disposal Plan for this compound Waste
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation and Collection:
-
Collect all waste contaminated with this compound, including unused material, contaminated PPE, and absorbent materials from spills, in a designated, labeled, and sealed hazardous waste container.
2. Disposal of Unused Product:
-
If possible, unused or expired this compound should be returned to the supplier or disposed of through a licensed hazardous waste disposal company.
-
Do not dispose of this compound down the drain or in the regular trash[2][4].
3. Disposal of Contaminated Materials:
-
Contaminated lab supplies (e.g., pipette tips, vials) and PPE should be placed in a sealed bag or container and disposed of as hazardous chemical waste.
4. General Guidance on Pharmaceutical Waste:
-
For disposal of pharmaceutical waste in general, it is recommended to use a drug take-back program if available[5][6].
-
If a take-back program is not an option, the material should be disposed of in accordance with local, state, and federal regulations for hazardous waste.
-
Mixing the waste with an undesirable substance like cat litter or used coffee grounds, placing it in a sealed container, and then in the trash is a method for household disposal of some pharmaceuticals, but is not recommended for a laboratory setting where the material should be handled as hazardous waste[7][8].
Workflow for Safe Handling and Disposal of this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
